Imazalil

Catalog No.
S527161
CAS No.
35554-44-0
M.F
C14H14Cl2N2O
M. Wt
297.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imazalil

CAS Number

35554-44-0

Product Name

Imazalil

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole

Molecular Formula

C14H14Cl2N2O

Molecular Weight

297.2 g/mol

InChI

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2

InChI Key

PZBPKYOVPCNPJY-UHFFFAOYSA-N

SMILES

Array

solubility

In acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/L at 20 °C. In hexane 19 g/L at 20 °C. Also soluble in heptane and petroleum ether.
In water, 0.18 g/L at pH 7.6, 20 °C
180 mg/L @ 20 °C (exp)
Solubility in water, g/100ml at 20Â °C: 0.14

Synonyms

1H-imidazole, 1-(2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl)-, sulfate (1:1), enilconazole, enilconazole sulfate, imazalil, imazalil mononitrate, imazalil phosphate, imazalil sulfate, imazalil sulfate (1:1), imazalil sulphate, R 23979

Canonical SMILES

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl

The exact mass of the compound Imazalil is 296.0483 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.06e-04 min acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/l at 20 °c. in hexane 19 g/l at 20 °c. also soluble in heptane and petroleum ether.in water, 0.18 g/l at ph 7.6, 20 °csolubility in water, g/100ml at 20 °c: 0.14. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759313. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Imazalil absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

ADME Properties of Imazalil

The table below summarizes the key quantitative data on this compound's ADME characteristics, primarily derived from studies on rats.

ADME Phase Key Findings Experimental Details
Absorption Rapid and nearly complete from the gastrointestinal tract; >90% of oral dose absorbed [1]. Model: Rat (Wistar), single oral dose of 1.25 or 20 mg/kg [¹⁴C]-imazalil [1]. Analysis: Measurement of radioactivity in excreta and comparison with intravenous dose data.
Distribution Widely distributed; highest tissue levels found in liver, lungs, and kidneys. Up to ~6% of administered dose remained in tissues after 48 hours [2] [1]. Model: Rat. Method: Tissue sampling at 48h and 96h post-administration of [¹⁴C]-imazalil; radioactivity measurement [2] [1].
Metabolism Extensively metabolized (at least 25 metabolites identified). Major pathways: epoxidation, oxidative O-dealkylation, and oxidative N-dealkylation [1]. Minimal parent compound excreted (<1% in feces, traces in urine) [1]. Model: Rat. Analysis: Metabolite identification in urine and feces via LC-MS and other chromatographic techniques [1]. In vitro systems: Rat liver homogenates [2].
Excretion Rapid excretion, primarily via urine and feces in roughly equal proportions [2] [1]. ~90% of dose excreted within 24 hours; >95% within 96 hours [1]. Model: Rat. Protocol: Collection of urine and feces over timed intervals (0-96h) post-dose of [¹⁴C]-imazalil; quantification of radioactivity [2] [1].

Detailed Metabolic Pathways

This compound undergoes complex biotransformation. The major identified metabolites and primary metabolic routes are illustrated in the following diagram, which synthesizes information from rat studies [2] [1]:

G cluster_paths Major Metabolic Pathways This compound This compound Epoxidation Epoxidation & Hydration This compound->Epoxidation O_dealkylation Oxidative O-dealkylation This compound->O_dealkylation N_dealkylation Oxidative N-dealkylation This compound->N_dealkylation Metabolite_10 (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]- 1H-imidazole Epoxidation->Metabolite_10 Metabolite_11 (±)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol O_dealkylation->Metabolite_11 Metabolite_8 (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]- imidazolidine-2,5-dione N_dealkylation->Metabolite_8 DCMA 2,4-Dichloromandelic Acid Metabolite_11->DCMA

This compound's main biotransformation routes and key metabolites [2] [1].

Key Experimental Protocols

For your reference, here are the methodologies from pivotal studies on this compound ADME and enzyme interactions.

In Vivo ADME and Balance Study in Rats

This protocol is critical for obtaining comprehensive ADME data [1] [3].

  • Test System: Groups of five male and five female Wistar rats.
  • Dosing: A single intravenous (1.25 mg/kg) or oral (1.25 mg/kg and 20 mg/kg) dose of [¹⁴C]-imazalil (purity 99.9%). One group received unlabelled this compound for 14 days before a single radiolabelled dose.
  • Sample Collection:
    • Urine & Feces: Collected over specific intervals (e.g., 0-4h, 4-8h, 8-24h, then 24-hourly up to 96h).
    • Tissues: Liver, kidneys, etc., harvested at 96h for residual radioactivity analysis.
  • Analysis: Radioactivity in excreta and tissues was quantified. Metabolites in urine and feces were profiled using techniques like LC-MS.
In Vitro CYP Modulation in Human Intestinal Cells

This study investigated enzyme induction/inhibition relevant to first-pass metabolism [4] [5].

  • Cell Model: Human intestinal Caco-2 cells, differentiated to mimic the intestinal epithelium.
  • Dosing: Cells were treated with a theoretical maximal intestinal concentration of this compound (2.5 µg/mL) for 48 hours.
  • Enzyme Activity Assessment:
    • CYP1A1 Induction: Measured via ethoxyresorufin O-deethylase (EROD) activity.
    • CYP3A4 Inhibition: Measured in 1,25-vitamin D3-induced cells, likely using a substrate like testosterone and quantifying its metabolic conversion via HPLC.
  • Mechanistic Study: Aryl hydrocarbon receptor (AhR) binding was assessed using a cell-free receptor binding assay and a reporter gene assay to determine the pathway of CYP1A1 induction.

Toxicological & Pharmacokinetic Interactions

Recent research highlights that this compound's effects extend beyond classic ADME, with implications for toxicology and drug interactions:

  • Enzyme Modulation: this compound is a potent inducer of CYP1A1 and an inhibitor of CYP3A4 in human intestinal models [4] [6] [5]. This suggests a potential for food-drug interactions if this compound residues are ingested alongside pharmaceuticals that are metabolized by these enzymes.
  • Gut Microbiota & Barrier: Chronic oral exposure in mice can induce gut microbiota dysbiosis, reduce mucus secretion, and disrupt the intestinal barrier, potentially leading to colonic inflammation [7] [8]. These effects may have intergenerational consequences, as maternal exposure in mice was shown to impact intestinal function in offspring [8].

References

Imazalil-Induced AhR-Independent CYP1A1 Induction: Mechanisms, Methods, and Research Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Imazalil and Its Metabolic Significance

This compound (IMA) is a widely used imidazole antifungal compound employed both as an agricultural fungicide and pharmaceutical agent (enilconazole) for controlling fungal infections. As a common food contaminant due to its agricultural use, this compound represents a significant human exposure concern through the diet. The human intestine serves as the primary site of exposure to ingested contaminants like this compound, making understanding its effects on intestinal xenobiotic-metabolizing enzymes particularly important for drug safety and toxicology assessments. Research demonstrates that this compound exhibits a unique capability to modulate key cytochrome P450 enzymes in human intestinal models, with particularly notable effects on CYP1A1 and CYP3A4 that occur through unconventional mechanisms distinct from other conazole fungicides [1].

Unlike many polycyclic aromatic hydrocarbons and halogenated aromatic compounds that induce CYP1A1 through direct interaction with the aryl hydrocarbon receptor (AhR), this compound appears to utilize an alternative signaling pathway for this induction. This AhR-independent mechanism represents a significant departure from classical CYP1A1 induction patterns and warrants special attention from pharmaceutical researchers and toxicologists. The induction occurs at realistic intestinal concentrations that could reasonably be expected through dietary exposure, raising important questions about potential drug-food contaminant interactions when this compound-contaminated foods are consumed alongside pharmaceuticals that are substrates for CYP1A1 or CYP3A4 metabolism [1] [2].

Quantitative Experimental Findings on CYP Modulation

Comprehensive Data on CYP1A1 Induction and CYP3A4 Inhibition

Table 1: Comparative Effects of Conazole Fungicides on CYP Activities in Caco-2 Cells

Fungicide CYP1A1 Induction CYP3A4 Inhibition P-gp Inhibition MRP-2/BCRP Inhibition AhR Dependency
This compound Strong (equivalent to B(a)P or TCDD) Strong inhibition No effect No effect AhR-independent
Ketoconazole Weak or nil effects Weak inhibition Inhibited both Inhibited both Not determined
Propiconazole Weak or nil effects Weak or nil effects No effect No effect Not determined
Tebuconazole Weak or nil effects Weak or nil effects No effect No effect Not determined

Table 2: Key Quantitative Parameters of this compound Effects on CYP Enzymes

Parameter CYP1A1 Induction CYP3A4 Inhibition
Magnitude Equivalent to positive controls B(a)P and TCDD Strong inhibition
Time Dependency Demonstrated Not specified
Dose Dependency Demonstrated Not specified
AhR Binding No binding in cell-free assays Not applicable
Reporter Gene Assay No activation Not applicable
Proposed Mechanism AhR-independent pathway Direct enzyme inhibition

The quantitative data clearly demonstrate that This compound stands apart from other conazole fungicides in its ability to strongly induce CYP1A1 while simultaneously inhibiting CYP3A4. This dual effect creates a complex interaction potential that could significantly alter the bioavailability and metabolism of co-ingested drugs or other chemicals. The strength of CYP1A1 induction is particularly noteworthy as it reaches levels equivalent to potent inducers like benzo(a)pyrene and TCDD, yet accomplishes this through an alternative mechanism that does not involve direct AhR binding [1]. The absence of effect on efflux transporters P-glycoprotein and MRP-2/BCRP further distinguishes this compound from compounds like ketoconazole, suggesting a more selective pattern of enzyme modulation [1] [2].

Detailed Experimental Protocols and Methodologies

Cell Culture and Treatment Conditions

The foundational research on this compound's effects was conducted using the human intestinal Caco-2 cell line, a well-established in vitro model of the human intestinal absorptive epithelium. These cells were cultivated under standardized conditions using Dulbecco's modified Eagle's medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, 1% L-glutamine, and 1% penicillin-streptomycin solution. For experimental procedures, cells were typically seeded at a density of 1×10^5 cells per well in 24-well plates and maintained at 37°C in a humidified 5% CO₂ atmosphere. The cells were allowed to differentiate for 14-21 days post-confluence to develop mature enterocyte characteristics before experimental treatments [1].

This compound was prepared in dimethyl sulfoxide (DMSO) with final solvent concentrations not exceeding 0.1% in treatment media to maintain cell viability. Treatment concentrations typically ranged from 1-100 μM, reflecting realistic intestinal exposure levels following dietary consumption of contaminated foods. For comparative assessments, positive control inducers included benzo(a)pyrene (B(a)P) for CYP1A1 and 1,25-vitamin D₃ for CYP3A4 expression. In time-course experiments, cells were exposed to this compound for periods ranging from 6 to 72 hours to establish both the kinetics and duration of the CYP1A1 induction response [1] [2].

CYP1A1 Activity Assessment Methods
  • Ethoxyresorufin-O-deethylase (EROD) Assay: The primary method for quantifying CYP1A1 enzymatic activity involved measuring the conversion of 7-ethoxyresorufin to resorufin. Cells were incubated with 5 μM 7-ethoxyresorufin in culture medium for 30-60 minutes at 37°C. The reaction was stopped by transferring aliquots of medium to an equal volume of ice-cold methanol. Fluorescence was measured using excitation at 530 nm and emission at 590 nm, with resorufin standards used for quantification. Protein content was determined by the Bradford method to normalize enzymatic activity [1].

  • AhR Binding Assays: To investigate the mechanism of CYP1A1 induction, cell-free competitive binding assays were performed using hepatic cytosol from rodent sources. The assay measured the ability of this compound to displace ³H-labeled TCDD from the AhR complex. Incubations contained 10 nM ³H-TCDD with varying concentrations of this compound (0.1-100 μM) and were conducted for 2 hours at room temperature. Bound and free ligands were separated using hydroxyapatite adsorption, with specific binding calculated as the difference between total and nonspecific binding [1].

  • Reporter Gene Assays: The XRE-driven luciferase constructs in recombinant cell lines were employed to assess AhR activation potential. Cells were co-transfected with plasmids containing XRE response elements linked to a luciferase reporter gene and incubated for 24 hours before treatment with this compound or control compounds for an additional 24 hours. Luciferase activity was measured using commercial luciferase assay kits and normalized to protein content or cotransfected β-galactosidase activity [1] [3].

mRNA and Protein Expression Analyses
  • RNA Isolation and Quantitative RT-PCR: Total RNA was extracted using TRIzol reagent followed by DNase I treatment to remove genomic DNA. Reverse transcription was performed using M-MLV reverse transcriptase with random hexamer primers. Quantitative PCR amplification was conducted using SYBR Green chemistry with specific primers for CYP1A1, CYP3A4, and housekeeping genes (GAPDH or β-actin). The 2^(-ΔΔCt) method was used to calculate relative gene expression compared to vehicle-treated controls [1] [3].

  • Western Blotting: Whole cell lysates were prepared using RIPA buffer supplemented with protease inhibitors. Proteins (20-50 μg per lane) were separated by SDS-polyacrylamide gel electrophoresis and transferred to PVDF membranes. After blocking with 5% non-fat milk, membranes were incubated with primary antibodies against CYP1A1, CYP3A4, or β-actin overnight at 4°C. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using enhanced chemiluminescence and quantified by densitometry [1] [3].

Mechanistic Insights into AhR-Independent Pathways

Current Understanding of the Alternative Induction Mechanism

The precise molecular mechanism through which this compound induces CYP1A1 without direct AhR activation remains an active area of investigation, though several key aspects have been elucidated. Research has definitively established that this compound does not function as a direct AhR ligand, as demonstrated by its inability to compete with TCDD for receptor binding in cell-free systems or activate XRE-driven reporter gene constructs [1]. This distinguishes this compound from most classic CYP1A1 inducers and suggests the involvement of alternative signaling pathways that ultimately converge on CYP1A1 transcriptional activation.

Several potential mechanisms for AhR-independent CYP1A1 induction have been documented in scientific literature, though their specific application to this compound requires further validation:

  • Serum-Dependent Induction Pathways: Research has demonstrated that fetal bovine serum and human serum can induce CYP1A1 expression in Caco-2 cells to levels comparable to traditional inducers like 3-methylcholanthrene. This induction occurs through transcriptional activation that does not involve the classic AhR-XRE interaction pathway, as demonstrated by the lack of stimulation in XRE-driven reporter constructs [4]. This suggests that physiological compounds present in serum may activate CYP1A1 through mechanisms that this compound might potentially exploit.

  • Sp1 Transcription Factor Involvement: Studies on porcine CYP1A1 regulation have revealed that Sp1 transcription factor binding to GC-rich regions in the proximal promoter can drive basal CYP1A1 expression independent of AhR signaling [3]. In this model, Sp1 binds to a GC box element that overlaps with the XRE sequence in the CYP1A1 promoter, providing an alternative mechanism for transcriptional regulation that does not require AhR activation.

  • Protein Kinase-Mediated Pathways: Research on other atypical CYP1A1 inducers has revealed that tyrosine kinase-dependent pathways can activate AhR through ligand-independent mechanisms [5]. For compounds like omeprazole, activation appears to require phosphorylation of Tyr-320 in the AhR ligand binding domain, suggesting a potential mechanism where this compound might indirectly activate AhR through kinase signaling rather than direct binding.

The following diagram illustrates the current understanding of this compound's proposed mechanism compared to classical AhR-dependent pathways:

G cluster_0 Classical AhR-Dependent Pathway cluster_1 This compound AhR-Independent Pathway Ligand1 TCDD/B(a)P AhR1 AhR Ligand1->AhR1 Binding ARNT1 ARNT AhR1->ARNT1 Dimerization XRE1 XRE in CYP1A1 Promoter ARNT1->XRE1 DNA Binding CYP1A1_1 CYP1A1 Expression XRE1->CYP1A1_1 Transcriptional Activation This compound This compound This compound->AhR1 No Direct Binding Unknown Unknown Sensor/ Signaling Pathway This compound->Unknown Activation Sp1 Sp1 or Other Transcription Factor Unknown->Sp1 Signaling Promoter Proximal Promoter Region (GC box) Sp1->Promoter Binding CYP1A1_2 CYP1A1 Expression Promoter->CYP1A1_2 Transcriptional Activation

Figure 1: Proposed AhR-independent CYP1A1 induction pathway by this compound compared to classical AhR-dependent pathway

Research Gaps and Unresolved Questions

Despite the compelling evidence for an AhR-independent mechanism, several fundamental questions about this compound's action remain unresolved. The initial sensing mechanism through which this compound triggers the signaling cascade leading to CYP1A1 induction has not been identified. Potential candidates include alternative receptors such as CAR or PXR, though research specifically linking these to this compound's effects is limited [6]. Additionally, the precise transcription factors and corresponding cis-regulatory elements in the CYP1A1 promoter that mediate this compound's effects require further characterization.

The kinase signaling pathways potentially involved in this compound's action represent another area requiring investigation. Research on other AhR-independent inducers has identified roles for c-src kinase and various tyrosine kinases in mediating CYP1A1 induction without direct AhR binding [5]. Similar pathways may be relevant for this compound, but specific studies examining kinase involvement in this compound-dependent CYP1A1 induction are lacking. Furthermore, the species-specific differences in CYP1A1 regulation mechanisms noted in other contexts suggest that findings from Caco-2 cells (human intestinal origin) may not fully translate to hepatic metabolism or other species [3] [5].

Research Implications and Future Directions

The unique AhR-independent CYP1A1 induction property of this compound has significant implications for drug safety assessment and toxicological risk evaluation. The simultaneous induction of CYP1A1 and inhibition of CYP3A4 creates potential for complex drug-interaction scenarios that may be difficult to predict using standard screening approaches focused on classic AhR-mediated pathways. This highlights the need for expanded testing strategies in pharmaceutical development that can detect both AhR-dependent and independent CYP1A1 induction mechanisms.

Future research should prioritize elucidating the complete signaling pathway through which this compound induces CYP1A1, including identification of the initial cellular sensor and the intermediate signaling components. High-throughput screening approaches using CRISPR-based gene knockout libraries could help identify essential genes required for this compound's effects. Additionally, detailed promoter analysis using reporter constructs with specific mutations in potential regulatory elements would help identify the precise DNA sequences mediating this compound's transcriptional effects.

From a regulatory perspective, the findings with this compound suggest that current testing paradigms for metabolic interactions may need refinement to account for alternative induction mechanisms. This is particularly relevant for pesticide risk assessment and food safety evaluation, where traditional approaches may underestimate the potential for interactions with pharmaceutical agents. The development of novel in vitro testing systems that can detect diverse induction mechanisms, such as the HepaRG CYP enzyme induction test method currently under validation, represents a promising direction for addressing these concerns [7].

References

Comprehensive Technical Guide: Environmental Fate and Transport of the Fungicide Imazalil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Imazalil is a systemic conazole fungicide with protective and curative properties, widely used in agriculture, particularly in post-harvest treatment of citrus fruits, apples, pears, and bananas to control fungal infestations during storage [1]. It operates by inhibiting the activity of sterol 14α-demethylase P450 (CYP51), thereby disrupting membrane structure in pathogenic fungi [2]. Despite its agricultural benefits, this compound is characterized by high environmental persistence and potential toxicity to non-target organisms, making its environmental fate a significant concern for researchers and environmental professionals [3]. As a chiral compound, this compound exists as a racemic mixture of two enantiomers, which may exhibit different environmental behaviors and biological interactions [4] [1].

Key Physicochemical Properties Governing Environmental Fate

The environmental distribution and mobility of this compound are influenced by its fundamental physicochemical properties, which determine how it interacts with various environmental compartments including soil, water, and biota.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Conditions/Notes Reference
Molecular Mass 297.18 g/mol [1]
Water Solubility 184 mg/L At 20°C, pH 7 [1]
Octanol-Water Partition Coefficient (Log Kow) 2.56 At 20°C, pH 7 [1]
Vapor Pressure Not specified in sources Data gap
Melting Point 51.5 °C [1]

The moderate water solubility and relatively low Log Kow suggest that this compound has potential for mobility in aquatic environments while still being susceptible to adsorption to soil organic matter.

Environmental Persistence and Degradation

This compound exhibits considerable persistence across different environmental matrices, with its degradation rate influenced by factors such as soil type, microbial community, and presence of specific degraders.

Persistence in Soil and Water Systems

Table 2: Environmental Persistence and Degradation Half-lives (DT₅₀) of this compound

Environmental Compartment DT₅₀ (Half-life) Conditions/Notes Reference
Soil (Laboratory) 76.3 days Range across 8 soil types; Degradation slower with higher clay content and lower pH [2]
Soil (Field) 31.3 - 182.9 days Variation due to soil properties and climatic conditions [3]
Water-Sediment System 163 days Comprehensive system assessment [3]
Aqueous Photolysis Persistent Not readily degraded by light [5]
Aqueous Hydrolysis Persistent Not readily degraded by water [5]

The degradation of this compound in soil follows a biphasic pattern, characterized by an initial rapid decline followed by a much slower dissipation phase, leading to potential long-term residue problems [2]. This persistence is classified as "very persistent" according to regulatory standards, with degradation rates significantly slower in soils with higher clay content and lower pH levels [2].

Degradation Pathways and Metabolites

Microbial degradation represents a key mechanism for this compound transformation in the environment. Recent research has identified Cladosporium herbarum as the first microorganism demonstrated to actively degrade this compound [3]. Genomic and transcriptomic analysis points to the involvement of cytochrome P450 (CYP450) monooxygenases as the primary enzymatic system responsible for the initial transformation steps.

The following diagram illustrates the primary microbial transformation pathway of this compound by C. herbarum, based on LC-QTOF-HRMS analysis identifying nine transformation products (TPs) [3]:

G This compound This compound TP_O_dealkylation TP (O-dealkylation) This compound->TP_O_dealkylation Primary Path CYP450 TP_313 TP_313 (Hydroxylation) This compound->TP_313 Secondary Path CYP450 TP_331 TP_331 (Hydroxylation) This compound->TP_331 Secondary Path CYP450 TP_288 TP_288 (Imidazole Ring Scission) TP_313->TP_288 Ring Scission

Figure 1: Proposed microbial transformation pathway of this compound by Cladosporium herbarum, highlighting the role of CYP450 enzymes.

The primary transformation proceeds through O-dealkylation, while secondary pathways involve successive hydroxylation reactions leading to TPs such as IMZ_313 and IMZ_331, with the former undergoing further transformation via imidazole ring scission to form IMZ_288, a newly identified metabolite [3].

Adsorption and Mobility in Soil

The adsorption-desorption behavior of this compound in soil determines its potential for leaching into groundwater and bioavailability for microbial degradation.

Table 3: Soil Adsorption Characteristics of this compound

Parameter Value Range Conditions/Notes Reference
Adsorption Coefficient (Kfads) 15.8 - 38.5 L/kg Across 8 agricultural soils; Strong adsorption [2]
Key Adsorption Correlates Soil Organic Matter, Clay Content Higher OM and clay increase adsorption [2] [6]
Desorption Hysteresis Observed Stronger adsorption with time; potential for residual availability [2]

The adsorption of this compound to soil follows a pseudo-second-order kinetic model, indicating that the process is controlled by chemical adsorption involving valence forces through sharing or exchange of electrons between soil constituents and the fungicide [6]. The adsorption capacity increases with both contact time and initial herbicide concentration, with soil organic matter and clay content being the primary factors governing adsorption efficiency [6].

Biological Treatment and Remediation Strategies

Microbial Degradation

The identification of Cladosporium herbarum as an this compound-degrading fungus provides a promising avenue for bioremediation applications. This strain can degrade this compound at concentrations up to 100 mg/L in liquid culture and 200 mg/L in bench-top immobilized cell bioreactors [3]. The involvement of CYP450 enzymes was confirmed through inhibition experiments with piperonyl butoxide (PBT) and 1-aminobenzotriazole (ABT), which significantly reduced degradation efficiency [3].

Phytoremediation

Wetland plants have demonstrated significant potential for removing this compound from contaminated waters. Phragmites australis (common reed) achieved 99.8% removal of this compound (initial concentration 10 μg/L) from hydroponic solution within 24 days [4]. The removal process follows first-order kinetics and involves simultaneous uptake, translocation, and degradation within plant tissues, driven primarily by evapotranspiration.

The following diagram illustrates the experimental workflow and key mechanisms for studying this compound removal using Phragmites australis:

G Setup Experimental Setup: Phragmites australis in hydroponic system (10 μg/L this compound) Processes Simultaneous Removal Processes Setup->Processes Uptake Plant Uptake Processes->Uptake Translocation Translocation Processes->Translocation Degradation Degradation Processes->Degradation Outcome Outcome: 99.8% Removal in 24 days Uptake->Outcome Translocation->Outcome Degradation->Outcome

Figure 2: Experimental workflow and key mechanisms of this compound removal by Phragmites australis in hydroponic systems.

Enantioselective fractionation studies have confirmed that this compound undergoes enantioselective degradation in plant tissues, providing evidence of metabolic transformation beyond mere accumulation [4].

Ecotoxicological Effects and Environmental Risks

This compound presents several ecotoxicological concerns that warrant careful consideration in environmental risk assessments.

Effects on Soil Microbial Communities

Long-term exposure to this compound significantly alters soil bacterial community composition, structure, and interaction [2]. These changes are particularly pronounced in acidic soils with lower organic matter content, where this compound exposure reduces bacterial diversity and affects the community assembly process by increasing homogeneous selection [2]. Crucially, this compound exposure has been shown to inhibit key soil nitrogen cycling processes, including nitrate reduction and denitrification, potentially disrupting this critical ecosystem function [2].

Genotoxic and Health Risks

Genotoxicological risk assessment studies indicate concerning effects of this compound and its mixtures with other fungicides. The Ames test and comet assay have demonstrated that this compound can cause DNA strand breaks in human lymphocytes [7]. The long-term consumption of fruits treated with such fungicides may increase the risk of developing genotoxic tumors, highlighting the importance of monitoring residue levels and understanding environmental transformation products [7].

The European Union has established Maximum Residue Levels (MRLs) for this compound in citrus fruits at 4-5 mg/kg [7], while the U.S. Environmental Protection Agency has classified this compound as a probable human carcinogen [7].

Experimental Protocols for Fate Studies

Adsorption-Desorption Experiments

Protocol Overview (based on [2]):

  • Soil Preparation: Collect and characterize soils for key parameters (organic matter, clay content, pH, cation exchange capacity).
  • Solution Preparation: Prepare this compound solutions in 0.01 M CaCl₂ at various concentrations.
  • Batch Experiments: Mix soil and solution at 1:5 ratio (e.g., 2 g soil + 10 mL solution) in centrifuge tubes.
  • Equilibration: Shake for 24 hours at constant temperature (e.g., 25±1°C).
  • Separation: Centrifuge and analyze supernatant using HPLC-MS/MS.
  • Desorption: After removing supernatant, add fresh CaCl₂ solution, shake for 24 hours, and analyze.

Data Analysis: Fit adsorption data to Freundlich isotherm model; calculate hysteresis coefficients for desorption.

Soil Degradation Studies

Protocol Overview (based on [2]):

  • Soil Incubation: Treat soils with this compound at recommended field rate (e.g., 1 mg/kg).
  • Incubation Conditions: Maintain at 25°C in darkness at 60% water holding capacity.
  • Sampling: Collect samples at predetermined intervals (0, 1, 3, 7, 14, 21, 30, 45, 60, 90 days).
  • Extraction: Use QuEChERS method or accelerated solvent extraction.
  • Analysis: Quantify residues via LC-MS/MS with internal standards.
  • Kinetics: Fit data to first-order or biphasic kinetic models.
Genotoxicity Assessment

Ames Test Protocol (based on [7]):

  • Strains: Salmonella typhimurium TA98 (frameshift mutation) and TA100 (base-pair mutation)
  • Dosing: 20.4 μg/plate this compound; 15 μg/plate for other fungicides
  • Metabolic Activation: Test with and without S9 enzyme fraction
  • Controls: Negative (DMSO/aqueous solvent) and positive controls
  • Incubation: 37°C for 48 hours; count revertant colonies
  • Criteria: Positive mutagenic effect if revertant count ≥2× negative control

Comet Assay Protocol (based on [7]):

  • Cell Type: Human peripheral blood lymphocytes
  • Exposure: 4 and 24 hours to fungicides
  • Method: Alkaline version for detecting single/double strand breaks
  • Analysis: DNA fragmentation quantification

Conclusion and Research Directions

This compound presents significant environmental challenges due to its persistence, soil adsorption characteristics, and potential ecotoxicological effects. Current research has identified promising remediation approaches, particularly through microbial degradation using specialized fungi like Cladosporium herbarum and phytoremediation using wetland species such as Phragmites australis.

Future research should focus on:

  • Field-scale validation of laboratory-identified remediation strategies
  • Long-term ecological impacts of this compound transformation products
  • Enantioselective environmental behavior and its implications for risk assessment
  • Integration of biological and advanced oxidation processes for treatment of point-source contamination

References

Comprehensive Technical Guide: Imazalil Chiral Properties and Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Fundamental Stereochemistry

Imazalil (chemical name: 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole) is a systemic chiral fungicide belonging to the conazole class [1]. Its molecular structure features a single chiral center at the carbon atom connecting the dichlorophenyl ring, the imidazole group, and the allyloxy chain [2].

Key physicochemical properties of racemic this compound include [1]:

  • Molecular Weight: 297.18 g/mol
  • Physical State: Nearly colorless, hygroscopic liquid (technical grade is yellowish to brownish oily liquid)
  • Vapor Pressure: 7 × 10⁻⁸ mm Hg at 20°C
  • Stability: Thermally stable up to ~285°C; stable in aqueous solutions at pH 2.4-7.0

Analytical Methods for Enantioseparation and Quantification

HPLC-Based Enantioseparation Techniques

Several robust chiral separation methods have been developed for this compound enantiomers:

HPLC-UV Method for Isolation [2] [3]

  • Stationary Phase: Permethylated β-cyclodextrin
  • Mobile Phase: Methanol/water with 0.2% trimethylamine and 0.08% acetic acid
  • Performance: Near-baseline resolution (α = 1.2) within 8.3 minutes
  • Application: Preparative-scale isolation of enantiomers with ~99% enantiomeric purity

UHPLC-MS/MS Method for Quantitation [4]

  • Stationary Phase: Lux Cellulose-2 (CCMPC) column
  • Mobile Phase: Acetonitrile/water (65:35, v/v)
  • Flow Rate: 0.5 mL/min at 20°C
  • Performance: Baseline resolution (Rs ≈ 1.75) within 3.5 minutes; LOQ < 0.60 μg/kg per enantiomer
Absolute Configuration Determination

The absolute configuration of this compound enantiomers was unequivocally assigned using multiple spectroscopic techniques combined with computational methods [2] [3]:

  • Optical Rotation Measurements: Specific rotation values determined
  • Vibrational Circular Dichroism (VCD): Combined with quantum chemical calculations
  • Electronic Circular Dichroism (ECD): Supplementary confirmation of absolute stereochemistry

This comprehensive approach confirmed the R and S configurations without requiring single-crystal X-ray diffraction.

Enantioselective Bioactivity and Efficacy

Recent studies demonstrate significant differences in the biological activity of this compound enantiomers against target pathogens:

Table 1: Enantioselective Bioactivity of this compound Against Plant Pathogens

Pathogen Relative Potency (S/R) Specific Activity
Fulvia fulva 3.00-6.59× higher for S-(+)-imazalil [5] S-(+)-imazalil shows significantly superior fungicidal activity
Multiple fungal species Varies by organism [5] Enantioselectivity depends on target species

The superior efficacy of S-(+)-imazalil against many fungal pathogens suggests potential for developing enantiopure formulations with improved targeted activity and reduced application rates.

Environmental Fate and Enantioselective Degradation

The dissipation patterns of this compound enantiomers vary significantly across different matrices and environmental conditions:

Table 2: Enantioselective Degradation of this compound in Various Matrices

Matrix Degradation Preference Notes
Gala Apples S-(+)-imazalil degrades faster [4] Variable enantioselectivity observed across apple cultivars
Golden Delicious Apples R-(-)-imazalil degrades faster [4] Demonstrates cultivar-specific degradation patterns
Orange Juice (-)-imazalil decreases (EF: 0.548→0.471 in 24h) [6] Enantiomer fraction changes significantly during storage
Field Soils Generally non-enantioselective [4] Some site-specific variations observed
Tomato, Cucumber R-(-)-imazalil preferentially degrades [5] Consistent pattern across multiple vegetable types

These differential degradation patterns have significant implications for environmental monitoring and regulatory compliance, as the enantiomeric composition of residues changes over time.

Toxicological Properties and Enantioselective Effects

Mammalian Toxicology

Racemic this compound Profile [1]:

  • Absorption/Distribution: Rapidly absorbed and distributed in rats, with highest concentrations in liver, lungs, and kidneys
  • Metabolism: Extensive biotransformation; major metabolites include α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandelic acid
  • Excretion: Approximately 90% excreted within 96 hours (equal urine/fecal elimination)
Enantioselective Toxicity to Non-Target Organisms

Endocrine Disruption Potential [7] [2]:

  • S-(+)-imazalil demonstrates up to 20-fold greater potency in inhibiting human CYP19 (aromatase) in H295R steroidogenesis assays
  • Significant differences in inhibition of cytochrome P450 enzymes governing steroid hormone synthesis

Mixture Toxicity with Pyrethroids [7] [8]:

  • Both enantiomers synergize α-cypermethrin toxicity in Chironomus riparius (19-39-fold increase)
  • R-(-)-imazalil shows approximately 60% greater synergistic effect compared to S-(+)-imazalil
  • Mechanism: Inhibition of cytochrome P450 detoxification enzymes

G cluster_sep Enantioseparation cluster_bio Biological Interactions cluster_effects Biological Effects compound Racemic this compound Application sep Chiral HPLC/UHPLC Separation compound->sep R_enant R-(-)-Imazalil sep->R_enant S_enant S-(+)-Imazalil sep->S_enant enz_inhib Enzyme Inhibition (Cytochrome P450) R_enant->enz_inhib S_enant->enz_inhib metab Enantioselective Metabolism enz_inhib->metab R_effect Stronger Synergist with Pyrethroid Insecticides metab->R_effect S_effect Higher Fungicidal Activity & Endocrine Disruption metab->S_effect

Experimental workflow for evaluating this compound enantioselectivity from separation to biological effects.

Advanced Experimental Protocols

Protocol: Enantioseparation and Isolation of this compound Enantiomers [2]
  • Column: Chiral permethylated β-cyclodextrin stationary phase
  • Mobile Phase: Methanol/water with 0.2% triethylamine and 0.08% acetic acid
  • Flow Rate: Optimized for preparative separation (scalable)
  • Detection: UV monitoring at appropriate wavelength
  • Collection: Automated fraction collection based on retention times
  • Purity Verification: Polarimetry and chiral HPLC analysis of collected fractions
  • Concentration: Rotary evaporation and storage at -20°C in methanol
Protocol: Enantioselective Bioactivity Assessment [5]
  • Test Organisms: Multiple fungal pathogens (e.g., Fulvia fulva)
  • Culture Conditions: Species-appropriate growth media and temperature
  • Dosing: Serial dilutions of individual enantiomers and racemic mixture
  • Incubation: Standardized duration under controlled conditions
  • Endpoint Measurement: Mycelial growth inhibition or spore germination
  • Data Analysis: EC₅₀ values calculation for potency comparison
  • Relative Potency: Determination of enantioselectivity ratios (S/R activity)

Regulatory and Development Implications

The documented enantioselectivity of this compound has significant implications for regulatory science and sustainable agrochemical development:

Risk Assessment Considerations:

  • Current risk assessment based on racemic mixtures may over- or under-estimate environmental and health risks
  • Enantioselective degradation in food commodities affects residue definitions and maximum residue limits (MRLs)
  • Differential toxicity to non-target organisms necessitates enantiomer-specific hazard characterization

Potential for Enantiopure Products:

  • Development of S-(+)-imazalil as an enantiopure fungicide could reduce application rates by 50% or more
  • Improved environmental profile through reduced burden of less-active enantiomer
  • Patent protection opportunities through chiral switching strategies [9]

Advanced Formulation Approaches:

  • Metal-organic framework (MOF) encapsulation for controlled release [10]
  • Ionic liquid formulations to enhance stability and efficacy [10]
  • Chiral-specific delivery systems for targeted activity

Future Research Directions

Priority research areas to advance understanding of this compound enantioselectivity include:

  • Molecular mechanisms of enantioselective enzyme inhibition
  • Computational modeling of enantiomer-biomolecule interactions
  • Field-scale environmental fate studies with enantiomeric resolution
  • Advanced formulation technologies for enantiopure products
  • Comprehensive toxicological profiling of major chiral metabolites

References

Identified Degradation Pathways & Products

Author: Smolecule Technical Support Team. Date: February 2026

Although thermal degradation data is lacking, other degradation methods have been well-studied. The table below outlines the main transformation products from microbial and photocatalytic degradation.

Degradation Method Key Transformation Products Proposed Degradation Pathways

| Microbial (by Cladosporium herbarum) [1] | • Imazalil ethanol (α-(2,4-Dichlorophenyl)-1H-Imidazole-1-ethanol) • IMZ_313IMZ_331IMZ_288 (with imidazole ring scission) | • O-dealkylation (primary path) • Successive hydroxylation reactions [1] | | Heterogeneous Photocatalysis (e.g., with TiO₂) [2] [3] | • Ammonium and Nitrate ions • Chloride ions • Imidazole acetic acid derivatives | • Complete mineralization • Ring opening and further oxidation [3] |

The microbial degradation pathway for this compound by Cladosporium herbarum can be visualized as follows:

G This compound This compound TP_Ethanol This compound Ethanol This compound->TP_Ethanol O-dealkylation (Primary Path) TP_331 TP IMZ_331 This compound->TP_331 Hydroxylation TP_313 TP IMZ_313 TP_331->TP_313 Transformation TP_288 TP IMZ_288 (Imidazole Ring Scission) TP_313->TP_288 Imidazole Ring Scission

Figure 1: Proposed microbial transformation pathway of this compound by Cladosporium herbarum, based on transcriptomic and suspect/non-target screening analysis. The primary pathway is O-dealkylation, with secondary hydroxylation pathways leading to ring scission. [1]

Detailed Experimental Protocols

Here are the methodologies for key experiments from the search results, which you can adapt for further degradation studies.

Protocol 1: Microbial Degradation by Cladosporium herbarum [1]

This protocol identifies the enzymatic mechanism and transformation products.

Aspect Description

| Organism & Culture | Fungal Strain: Cladosporium herbarum. Growth Media: Minimal Salt Medium with Nitrogen (MSMN) or Potato Dextrose Broth (PDB). | | Treatment Setup | • Liquid cultures amended with this compound (e.g., 100 mg/L from FUNGAZIL 500 EC formulation). • To test enzymatic mechanism: Parallel cultures amended with CYP450 inhibitors (1-aminobenzotriazole or piperonyl butoxide). | | Analysis | • Genomic/Transcriptomic: DNA/RNA sequenced (Illumina/MinION). Gene prediction/annotation used to identify upregulated CYP450s. • Product Identification: LC-QToF-MS analysis with suspect and non-target screening to identify transformation products. |

Protocol 2: Photocatalytic Degradation using TiO₂ [2] [3]

This method focuses on achieving mineralization of this compound.

Aspect Description

| Photocatalysts | • Lab-made: TiO₂-based catalysts (e.g., EST-1023t). [3]Commercial: Evonik P25 TiO₂. [2] [3] | | Reaction Setup | • Reactor: Photocatalytic reactor with appropriate UV light source. • Parameters: Study effects of pH, catalyst load, and initial this compound concentration. • A magnetic stirrer ensures mixing. | | Analysis | • Kinetics: Monitor this compound disappearance (e.g., by LC-MS) to calculate rate constants. • Mineralization: Track release of chloride, ammonium, and nitrate ions (e.g., by ion chromatography). • Intermediates: Identify by-products using LC-MS and FTIR. |

Key Insights for Further Research

Based on the gathered information, here are some points that may guide your investigation into thermal degradation:

  • Stability Reference: One source notes that pure this compound is reported to be thermally stable up to approximately 285°C [4]. This provides a baseline temperature for potential thermal decomposition studies.
  • Potential Overlap: While the initiation mechanism (heat vs. UV/microbes) differs, some stable intermediate products from photocatalytic or microbial degradation could also form during thermal degradation.
  • Suggested Analytical Techniques: To identify thermal degradation products, the techniques used in the protocols above are highly applicable. Consider employing LC-QToF-MS for suspect and non-target screening of transformation products, and ion chromatography to track inorganic by-products if mineralization occurs.

References

Comprehensive Application Notes and Protocols: LC-ESI-MS/MS Quantification of Imazalil in Various Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

Imazalil (IMZ) is a systemic fungicide widely used in agricultural practices for post-harvest treatment of fruits and vegetables to prevent fungal growth during storage and transport. As a chiral compound containing one asymmetric center, IMZ exists as two enantiomers that may exhibit differential biological activity and environmental behavior [1]. The widespread use of IMZ in the citrus industry and other agricultural sectors necessitates reliable analytical methods for monitoring residue levels in food products and environmental samples to ensure consumer safety and regulatory compliance. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the preferred analytical technique for IMZ quantification due to its high sensitivity, selectivity, and ability to provide confirmatory analysis even in complex matrices.

The development of robust LC-ESI-MS/MS methods for IMZ quantification addresses critical needs in food safety, environmental monitoring, and human exposure assessment. IMZ has been classified as a moderate hazard compound and potential human carcinogen by the Environmental Protection Agency (EPA), establishing the importance of accurate monitoring and quantification [2]. Furthermore, understanding the enantioselective behavior of IMZ has gained attention, as studies have demonstrated preferential degradation of specific enantiomers in different environments, which may impact both efficacy and risk assessments [1]. These application notes provide comprehensive protocols and analytical procedures for the reliable quantification of IMZ in various matrices, incorporating recent advancements in sample preparation and LC-MS/MS technology.

Sample Preparation Protocols

Fruits, Vegetables, and Sludge Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an efficient sample preparation methodology for IMZ extraction from fruits, vegetables, and related agricultural matrices [3]. The procedure begins with homogenizing 10 g of sample material, which is then transferred to a 50 mL Falcon tube containing the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). For internal standard quantification, 100 μL of 8 μg/mL triphenyl phosphate solution is added as the internal standard at this stage. The extraction is performed using 10 mL acetonitrile with immediate vortexing for 1 minute to ensure complete mixing, followed by centrifugation at 3000 rpm for 5 minutes to achieve phase separation [3].

The extract undergoes a cleanup procedure using dispersive solid-phase extraction (dSPE) to remove matrix interferents. For this purpose, 6 mL of the supernatant is transferred to a 15 mL Falcon tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA). The tube is again vortexed for 1 minute and centrifuged for 5 minutes at 3000 rpm. The final extract can be analyzed directly after filtration through a 0.22 μm nylon syringe filter, or alternatively, concentrated through evaporation under a gentle nitrogen stream at 40°C and reconstituted in 1.5 mL of methanol/water (1:1, v/v) to enhance sensitivity for trace-level detection [3]. This protocol has demonstrated satisfactory recovery rates ranging between 71-120% with method repeatability ≤25% RSD, making it suitable for multi-residue analysis of IMZ along with other pesticides in complex matrices.

Biological Matrices (Urine)

For urine samples, a solid-phase extraction (SPE) approach is recommended to achieve the necessary cleanup and concentration for reliable IMZ quantification [4]. The procedure begins with aliquoting 500 μL of urine into a 2 mL 96-well plate, followed by the addition of ammonium acetate buffer (pH 6.5), 15 μL of β-glucuronidase enzyme, and 20 μL of deuterated internal standard ([²H₅]-Imazalil). The samples are incubated at 37°C for 48 hours to enzymatically hydrolyze potential conjugated metabolites. Following hydrolysis, the samples are applied to preconditioned silica-based TELOS C2 SPE columns (100 mg), which have been sequentially conditioned with 1 mL methanol and 1 mL Milli-Q water [4].

The SPE columns are subsequently washed with 1 mL of 20% methanol to remove interfering compounds, and the target analytes are eluted with 1 mL of 1% HCl in methanol. The eluate is then ready for LC-MS/MS analysis. For quality control purposes, creatinine adjustment of IMZ concentrations should be performed to account for urine dilution factors, calculated by dividing the analyte concentration by the creatinine content of the urine sample [4]. This method has demonstrated excellent sensitivity with a limit of detection of 0.2 ng/mL and limit of quantification of 0.8 ng/mL, making it suitable for monitoring human exposure to IMZ in occupational and environmental settings.

Hemp Matrices

The complex nature of hemp matrices necessitates a simplified solvent extraction approach to achieve satisfactory recovery of IMZ while minimizing matrix effects [5]. The procedure begins with grinding approximately 5 g of dried hemp material using a laboratory grinder to achieve a homogeneous representative sample. Then, 1 g of the ground material is accurately weighed into a 50 mL centrifuge tube, followed by the addition of 5 mL of LC-MS-grade acetonitrile. The tube is capped securely and vortexed for 10 minutes to ensure efficient extraction. The extract is centrifuged at 3000 rpm for 10 minutes to separate the solid matrix from the solvent [5].

The supernatant is filtered through a 0.22 μm nylon syringe filter into a 5 mL amber vial. For LC-MS/MS analysis, 0.5 mL of the filtered extract is transferred to a 2 mL HPLC vial and diluted with 0.49 mL of LC-MS-grade acetonitrile. To compensate for matrix effects, 10 μL of a mixed internal standard solution containing 30 compounds is added. This simplified approach has demonstrated superior extraction efficiency (80-120%) compared to more complex methods, particularly for polar compounds like IMZ that may show poor recovery with traditional QuEChERS or SPE cleanup procedures [5].

Table 1: Comparison of Sample Preparation Methods for Different Matrices

Parameter Fruits/Vegetables/Sludge Biological (Urine) Hemp
Sample Weight 10 g 500 μL 1 g
Extraction Method QuEChERS Enzymatic hydrolysis + SPE Solvent extraction
Extraction Solvent Acetonitrile (10 mL) 1% HCl in methanol (1 mL) Acetonitrile (5 mL)
Cleanup dSPE (MgSO₄ + PSA) SPE (C2 columns) Filtration only
Internal Standard Triphenyl phosphate [²H₅]-Imazalil Mixed IS (30 compounds)
Reported Recovery 71-120% Not specified 80-120%

LC-MS/MS Analysis Conditions

Instrumentation and Chromatographic Conditions

Liquid chromatography separation is typically performed using reversed-phase C18 columns with dimensions of 50-100 mm in length and 2.1 mm internal diameter, maintained at 40°C [4]. The mobile phase generally consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in methanol (mobile phase B), delivered at a flow rate of 0.5 mL/min. The gradient elution program commonly starts at 5% mobile phase B, increasing linearly to 95% B over 5 minutes, maintained at 95% B for 1 minute, followed by re-equilibration to initial conditions [4]. The injection volume is typically 5 μL for optimal sensitivity without compromising chromatographic performance.

For mass spectrometric detection, triple quadrupole instruments operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM) provide the requisite sensitivity and selectivity for IMZ quantification. The ion source parameters should be optimized as follows: ion spray voltage of 5500 V, source temperature of 650°C, and using nitrogen as the curtain and collision gas [4]. The precursor ion for IMZ is the protonated molecule [M+H]⁺ at m/z 297, with the most abundant product ions typically observed at m/z 159 and m/z 201 serving as quantifier and qualifier transitions, respectively [6]. These transitions correspond to cleavages in the molecule that yield stable, characteristic fragment ions suitable for confirmatory analysis.

Dual Ion Source Applications

For comprehensive multi-residue methods encompassing IMZ along with numerous other pesticides, the implementation of a dual ionization source (ESI and APCI) can significantly enhance method coverage [5]. In such configurations, the majority of pesticides (typically 85-90%) are analyzed using the ESI source, while the remaining nonpolar compounds that exhibit poor response in ESI are detected via atmospheric-pressure chemical ionization (APCI). This approach is particularly valuable for regulatory laboratories requiring compliance monitoring for extensive pesticide panels, such as the 102 pesticides regulated by the State of Colorado in hemp [5].

The ionization mechanism in APCI differs fundamentally from ESI, relying on gas-phase chemical reactions rather than droplet desolvation. This makes APCI particularly suitable for nonpolar compounds that may not ionize efficiently through electrospray processes. Method implementation with dual sources typically employs an automated diverter valve to direct the LC effluent to the appropriate ionization source based on predetermined time segments, enabling complete analysis within a single 29-minute run [5]. This innovative approach expands analytical capabilities without compromising sensitivity or throughput, making it particularly valuable for regulatory testing laboratories.

Method Validation and Quantitative Data

Performance Characteristics

Method validation for IMZ quantification by LC-ESI-MS/MS demonstrates excellent analytical performance across various matrices. In sludge samples, the method limit of detection (LOD) for IMZ has been reported as low as 0.0005 mg/kg, with recovery rates ranging from 71-120% and method repeatability ≤25% RSD [3]. For urine analysis, even greater sensitivity is achievable, with an LOD of 0.2 ng/mL and limit of quantification (LOQ) of 0.8 ng/mL, alongside precision demonstrating coefficient of variation <15% [4]. These validation parameters comfortably satisfy regulatory requirements for pesticide residue monitoring in food and human exposure assessment.

The linear dynamic range for IMZ quantification typically spans from 0.5 to 100 ng/mL, exhibiting excellent linearity with correlation coefficients (R²) >0.99 [4]. For methods employing internal standard quantification, triphenyl phosphate or stable isotope-labeled analogs of IMZ ([²H₅]-Imazalil) are recommended to compensate for matrix effects and variations in extraction efficiency [3] [4]. When analyzing complex matrices such as hemp, the use of an extended set of 30 internal standards has been shown to effectively compensate for variable matrix effects, achieving method accuracy within 70-120% despite significant ion suppression or enhancement [5].

Table 2: Method Validation Data for IMZ Quantification in Different Matrices

Validation Parameter Sludge [3] Urine [4] Hemp [5]
LOD 0.0005 mg/kg 0.2 ng/mL Not specified
LOQ Not specified 0.8 ng/mL Meets Colorado action limits
Linear Range Not specified 0.5-100 ng/mL Not specified
Recovery (%) 71-120 Not specified 80-120
Precision (RSD%) ≤25 <15 <15
Matrix Effect Compensation Triphenyl phosphate (IS) [²H₅]-Imazalil (IS) 30 internal standards
Application Data and Real Samples

Analysis of real-world samples using validated LC-ESI-MS/MS methods has provided valuable insights into IMZ occurrence and distribution. In monitoring studies of sludge samples from fruit packaging units in Greece, IMZ was among 37 pesticide active substances detected, with concentrations ranging from low ppb to low ppm levels [3]. The sum concentration of all detected pesticides reached up to 19 mg/kg, highlighting the potential accumulation of these compounds in agricultural waste streams. In citrus treatment facilities, IMZ is applied at concentrations up to 500 ppm, representing the maximum label rate commonly used in industrial practice [2].

Studies on the enantioselective degradation of IMZ in strawberries under field conditions have revealed interesting stereochemical behavior, with the dissipation curve following first-order kinetics and half-lives ranging from 6.5 to 7.1 days [1]. Significant enantioselectivity was observed, with (+)-IMZ being preferentially degraded in strawberries under field conditions, while the (-)-enantiomer was preferentially degraded during fermentation processes in strawberry wine production [1]. The processing factor for each procedure was lower than 1, indicating that the wine-making process can reduce IMZ residues in strawberries, potentially mitigating consumer exposure risks.

Experimental Workflow Visualization

The following Graphviz diagram illustrates the comprehensive workflow for IMZ analysis in fruit and vegetable matrices using the QuEChERS approach:

IMZ_Analysis_Workflow This compound Analysis Workflow in Fruit/Vegetable Matrices Start Sample Collection (10 g homogenized sludge/fruit) IS Internal Standard Addition • 100 μL triphenyl phosphate (8 μg/mL) Start->IS Extraction QuEChERS Extraction • 10 mL ACN • Vortex 1 min • Centrifuge 5 min @ 3000 rpm Cleanup dSPE Cleanup • 900 mg MgSO₄ • 150 mg PSA • Vortex 1 min • Centrifuge 5 min @ 3000 rpm Extraction->Cleanup IS->Extraction Filtration Filtration • 0.22 μm nylon syringe filter Cleanup->Filtration Evaporation Optional Concentration • N₂ evaporation @ 40°C • Reconstitute in MeOH/H₂O (1:1) Filtration->Evaporation For low concentrations LC LC Separation • C18 column (50 mm × 2.1 mm) • 40°C • 0.5 mL/min flow rate • Mobile phase: 0.1% FA in H₂O/MeOH Filtration->LC Direct analysis Evaporation->LC MS MS/MS Detection • ESI+ mode • m/z 297→159 (quantifier) • m/z 297→201 (qualifier) • SRM mode LC->MS Quant Quantitation • Internal standard method • Calibration curve: 0.5-100 ng/mL MS->Quant

Diagram 1: Comprehensive workflow for the analysis of this compound in fruit and vegetable matrices using QuEChERS sample preparation and LC-ESI-MS/MS detection

For biological matrices, the sample preparation workflow differs significantly, emphasizing enzymatic hydrolysis and solid-phase extraction, as visualized in the following Graphviz diagram:

Urine_Analysis_Workflow This compound Analysis Workflow in Urine Matrices Start Urine Aliquot (500 μL) Hydrolysis Enzymatic Hydrolysis • Ammonium acetate buffer (pH 6.5) • 15 μL β-glucuronidase • 20 μL [²H₅]-Imazalil (IS) • Incubate 48h @ 37°C Start->Hydrolysis SPE_Condition SPE Conditioning • 1 mL methanol • 1 mL Milli-Q water Hydrolysis->SPE_Condition SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash SPE Wash • 1 mL 20% methanol SPE_Load->SPE_Wash SPE_Elute SPE Elution • 1 mL 1% HCl in methanol SPE_Wash->SPE_Elute LC LC Separation • C18 column (50 mm × 2.1 mm) • Gradient: 5-95% MeOH in 5 min • 0.5 mL/min flow rate SPE_Elute->LC MS MS/MS Detection • ESI+ mode • SRM: m/z 297→159, 201 • LOD: 0.2 ng/mL • LOQ: 0.8 ng/mL LC->MS Data Data Analysis • Creatinine adjustment • Density correction MS->Data

Diagram 2: Analytical workflow for the determination of this compound and its metabolites in urine samples, incorporating enzymatic hydrolysis and solid-phase extraction

Applications in Research and Monitoring

The validated LC-ESI-MS/MS methods for IMZ quantification find application across diverse research and monitoring scenarios. In human exposure studies, the urine analysis method has been employed to investigate the toxicokinetics of IMZ following controlled oral and dermal administration [4]. These studies revealed that IMZ excretion follows a two-compartment model with first-order kinetics after oral exposure, with elimination half-lives of 1.9-2.6 hours in the rapid excretion phase and 7.6-13 hours in the slower excretion phase. Following dermal exposure, excretion appeared to follow a single-compartment model with elimination half-lives of 6.6-10 hours [4]. These findings provide critical data for understanding human exposure and metabolism of IMZ in both occupational and environmental contexts.

In postharvest treatment research, LC-ESI-MS/MS methods have been instrumental in studying the penetration and distribution of IMZ in citrus fruits, revealing that the fungicide predominantly accumulates in the peel tissues with limited translocation to the edible portions [2]. Metabolomics studies utilizing NMR spectroscopy have further investigated how IMZ treatment alters the metabolic profiles of citrus tissues, identifying 27 metabolites with significant changes in composition due to either cold storage or IMZ treatment [2]. These findings have important implications for understanding the broader effects of fungicide treatments on fruit quality and composition, potentially informing the development of more targeted application methods.

Conclusion

These application notes provide comprehensive protocols for the reliable quantification of this compound using LC-ESI-MS/MS across various matrices. The methodologies detailed herein demonstrate that through appropriate sample preparation techniques and optimized instrumental parameters, IMZ can be accurately quantified at levels sufficient for regulatory compliance, human exposure assessment, and environmental monitoring. The incorporation of advanced approaches such as dual ionization sources and extensive internal standard panels further enhances method robustness and applicability to complex analytical challenges. As regulatory scrutiny of pesticide residues intensifies globally, these validated protocols offer laboratories reliable methods for generating accurate, reproducible data to support food safety and public health initiatives.

References

EN 15662:2008 Method for Imazalil Extraction: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Context

Imazalil (α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) is one of the most widely used post-harvest fungicides in citrus fruits, playing a critical role in preventing fungal growth during storage and transport. Despite its effectiveness, this compound residues persist on fruit surfaces and can transfer into food products during processing, particularly when citrus peel is used in food preparation and manufacturing. This creates potential consumer health concerns that necessitate precise monitoring and reliable analytical methods for residue determination. [1]

The EN 15662:2008 method, titled "Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method," provides a standardized approach for pesticide residue analysis. This internationally recognized protocol employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which has revolutionized multiresidue pesticide analysis by combining efficiency with practical implementation advantages. For this compound determination, this method offers superior extraction efficiency compared to alternative approaches like AOAC 2007.1, as demonstrated in validation studies that directly compared these methodologies. [1] [2]

Method Performance and Comparative Efficiency

Extraction Efficiency and Comparative Performance

Table 1: Comparison of EN 15662:2008 and AOAC 2007.1 Methods for this compound Extraction

Method Parameter EN 15662:2008 AOAC 2007.1 Experimental Conditions
Extraction Efficiency Significantly higher Lower Lemon samples spiked with this compound
Recovery in Fatty Matrices >90% (with freeze-out step) Not specified Model cake matrix with this compound-containing lemon peel
Application Flexibility Suitable for various matrices including high-water content and acidic fruits Less adaptable for challenging matrices Validated for apple, orange, onion, lettuce, tomato
pH Control Citrate buffering (pH ~5) Acetate buffering Compromise pH stabilizes pH-sensitive pesticides

Research has demonstrated that the EN 15662:2008 method delivers significantly higher extraction efficiency for this compound compared to the AOAC 2007.1 approach when applied to citrus matrices. This superior performance is attributed to the method's optimized buffering system and extraction parameters specifically designed for challenging pesticide-matrix combinations. The citrate buffering system in EN 15662:2008 maintains a pH of approximately 5, which provides a stable environment for pH-sensitive compounds like this compound throughout the extraction process. This is particularly important for fruits with varying acidity levels, such as citrus fruits, where pH stability ensures consistent recovery rates across different batches and sample types. [1]

When applied to complex, fatty matrices—such as cake products containing citrus peel—the EN 15662:2008 method achieved exceptional recovery rates exceeding 90% after incorporating a simple freeze-out step for lipid removal. This modification proved highly effective for isolating this compound from challenging food matrices where the fungicide may partition into lipid phases during processing. The method's robust performance across diverse matrix types underscores its versatility for monitoring this compound fate from initial citrus treatment through final food products, providing comprehensive tracking capabilities for this persistent fungicide. [1]

Washing Treatment Efficacy and Limitations

Table 2: Efficacy of Washing Treatments for this compound Removal from Lemon Surfaces

Washing Protocol Removal Efficiency Notes
Water Rinse <30% Basic washing procedure
Acidified Solution <30% Mild acid solution
Alkaline Solution <30% Mild alkaline solution
Detergent Solution <30% Mild detergent concentration
Commercial Produce Wash <30% Commercial formulation
Overall Maximum Removal <30% Across all tested protocols

Studies evaluating the effectiveness of various washing protocols for removing this compound residues from treated lemon surfaces revealed limited efficacy, with no protocol achieving more than 30% removal. This finding has significant implications for risk assessment and processing considerations, as it demonstrates the strong adherence of this compound to citrus surfaces and its resistance to conventional decontamination approaches. The persistent nature of this compound residues underscores the importance of effective monitoring methods like EN 15662:2008 to accurately quantify residue levels throughout the food production chain. [1]

The poor removal efficiency of washing treatments highlights the challenge in reducing this compound exposure through simple surface decontamination. This persistence increases the likelihood of this compound transfer to food products, particularly those incorporating citrus peel, and emphasizes the need for reliable analytical methods to track this compound from post-harvest treatment through final consumption. The thermal stability of this compound during processing further complicates risk mitigation, as studies have shown significantly different degradation patterns between naturally incorporated residues versus spiked samples, calling into question the validity of spike-recovery studies for predicting processing effects. [1]

EN 15662:2008 Workflow for this compound Extraction

The EN 15662:2008 method follows a systematic sequence of extraction and clean-up steps designed to maximize recovery while minimizing matrix interference. The process can be divided into two main stages: sample extraction and dispersive solid-phase extraction (d-SPE) clean-up.

G cluster_stage1 Extraction Stage cluster_stage2 Clean-up Stage cluster_stage3 Analysis Stage SampleHomogenization Sample Homogenization Extraction Extraction with Acetonitrile SampleHomogenization->Extraction Partitioning Salt Partitioning Extraction->Partitioning Extraction->Partitioning Centrifugation1 Centrifugation Partitioning->Centrifugation1 Partitioning->Centrifugation1 dSPE d-SPE Clean-up Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 dSPE->Centrifugation2 Analysis Instrumental Analysis Centrifugation2->Analysis

Sample Preparation and Extraction

The initial sample preparation phase is critical for obtaining representative results and ensuring efficient this compound extraction:

  • Sample Homogenization: Begin by thoroughly homogenizing the entire citrus fruit sample (including peel) using a high-speed blender. For lemons and oranges, the entire fruit should be processed, as this compound concentrates primarily in the peel surface but may penetrate deeper layers. Consistent particle size distribution is essential for reproducible extraction efficiency. [1] [2]

  • Solvent Extraction: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 15 mL of acetonitrile (LC-MS grade) and mix vigorously for 1 minute using a vortex mixer or mechanical shaker. The 1:1 sample-to-solvent ratio is critical for efficient extraction while maintaining compatibility with subsequent clean-up steps. [2] [3]

  • Salt-Induced Partitioning: Add the EN 15662:2008 extraction salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate. Immediately shake vigorously for 1-2 minutes to prevent salt clumping and ensure complete partitioning. The citrate buffering salts maintain the pH at approximately 5.0, which stabilizes pH-sensitive compounds like this compound. [2] [4]

  • Phase Separation: Centrifuge the mixture at ≥3000 RCF for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper phase) contains the extracted this compound, while the aqueous phase and precipitated solids remain at the bottom of the tube. [2]

Dispersive Solid-Phase Extraction (d-SPE) Clean-up

The clean-up stage removes co-extracted matrix components that could interfere with subsequent analysis:

  • Extract Transfer: Carefully transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18-bonded silica. For highly pigmented citrus samples, additional graphitized carbon black (GCB) may be included, though caution is warranted as GCB can potentially retain planar pesticides. [3] [4]

  • Clean-up Procedure: Vortex the d-SPE tube vigorously for 1-2 minutes to ensure complete interaction between the sorbents and matrix components. PSA sorbent effectively removes fatty acids, organic acids, and sugars, while C18 removes non-polar interferences such as lipids and sterols. Centrifuge at ≥3000 RCF for 5 minutes to pellet the sorbents. [4]

  • Final Extract Preparation: Transfer the purified extract to a clean vial. For LC-MS/MS analysis, the extract may be acidified with 0.1% formic acid to stabilize pH-sensitive compounds. For GC-MS/MS analysis, a solvent exchange may be necessary, typically involving evaporation under a gentle nitrogen stream or centrifugal vacuum concentrator and reconstitution in an appropriate solvent such as acetone or hexane. [4] [5]

Critical Modifications for Specific Matrices

Adaptation for High-Water and Acidic Matrices

The EN 15662:2008 method requires specific modifications when applied to different citrus fruit matrices to account for variations in water content, acidity, and pigment composition:

  • High-Water Content Fruits (oranges, lemons): The standard 15 mL acetonitrile to 15 g sample ratio is generally effective. However, for particularly juicy citrus varieties, additional anhydrous MgSO₄ (1-2 g extra) may be needed to completely remove residual water from the acetonitrile phase, improving extraction efficiency and preventing dilution effects. [3] [5]

  • Acidic Citrus Matrices: While the citrate buffer in the extraction salts generally maintains pH around 5.0, for highly acidic citrus fruits (e.g., lemons, limes), monitoring the final extract pH is recommended. If needed, adjust with neutralization solutions to maintain the optimal pH range of 4.5-5.5 for this compound stability. This prevents degradation during the extraction process and potential false negatives. [5]

  • Pigmented Matrices: For citrus fruits with deeply colored peel (e.g., blood oranges), additional clean-up with graphitized carbon black (GCB) effectively removes carotenoids and chlorophyll. However, caution is advised as GCB can also retain planar pesticides. The EN 15662 method recommends limited GCB amounts (e.g., 5-10 mg per mL extract) to balance pigment removal and this compound recovery. [3] [4]

Modifications for Fatty and Processed Matrices

When analyzing this compound in processed products containing citrus peel (such as cakes, marmalades, or dressings), additional modifications are necessary to address matrix complexity:

  • Freeze-Out Step: For fatty matrices, incorporate a freeze-out step by placing the acetonitrile extract at -20°C for 2-4 hours after the initial extraction. This causes higher-molecular-weight lipids to precipitate, which can then be separated by centrifugation before the d-SPE clean-up. This modification has demonstrated >90% recovery of this compound from fatty cake matrices. [1]

  • Enhanced Clean-up: For products containing citrus oils or lipids, increase the C18 sorbent proportion in the d-SPE step (up to 50 mg per mL extract) to more effectively remove lipophilic interferents. Alternatively, a two-stage clean-up with PSA followed by C18 may be employed for challenging matrices. [4]

  • Solvent Evaporation Techniques: When analyzing trace levels of this compound (<0.01 mg/kg), replace traditional nitrogen evaporation with a centrifugal vacuum concentrator, which provides gentler concentration, reduces analyte loss, and improves sensitivity. This approach has shown superior recovery for volatile pesticides compared to conventional evaporation methods. [5]

Instrumental Analysis and Quality Assurance

Analytical Instrumentation and Parameters

Table 3: Instrumental Parameters for this compound Determination Following EN 15662:2008 Extraction

Parameter LC-ESI-MS/MS GC-MS/MS
Ionization Mode Electrospray Ionization (ESI) Electron Impact (EI)
Ionization Polarity Positive Positive
Chromatography C18 column (e.g., 100 × 2.1 mm, 1.8 μm) Medium-polarity column (e.g., 5% phenyl)

| Mobile Phase | A: 0.1% formic acid in water B: 0.1% formic acid in methanol | Carrier Gas: Helium (constant flow) | | Gradient | 5-95% B over 10-15 minutes | Temperature: 72.5°C (1 min) to 350°C at 20°C/min | | Detection | MRM transitions: 297→159 and 297→255 | MRM transitions: Specific precursor-product pairs |

For this compound determination, LC-ESI-MS/MS is generally preferred due to its compatibility with the analyte's physicochemical properties. The electrospray ionization in positive mode provides excellent sensitivity for this compound, with characteristic MRM transitions of 297→159 and 297→255 for quantification and confirmation, respectively. These transitions provide the necessary identification points required by EU guidelines for pesticide residue analysis. [1] [2]

Chromatographic separation is typically achieved using a C18 reverse-phase column (100 × 2.1 mm, 1.7-1.8 μm particle size) with a gradient elution program. The mobile phase consists of water with 0.1% formic acid (solvent A) and methanol with 0.1% formic acid (solvent B), with a gradient increasing from 5% to 95% B over 10-15 minutes. The acidic modifiers improve ionization efficiency and peak shape for this compound. [1] [5]

Method Validation and Quality Control

The EN 15662:2008 method for this compound determination should undergo comprehensive validation following SANTE/12682/2019 guidelines:

  • Linearity and Calibration: Establish linearity over the concentration range of 0.001-0.1 mg/kg using matrix-matched calibration standards to compensate for matrix effects. The correlation coefficient (r²) should exceed 0.995, and the residuals should be randomly distributed around the calibration curve. [5]

  • Recovery and Precision: Perform recovery studies at least at two concentration levels (e.g., 0.01 mg/kg and 0.05 mg/kg) with six replicates each. Acceptable recovery ranges are 70-120% with relative standard deviations (RSD) <20%. For this compound, studies have demonstrated recoveries of 90-107% with RSDs <9.6% in fruit matrices. [3] [5]

  • Sensitivity: Determine the limit of quantification (LOQ) as the lowest validated spike level meeting recovery and precision criteria, typically 0.01 mg/kg for this compound. The limit of detection (LOD) is generally established as the concentration yielding a signal-to-noise ratio ≥3:1, typically 0.003 mg/kg for this compound. [3] [5]

  • Specificity: Verify the absence of significant interference at the retention time of this compound by analyzing blank matrix samples from at least six different sources. The signal in blank samples at the target retention time should be <30% of the LOQ signal. [2] [5]

Routine quality control should include the analysis of procedural blanks, duplicate samples, and spiked recoveries with each batch of samples. Participation in proficiency testing schemes provides external validation of method performance and ensures ongoing compliance with quality standards. [2] [5]

Conclusion

The EN 15662:2008 method provides a robust, efficient, and reliable approach for this compound extraction from citrus fruits and related products. Its superior extraction efficiency compared to alternative methods, combined with its flexibility for matrix-specific modifications, makes it particularly valuable for monitoring this persistent fungicide throughout the food production chain. The method's standardized protocol ensures reproducibility across laboratories while allowing necessary adaptations for challenging matrices such as high-water content fruits and fatty processed foods containing citrus peel.

The comprehensive workflow—from sample homogenization through instrumental analysis—delivers accurate quantification of this compound residues even at trace levels, supporting food safety monitoring and regulatory compliance. The method's performance characteristics, including excellent recovery rates, precision, and sensitivity, meet rigorous international standards for pesticide residue analysis. As this compound continues to be widely used in citrus production, the EN 15662:2008 method remains an essential tool for understanding its fate from post-harvest treatment to consumer products and ensuring the safety of the food supply.

References

Application Notes and Protocols: CLSI M38 Broth Microdilution Method for Imazalil Susceptibility Testing of Penicillium expansum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The CLSI M38 standard describes the reference broth microdilution method for antifungal susceptibility testing of filamentous fungi (moulds) that cause invasive and/or cutaneous fungal infections. This standardized methodology has become essential for reliable in vitro susceptibility testing of fungal pathogens, enabling comparable results across different laboratories and studies. While originally developed for clinical fungi, the methodology has proven valuable for agricultural and food safety research, particularly for fungicide resistance monitoring in postharvest pathogens.

Penicillium expansum, the causal agent of blue mold in stored apples and pears, represents one of the most significant postharvest pathogens in fruit production worldwide. Beyond direct crop losses, this species is regarded as the major producer of patulin, a mycotoxin with established maximum limits in apple products within the European Union (50 μg/kg for apple juices, 25 μg/kg for solid apple products, and 10 μg/kg for baby foods). Imazalil (a demethylation inhibitor of ergosterol biosynthesis) is among the fungicides commonly used to control postharvest blue mold, but the frequent use of fungicides with a single mode of action carries a high risk of selecting resistant genotypes of plant pathogens. Resistance to this compound has been reported in some Penicillium species such as P. digitatum and P. italicum, highlighting the critical need for standardized susceptibility monitoring methods for related species like P. expansum [1].

Experimental Protocols and Methodologies

Strain Selection and Preparation

A robust susceptibility testing protocol begins with appropriate strain selection and preparation. Research by Cabañas et al. utilized a total of 128 P. expansum strains, including 118 isolates from apples and pears, 5 from grapes, and 5 reference strains (NRRL 976, NRRL 2304, NRRL 6069, NRRL 32289, and NRRL 32293). This diverse collection ensures representative sampling of the genetic variability within the species and enhances the ecological relevance of susceptibility data. For quality control and comparison purposes, the inclusion of reference strains with known susceptibility profiles is essential for method validation and inter-laboratory comparison of results [2] [1].

Strains should be maintained in sterile water or cryopreserved to ensure genetic stability and viability. Prior to testing, subculturing on antimicrobial-agent-free potato dextrose agar is recommended to ensure viability and purity. The incubation period of 7 days at appropriate temperatures (typically 25-30°C for Penicillium species) ensures optimal sporulation and consistent inoculum quality across tests [1].

Inoculum Preparation and Standardization

Proper inoculum preparation is a critical technical variable that significantly influences test outcomes. According to the CLSI M38 method, stock inoculum suspensions should be prepared from 7-day-old cultures grown on potato dextrose agar. The suspension should be adjusted spectrophotometrically to achieve the target inoculum size range of 1 × 10⁶ to 5 × 10⁶ CFU/mL [1].

For P. expansum, research has demonstrated that mean colony counts of suspensions adjusted to 0.5 McFarland turbidity standard typically reach approximately 1.52 ± 0.52 × 10⁶ CFU/mL. The transmittance readings of properly adjusted suspensions generally range from 40.6% to 87.2%, with a confidence interval of 95% of 57.7-61.0%. The optical density at 530 nm (OD₅₃₀) typically ranges between 0.060 and 0.392 absorbance units. Since spore color, shape, and size can affect spectrophotometric readings, the M38 document specifies different optical density ranges for each genus, though some researchers suggest separate standardization for each species may be preferable for optimal results [1].

Antifungal Agent Preparation

This compound should be obtained as a standard assay powder of known potency from reputable manufacturers or chemical suppliers. The fungicide should be dissolved in an appropriate solvent—typically 100% dimethyl sulfoxide (DMSO) or ethanol—following manufacturer recommendations and CLSI guidelines. Subsequent dilutions should be prepared in the test medium (RPMI 1640) to create the desired concentration range for testing [1] [3].

The selection of concentration ranges should encompass expected MIC values based on preliminary studies or published data. For this compound against P. expansum, research indicates that testing concentrations typically range from 0.015 to 32 μg/mL, with particular attention to the lower concentration range where MIC values typically occur. Serial two-fold dilutions are standard practice for creating a concentration gradient in microdilution trays [1].

Broth Microdilution Testing Procedure

The broth microdilution test should be performed according to CLSI guidelines for conidium-forming filamentous fungi. The procedure involves adding the standardized inoculum to wells containing serial dilutions of this compound in RPMI 1640 medium. Microdilution trays (96-well, U-bottom shaped) are typically used, with each well containing a final volume of 100-200 μL of the inoculated medium [1].

Proper incubation conditions are essential for reliable results. Inoculated trays should be incubated at 35°C in ambient air for 48-72 hours, depending on the growth characteristics of the tested isolates. The inclusion of growth controls (antifungal-free medium) and sterility controls (medium only) in each test run is mandatory for proper result interpretation [1].

Endpoint Determination and Interpretation

Minimum inhibitory concentration (MIC) endpoints should be determined after 48-72 hours of incubation. For this compound and other demethylation inhibitors, the MIC endpoint is typically defined as the lowest drug concentration that shows a prominent reduction of growth (≥50% inhibition) compared to the growth control. This corresponds to the MIC-2 endpoint described in some studies [1].

Additional susceptibility parameters that can be evaluated include the concentration that inhibits the size of colonies by 50% (IC₅₀) and the concentration that inhibits spore germination by 50% (GI₅₀). These additional endpoints can provide complementary information about the fungicide's activity, particularly for fungicides with different modes of action [2] [1].

Quantitative Data and Comparative Analysis

Comparative Susceptibility Testing Results

The table below summarizes the quantitative susceptibility data of P. expansum to this compound obtained using different testing methods:

Table 1: Comparison of this compound Susceptibility Testing Methods for Penicillium expansum

Testing Method Mean Value (μg/mL) Measurement Type Reading Time
Broth Microdilution (CLSI M38-A) 0.0625 MIC 48-72 hours
Agar Dilution 0.11-0.12 MIC 48-72 hours
Colony Size Inhibition 0.05-0.06 IC₅₀ 48-72 hours
Spore Germination Inhibition 0.04 GI₅₀ Not specified

The data demonstrate that this compound shows significant in vitro activity against all P. expansum isolates tested, with all evaluated parameters falling within the range reported for this compound-sensitive Penicillium species. The broth microdilution method shows slightly higher MIC values compared to traditional methods, but all methods demonstrate the compound's potent activity against this pathogen [2] [1].

Quality Control Ranges for Antifungal Testing

The table below presents quality control MIC ranges for established antifungal agents against reference strains, as documented in multicenter studies:

Table 2: Quality Control MIC Ranges for Reference Strains Against Established Antifungal Agents

Antifungal Agent QC MIC Range (μg/mL) Reference Strain
Amphotericin B 1-4 Paecilomyces variotii ATCC MYA-3630
Itraconazole 0.06-0.5 Paecilomyces variotii ATCC MYA-3630
Posaconazole 0.03-0.25 Paecilomyces variotii ATCC MYA-3630
Voriconazole 0.015-0.12 Paecilomyces variotii ATCC MYA-3630

While quality control ranges specifically for this compound against reference Penicillium strains have not been formally established in CLSI documents, these data provide context for the expected reproducibility of broth microdilution methods with antifungal agents. The high reproducibility of MIC results for these agents supports the reliability of the M38 method when properly implemented [4].

Workflow Visualization

The following diagram illustrates the complete experimental workflow for this compound susceptibility testing using the CLSI M38 broth microdilution method:

workflow This compound Susceptibility Testing Workflow Start Start: Strain Selection Inoculum Inoculum Preparation (7-day cultures on PDA) Start->Inoculum Standardize Standardize Suspension Target: 1-5×10⁶ CFU/mL OD₅₃₀: 0.06-0.392 Inoculum->Standardize DrugPrep Antifungal Preparation This compound in solvent Serial dilutions in RPMI 1640 Standardize->DrugPrep PlateSetup Microdilution Plate Setup Add inoculum to drug dilutions Include controls DrugPrep->PlateSetup Incubate Incubate 35°C, 48-72 hours Ambient air PlateSetup->Incubate Read Read Endpoints MIC: ≥50% growth inhibition Compare to growth control Incubate->Read Analyze Analyze Data Calculate MIC values Compare to baseline Read->Analyze

Updated Standards and Methodological Considerations

The CLSI M38 standard has undergone several revisions since its initial publication. The current edition, CLSI M38-Ed3 (published in 2017), replaces the previous M38-A2 edition from 2008. Significant changes in this edition include revised document format and organization, updated definitions for breakpoints and interpretive categories, added definitions for "wild-type" and "non-wild-type" populations, expanded indications for testing filamentous fungi, and enhanced guidance for reading and interpreting results, including new information on echinocandins and isavuconazole [5] [6].

For performance standards and epidemiological cutoff values, users should consult the current edition of CLSI M38M51S (3rd Edition, published in 2022), which includes minimal inhibitory concentration and quality control tables developed following the guidance in CLSI documents M38 and M51. The data in these tables are valid only when the methodologies in the referenced documents are followed precisely. This supplement includes 37 new epidemiological cutoff values for yeasts of clinical importance with no antifungal breakpoints, though specific ECVs for this compound against Penicillium species are not yet established [7].

The CLSI M38 method has not been evaluated in studies of the yeast or mould forms of dimorphic fungi such as Blastomyces dermatitidis, Coccidioides immitis/posadasii, Histoplasma capsulatum, or Talaromyces marneffei (Penicillium marneffei), and has been evaluated only for the mycelial form of Sporothrix schenckii species complex. Additionally, this method has not been used in studies of dermatophytes with echinocandins or nondermatophyte moulds with ciclopirox, griseofulvin, or terbinafine [5].

Applications and Significance

The adaptation of the CLSI M38 broth microdilution method for monitoring P. expansum susceptibility to this compound represents a significant advancement in fungicide resistance management. Traditional methods for detecting antifungal susceptibility of fungal crop pathogens—such as direct-plating isolates in media amended with various fungicide concentrations and determining inhibition of growth and/or spore germination—are time-consuming, labor-intensive, and unsuitable for evaluating large numbers of isolates. The broth microdilution method offers a standardized, reproducible alternative that enables efficient screening of pathogen populations for shifts in fungicide sensitivity [2] [1].

Establishing a sensitivity baseline for fungus-fungicide combinations is crucial for effective resistance management. The reference method enables researchers to monitor the occurrence and distribution of resistant isolates, informing resistance management strategies and fungicide use patterns. The high in vitro activity of this compound against all P. expansum isolates tested in validation studies suggests that resistance has not yet emerged in this species, in contrast to P. digitatum and P. italicum where this compound resistance has been documented [1].

The methodology also has important implications for food safety through its potential role in reducing patulin contamination in apple products. By enabling the monitoring of fungicide efficacy against the major producer of this mycotoxin, the standardized susceptibility testing method contributes to integrated strategies for controlling postharvest decays and associated mycotoxin contamination in the food supply [2] [1].

References

Introduction to Imazalil as a Seed Dressing

Author: Smolecule Technical Support Team. Date: February 2026

Imazalil is a systemic fungicide belonging to the imidazole chemical class that provides both protective and curative action against a broad spectrum of seed-borne fungal pathogens [1] [2]. Its primary value in seed treatment lies in its effectiveness against strains resistant to other fungicide classes, such as benzimidazoles [1]. It is used as a seed treatment to protect crop yields, with barley being a primary focus [2].

Mode of Action and Target Pathogens

  • Mode of Action: this compound inhibits the demethylation step in the biosynthesis of ergosterol, a sterol essential for the structure and function of fungal cell membranes. This disruption causes cellular contents to leak, preventing fungal reproduction [3] [2].
  • Primary Target Pathogens: When used as a seed dressing, this compound is highly effective against several damaging fungal genera [1] [2]. The table below summarizes the key target pathogens and the crops they affect.
Target Pathogen Associated Diseases Primary Crops
Fusarium spp. [2] Seed rot, seedling blights [1] Cereals [2]
Helminthosporium spp. [2] Net blotch, leaf rust, spot blotch [1] [2] Cereals (e.g., Barley) [2]
Septoria spp. [1] Seedling blight Cereals
Bunt and Smut fungi [3] Bunt, smut Cereals

The following diagram illustrates the fungicidal action of this compound at the cellular level.

G A This compound Application B Enters Fungal Cell A->B C Inhibits Ergosterol Biosynthesis B->C D Disrupts Fungal Cell Membrane C->D E Cellular Content Leakage D->E F Fungal Growth Suppressed E->F

Application Protocol and Dosage

For effective and safe application, the following protocols should be followed. The dosage varies depending on the crop and target disease.

Recommended Dosage

Crop Dosage (this compound 500g/L EC) Application Target
Cereals 2–5 mL per kg of seed [3] Bunt, smut, seed-borne fungi
Cereals 4–5 grams per 100 kg of seeds [2] Fusarium, Helminthosporium

Step-by-Step Application Methodology

  • Seed Preparation: Ensure seeds are clean and of high quality to allow for uniform coating [3].
  • Calibration: Calibrate the seed treatment equipment to achieve the precise application rate per kg of seed [3].
  • Mixing and Application:
    • Use proper seed treatment equipment to ensure thorough and even distribution of the fungicide on every seed [3].
    • The treatment can be applied as a slurry or via other standard seed dressing methods [1].
  • Drying and Storage: After treatment, allow seeds to dry completely before bagging and storage. Store in a cool, dry place.

Research and Regulatory Considerations

  • Toxicological Data Gaps: Be aware that the assessment of the toxicological properties of certain this compound metabolites (R014821, FK‐772, and FK‐284) has not been finalized by regulatory bodies like the EFSA. The genotoxic potential of metabolite R014821, in particular, could not be ruled out [4].
  • Residue Definitions: A definitive residue definition for risk assessment in commodities subject to post-harvest treatment has not been established, which is a prerequisite for a reliable dietary risk assessment [4]. While this directly concerns post-harvest uses, it highlights the importance of staying updated on regulatory reviews for all application methods.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): When handling the concentrate, wear chemical-resistant gloves and a face shield [3].
  • Environmental Hazards: this compound is toxic to aquatic organisms. Avoid contamination of water sources and irrigation systems [3].
  • Storage: Store the original container in a cool, dry, and well-ventilated area, at temperatures between 5°C and 35°C [3] [5].

Key Insights for Professionals

This compound is a powerful tool for protecting seed health and ensuring crop establishment. Its systemic activity and effectiveness against benzimidazole-resistant strains make it particularly valuable. Researchers should note the ongoing regulatory evaluations regarding metabolite toxicity, as future findings may influence use patterns and registration statuses.

References

Comprehensive Application Notes and Protocols: Imazalil Antifungal Activity Spore Germination Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Imazalil Antifungal Properties

This compound is a broad-spectrum systemic fungicide of the imidazole class widely used in agricultural and postharvest applications to control fungal pathogens, particularly Penicillium species causing fruit rot. Its primary mechanism of action involves inhibition of ergosterol biosynthesis through binding to cytochrome P450-dependent enzyme CYP51 (14α-demethylase), disrupting membrane integrity and function in susceptible fungi. This inhibition leads to morphological abnormalities including reduced germination rates, spore swelling, distorted germ tubes, and eventual cytoplasmic leakage. Research has demonstrated that this compound exhibits pH-dependent activity, with significantly enhanced efficacy at neutral pH (7.0) compared to acidic conditions (5.2), which directly correlates with improved fungal uptake under neutral conditions. The differential sensitivity across fungal species and emerging resistance patterns highlight the importance of standardized spore germination assays for monitoring antifungal efficacy and resistance development.

Quantitative Antifungal Activity Data

Sensitivity Profiles Across Fungal Species

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Fungal Pathogens

Fungal Species MIC Range Experimental Conditions Reference Strain Characteristics
Penicillium digitatum 0.01 mg/mL In vitro, pH 7.0 Wild-type sensitive strain [1] [2]
Penicillium italicum 0.05 mg/mL In vitro, pH 7.0 Wild-type sensitive strain [1] [2]
Penicillium expansum 0.5-2.0 μg/mL CLSI M38-A method Apple and pear isolates [3]
Geotrichum candidum >1.0 mg/mL In vitro assay Citrus fruit isolate [1] [2]
Penicillium digitatum (resistant strain Pdw03) >0.25 mL/L* In vitro assay 199-bp insertion in PdCYP51B promoter [4]

Note: Value shown for trans-2-hexenal as this compound-resistant strain exhibits significantly reduced sensitivity.

pH-Dependent Antifungal Effects

Table 2: pH-Dependent Efficacy of this compound on Spore Germination and Myceltial Growth

pH Condition Germination Inhibition Cellular Uptake Morphological Alterations
pH 5.2 Moderate inhibition Limited uptake Minor swelling, delayed germination
pH 7.0 Strong inhibition (>80%) Rapid accumulation Severe swelling, distorted germ tubes, cytoplasmic leakage
Comparative Control (Miconazole at pH 5.2) Strong inhibition Appreciable uptake Normal antifungal morphology

The pH-dependent efficacy of this compound is attributed to enhanced partitioning and uptake at neutral pH, unlike other imidazole fungicides such as miconazole and clotrimazole which maintain consistent activity across pH ranges. This property is particularly relevant for postharvest applications where fruit surface pH may vary considerably. Research indicates that antagonistic compounds including tocopherol, farnesol, and trilinolein can reduce this compound efficacy, potentially through competition at uptake or target sites [5].

Detailed Spore Germination Assay Protocols

Broth Microdilution Method (CLSI M38-A Standard)

broth_microdilution A Inoculum Preparation B Spore Suspension Standardization A->B Harvest spores from 7-day cultures C Drug Dilution Series B->C Adjust to 0.5 McFarland (1-5×10⁶ spores/mL) D Inoculation & Incubation C->D Prepare this compound serial dilutions in broth E Germination Assessment D->E Incubate at 25°C for 48-72 hours F MIC Determination E->F Microscopic evaluation of germination inhibition

The broth microdilution method provides a standardized approach for quantifying this compound efficacy against spore germination with high reproducibility. This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines with specific modifications for agricultural fungal pathogens [3].

  • Inoculum Preparation: Harvest spores from 7-10 day old cultures of target fungi (e.g., Penicillium digitatum, P. italicum, or P. expansum) grown on potato dextrose agar (PDA) at 25°C. Collect spores using a sterile solution containing 0.85% saline with 0.01% Tween 20 to facilitate dispersion.

  • Spore Suspension Standardization: Adjust spore concentration to 0.5 McFarland standard (approximately 1-5×10⁶ CFU/mL) using a spectrophotometer at 530 nm wavelength (target OD: 0.22-0.24). Confirm viability and concentration through colony counts on PDA plates [3].

  • Drug Dilution Series: Prepare two-fold serial dilutions of this compound in RPMI 1640 broth buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid) to ensure optimal activity. Concentration ranges should typically span from 0.001 μg/mL to 100 μg/mL based on expected sensitivity of the target strain.

  • Inoculation and Incubation: Dispense 100 μL of each this compound dilution into 96-well microtiter plates, followed by addition of 100 μL standardized spore suspension. Include growth control wells (spores without this compound) and sterility controls (media only). Seal plates and incubate at 25°C for 48-72 hours without agitation.

  • Germination Assessment and MIC Determination: Examine wells microscopically (400× magnification) to determine percentage spore germination inhibition. Score at least 100 spores per well. The Minimum Inhibitory Concentration (MIC) is defined as the lowest this compound concentration that inhibits ≥90% germination compared to the growth control [3].

Agar-Based Germination Inhibition Assay
  • Media Preparation: Prepare PDA plates amended with this compound across the desired concentration range. For Penicillium species, typically include concentrations from 0.001 μg/mL to 10 μg/mL. Buffer media to pH 7.0 unless specifically testing pH effects.

  • Inoculation Technique: Apply 10 μL aliquots of standardized spore suspension (1×10⁶ spores/mL) as discrete spots on the agar surface. Alternatively, use sterile filter paper discs impregnated with spores placed centrally on the plates.

  • Incubation and Analysis: Incubate plates at 25°C for 24-48 hours. Measure germ tube length for at least 50 spores per treatment using microscopic examination at 400× magnification. Compare germination rates and germ tube development between treatments and controls [5].

Advanced Methodological Approaches

Gene Expression Analysis During Germination Inhibition

The molecular response to this compound treatment can be elucidated through transcriptomic profiling of key metabolic and resistance pathways. Studies on this compound-resistant Penicillium digitatum (Pdw03) have revealed that antifungal activity involves:

  • Energy Metabolism Disruption: Significant downregulation of genes involved in ATP synthesis and mitochondrial function, particularly those encoding ATP citrate lyase and cytochrome c oxidase subunits [4].

  • Oxidative Stress Response: Elevated expression of glutathione peroxidase and other antioxidant enzymes indicates reactive oxygen species (ROS) accumulation following this compound exposure.

  • Sterol Biosynthesis Alterations: Modulation of CYP51 gene expression, with resistant strains frequently showing mutations or insertions in the promoter region of PdCYP51B [4].

  • Cell Wall Integrity Compromise: Upregulation of β-1,3-glucanase and chitinase genes suggests cell wall remodeling in response to this compound-induced stress.

Combination Synergy Screening

synergy_screening cluster_0 FICI Interpretation A Identify Test Compounds B Checkerboard Setup A->B Select partners with different mechanisms C Spore Inoculation B->C Prepare this compound + partner compound matrix D FICI Calculation C->D Incubate and assess germination inhibition E Synergy Confirmation D->E Fractional Inhibitory Concentration Index F FICI ≤ 0.5: Synergy E->F G 0.5 < FICI ≤ 4: Additive E->G H FICI > 4: Antagonism E->H

Emerging research indicates that combination therapies can enhance this compound efficacy and counter resistance development. The synergistic potential between this compound and other antifungal agents can be evaluated through systematic screening approaches:

  • Isozyme-Selectitive Combinations: Recent studies on Trichophyton rubrum demonstrate that combining azoles with differential Cyp51 isozyme selectivity produces synergistic effects. This compound shows relatively increased activity against Cyp51A when combined with prochloraz which targets Cyp51B [6].

  • Natural Compound Enhancement: Screening natural antifungal compounds like 1,8-cineole and trans-2-hexenal has revealed potential for combination regimens. These compounds maintain efficacy against strains with developed this compound tolerance and exhibit complementary mechanisms of action [4] [1].

  • Checkerboard Assay Methodology: Prepare two-dimensional dilution series with this compound and test compounds in 96-well plates. Inoculate with standardized spore suspensions and incubate as described in section 3.1. Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergistic interactions, where FICI ≤ 0.5 indicates synergy [6].

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Inconsistent Inoculum Density: Variable spore counts between assays can significantly impact MIC determinations. Solution: Implement rigorous standardization using spectrophotometric methods with species-specific OD calibration curves. Verify counts periodically by plating and colony enumeration [3].

  • pH Drift During Incubation: Uncontrolled pH changes can alter this compound efficacy. Solution: Use appropriately buffered media (e.g., MOPS-buffered RPMI 1640) and confirm post-incubation pH in control wells. For agar-based assays, incorporate pH indicators to monitor stability [5].

  • Resistant Strain Misclassification: Failure to distinguish true resistance from technical artifacts. Solution: Include reference strains with known susceptibility profiles in each assay run. For putative resistant isolates, confirm through molecular analysis of CYP51 genes and promoters [4].

  • Edge Effects in Microplates: Evaporation in perimeter wells can cause uneven germination. Solution: Use microplates with evaporation barriers or fill perimeter wells with sterile water. Incubate plates in humidified chambers to minimize evaporation [3].

Cross-Resistance Considerations

Recent studies have highlighted that exposure to glyphosate can induce tolerance to this compound and other fungicides in citrus pathogens through cross-resistance mechanisms. This phenomenon underscores the importance of considering agricultural chemical histories when monitoring fungicide efficacy. Research demonstrates that subculturing Penicillium digitatum and P. italicum in media containing increasing glyphosate concentrations induced tolerance not only to glyphosate but also to this compound and thiabendazole. Notably, this cross-resistance pattern did not extend to 1,8-cineole, supporting its potential as an alternative or complementary antifungal agent [1] [2].

Conclusion

These application notes provide comprehensive protocols for assessing this compound antifungal activity through spore germination assays, with specific methodological adaptations for different research applications. The standardized broth microdilution approach offers robust quantitative data for susceptibility testing and resistance monitoring, while agar-based methods enable morphological evaluation. Advanced techniques including transcriptomic analysis and combination screening facilitate deeper investigation of mechanisms and synergistic partnerships. Particular attention should be paid to pH control and inoculum standardization as these factors significantly impact this compound efficacy. Emerging research on cross-resistance patterns with agricultural chemicals like glyphosate highlights the importance of integrated approaches to fungicide management. These protocols provide a foundation for consistent, reproducible evaluation of this compound efficacy against fungal plant pathogens with applications in both agricultural and research settings.

References

Comprehensive Analytical Method Validation for Determination of Imazalil in Fatty Matrices: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Principles and Challenges

The determination of imazalil (1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole) in fatty matrices presents significant analytical challenges due to the compound's physicochemical properties and complex matrix interference. This compound is a systemic fungicide widely used in agricultural practices and post-harvest treatments, with regulatory concern due to its potential genotoxic and teratogenic effects observed in studies [1]. The analysis of fatty matrices (including animal tissues, high-lipid plant materials, and processed foods) requires sophisticated sample preparation to separate the analyte from co-extracted lipids while maintaining analytical integrity and method sensitivity. The complexity stems from the need to achieve low detection limits (typically ≤10 μg/kg) in matrices containing up to 25% lipid content [2], while addressing issues such as matrix effects, analyte stability, and chromatographic interference.

Regulatory frameworks worldwide, including the European Union's maximum residue levels (MRLs) and Canada's strict pesticide monitoring in cannabis products [2], have established stringent requirements for this compound determination. The limit of quantification (LoQ) for such methods must demonstrate adequate precision and accuracy at or below the established MRLs, which demands robust validation approaches. For fatty matrices specifically, the sample preparation technique must effectively remove lipid components without compromising this compound recovery, as residual matrix components can cause significant ion suppression/enhancement in mass spectrometric detection and interfere with chromatographic separation [3]. These challenges necessitate comprehensive method validation to ensure reliable this compound quantification in complex fatty matrices for regulatory compliance and food safety monitoring.

Method Validation Parameters and Acceptance Criteria

Method validation for this compound determination in fatty matrices requires demonstration of analytical capability across multiple parameters, with acceptance criteria tailored to the complex nature of lipid-rich samples. The validation must establish that the method produces reliable results consistent with the intended applications, with specific emphasis on addressing matrix-induced effects that are particularly pronounced in fatty matrices.

Table 1: Method Validation Parameters and Acceptance Criteria for this compound in Fatty Matrices

Validation Parameter Experimental Design Acceptance Criteria Reference Matrix
Accuracy (Recovery) Spiked at 3 concentrations with 6 replicates each 70-120% with RSD ≤20% Chicken breast [3]
Precision (Repeatability) 6 replicates at 3 concentrations over 1 day RSD ≤20% Chicken breast [3]
Linearity Calibration curves (5-50 μg/kg) R² ≥0.99 Cannabis inflorescence [2]
Limit of Quantification (LOQ) Signal-to-noise ≥10, accuracy and precision at lowest calibrated level ≤10 μg/kg (lower for some matrices) Multiple matrices [4] [2]
Specificity/Selectivity Analysis of blank matrix and spiked samples No interference ≥30% of this compound signal Chicken breast [3]
Matrix Effect Comparison of solvent vs matrix-matched calibration Signal suppression/enhancement ≤±30% Cannabis [2]

The accuracy of an analytical method represents the closeness of agreement between the conventional true value and the measured value, typically demonstrated through recovery studies where blank matrix is fortified with known this compound concentrations. For fatty matrices, recovery can be influenced by the extraction efficiency from lipid components and the effectiveness of cleanup procedures in removing co-extracted compounds without retaining the analyte. The precision of the method, expressed as relative standard deviation (RSD%), must be evaluated under repeatability conditions (same analyst, same equipment, short time interval) and may include intermediate precision (different days, different analysts, different equipment) for full method validation [3].

Table 2: Advanced Validation Parameters for this compound in Fatty Matrices

Parameter Evaluation Approach Typical Results for this compound
Carryover Injection of blank after high-concentration sample ≤20% of LOQ
Robustness Deliberate variations in extraction time, temperature, mobile phase RSD ≤15% for all variations
Stability Short-term (bench), long-term (freezer), processed sample stability ≥70% recovery after storage period
Measurement Uncertainty Combination of all precision and accuracy data Expanded uncertainty ≤50%

The specificity of the method must be demonstrated in the presence of matrix components that may co-extract with this compound, particularly challenging in fatty matrices where numerous lipid compounds with similar physicochemical properties may cause isobaric interference. For mass spectrometric methods, specificity is typically established by monitoring multiple reaction monitoring (MRM) transitions and ensuring the ion ratio remains within acceptable limits (±30% relative to calibration standards) [2]. The linearity of the method must be evaluated across the calibrated range, typically using matrix-matched calibration to compensate for matrix effects, with correlation coefficients (R²) ≥0.99 considered acceptable for quantitative analysis.

Detailed Experimental Protocols

Sample Preparation Using Modified QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has been successfully adapted for this compound extraction from fatty matrices, with modifications to address the specific challenges posed by lipid-rich samples. The protocol begins with sample homogenization, where representative sampling is critical—approximately 2 kg of bulk material should be homogenized, with leafy vegetables and herbs requiring at least 0.5 kg samples [5]. For fatty animal tissues, visible fat should be included in the sample to ensure representativity. The extraction process initiates with weighing 10.0 ± 0.1 g of homogenized sample into a 50-mL polypropylene centrifuge tube, followed by addition of internal standards (deuterated this compound if available, or structurally similar compounds) to correct for recovery variations and matrix effects [3].

The extraction proper employs 10 mL of acetonitrile (Optima grade or equivalent) with addition of buffering salts—specifically 4 g anhydrous magnesium sulfate (MgSO₄) to induce water separation and 1 g sodium chloride (NaCl) to promote partitioning of organic and aqueous phases [5] [3]. The mixture is vigorously shaken for 1 minute using a vortex mixer or mechanical shaker, then centrifuged at ≥4000 ref for 5 minutes to achieve phase separation. The critical cleanup step for fatty matrices employs dispersive solid-phase extraction (d-SPE) with multiple sorbents: 50 mg primary secondary amine (PSA) for removal of fatty acids and sugars, 50 mg C18 for removal of non-polar interferents, and 50 mg graphitized carbon black (GCB) for pigment removal, though GCB should be used cautiously as it may retain this compound [5]. After a second centrifugation, the purified extract is transferred to autosampler vials for analysis.

Instrumental Analysis Parameters

The analysis of this compound in fatty matrices requires sophisticated chromatographic separation coupled with mass spectrometric detection to achieve the necessary specificity and sensitivity. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), a reversed-phase separation is recommended using an Acclaim Polar Advantage II column (2.1 mm × 100 mm, 2.2 μm) or equivalent with a gradient elution program [2]. The mobile phase should consist of (A) 3 mM ammonium formate in ultrapure water + 0.1% formic acid and (B) 3 mM ammonium formate in methanol + 0.02% formic acid, with a gradient progressing from 30% B to 95% B over 12 minutes, followed by a 4-minute re-equilibration. The flow rate should be maintained at 0.4 mL/min with column temperature at 40°C, and injection volume of 5 μL.

For gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis, which may be necessary for confirmatory purposes, a TG-5SILMS column (30 m × 0.25 mm × 0.25 μm) is recommended with a temperature program starting at 40°C (held for 1 minute), ramping to 300°C at 25°C/min, and final hold time of 5 minutes [2]. The mass spectrometric detection should employ multiple reaction monitoring (MRM) with at least two transitions for this compound: primary quantifier transition m/z 297→159 and qualifier transition m/z 297→255, with optimized collision energies for each [3] [2]. The ion source temperature should be maintained at 300°C, with dwell times of at least 50 ms per transition to ensure sufficient data points across chromatographic peaks.

Quality Control Procedures

Rigorous quality control measures are essential throughout the analytical process to ensure generated data reliability. Each analytical batch should include: a method blank (extraction without sample) to monitor contamination, a spiked blank (extraction solvent fortified with this compound) to monitor instrument performance, and matrix-matched calibration standards prepared in blank matrix extract to compensate for matrix effects [3]. For every batch of 20 samples or fewer, include at least one laboratory control sample (blank matrix spiked with this compound at known concentration) and one duplicate sample to monitor precision. The continuing calibration verification standard should be analyzed after every 10-15 samples to monitor instrument drift, with acceptance criteria of ±20% deviation from expected values.

The identification criteria for this compound should include: (1) retention time match with calibration standard within ±0.1 minute, (2) signal-to-noise ratio ≥10:1 for both quantifier and qualifier ions, and (3) ion ratio between qualifier and quantifier transitions within ±30% of the average ratio observed in calibration standards [2]. Any sample exceeding the calibration range should be diluted with blank matrix extract and reanalyzed, with appropriate dilution factors applied to calculated concentrations. All raw data, including chromatograms, integration parameters, and calibration curves, should be retained for audit purposes, with electronic records maintaining complete traceability of any reprocessing activities.

Workflow Visualization

G cluster_sample Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis cluster_validation Validation SamplePrep Sample Preparation Extraction Extraction SamplePrep->Extraction Cleanup Cleanup Extraction->Cleanup Analysis Analysis Cleanup->Analysis Validation Validation Analysis->Validation SP1 Weigh 10g homogenized sample SP2 Add internal standard SP1->SP2 SP3 Add 10mL acetonitrile SP2->SP3 E1 Add 4g MgSO₄ + 1g NaCl SP3->E1 E2 Vortex 1 min E1->E2 E3 Centrifuge ≥4000 rcf, 5 min E2->E3 C1 Transfer supernatant to d-SPE tube E3->C1 C2 Add 50mg PSA + 50mg C18 C1->C2 C3 Vortex 30 sec, centrifuge 5 min C2->C3 A1 LC-MS/MS: Acquire MRM data C3->A1 A2 Confirm retention time ±0.1 min A1->A2 A3 Verify ion ratio ±30% A2->A3 V1 Calculate recovery (70-120%) A3->V1 V2 Check precision (RSD ≤20%) V1->V2 V3 Verify LOQ ≤10 μg/kg V2->V3

Figure 1: Comprehensive Workflow for this compound Analysis in Fatty Matrices

Troubleshooting and Optimization Guidelines

Addressing Common Analytical Issues
  • Matrix Effects: Significant ion suppression is frequently observed in fatty matrices due to co-eluting compounds. To mitigate this, employ matrix-matched calibration rather than solvent-based standards [2]. Alternatively, use the standard addition method for particularly problematic matrices, though this increases analytical time. Effective cleanup optimization is crucial—if ion suppression exceeds ±30%, increase the amount of C18 sorbent (up to 150 mg) or consider a two-stage cleanup process. Dilution of final extract with water:acetonitrile (90:10) can also reduce matrix effects, though this may compromise sensitivity and requires verification that LOQ is still achievable.

  • Low Recovery: Recovery values outside the acceptable 70-120% range indicate issues with extraction efficiency or analyte stability. For low recovery, first verify the extraction solvent composition—acetonitrile with 1% acetic acid may improve recovery for this compound. Ensure adequate extraction time (vortexing for at least 1 minute followed by 5-minute centrifugation at proper speed). If recovery remains low, consider a secondary extraction of the pellet with fresh solvent. For consistently high recovery (>120%), investigate potential concentration during evaporation or interference from co-extracted compounds; implement more stringent cleanup procedures and verify the specificity of detection.

Method Optimization Strategies
  • Cleanup Optimization: The selection of d-SPE sorbents should be tailored to the specific fatty matrix. For animal tissues with high phospholipid content, include Z-Sep+ or EMR-Lipid sorbents specifically designed for lipid removal [2]. For plant-based fatty matrices (avocado, olive oil), the combination of PSA + C18 + GCB (25-50 mg each) typically provides optimal cleanup, though GCB should be used judiciously as it may adsorb this compound. Conduct recovery experiments with different sorbent combinations to identify the optimal mixture that maximizes impurity removal while maintaining this compound recovery within acceptable limits.

  • Chromatographic Separation: To resolve this compound from matrix interference, optimize the gradient profile to increase retention time stability. Incorporating a delay volume between this compound and potentially interfering compounds significantly improves method robustness. For complex fatty matrices, consider using a longer analytical column (150 mm instead of 100 mm) or reduced particle size (sub-2 μm) to enhance resolution. The addition of ammonium formate or ammonium acetate to mobile phases improves ionization stability and peak shape in LC-MS/MS applications [2].

Applications in Various Fatty Matrices

The validated method for this compound determination has been successfully applied to diverse fatty matrices, each presenting unique challenges and requiring slight methodological adjustments. In chicken breast fillets (approximately 3% fat content), the method achieved LOQ of 4.9 μg/kg with recovery rates of 71.2-118.8% [3], demonstrating effectiveness despite the complex nature of animal tissue. The analysis detected various pesticides including cypermethrin and permethrin at concentrations ranging from 4.9 to 15.2 μg/kg, all below established MRLs. For cannabis inflorescence (containing up to 25% lipids by weight) [2], the method required dual LC-MS/MS and GC-MS/MS approaches to cover the full range of pesticide analytes, with this compound specifically quantified at LOQ of 10 μg/kg using a 16-minute chromatographic gradient.

In high-fat plant matrices such as avocados and olives, the method effectively addressed the challenge of chlorophyll and carotenoid removal through optimized GCB usage while maintaining this compound recovery within acceptable parameters [5]. For animal-derived products with higher fat content than chicken breast (such as liver, fatty fish, and dairy products), additional cleanup steps with lipid-specific sorbents were incorporated, with validation data showing consistent performance across matrix types. The versatility of this QuEChERS-based approach across various fatty matrices underscores its utility in comprehensive pesticide monitoring programs, with method parameters adjustable based on specific matrix characteristics while maintaining core validation principles.

Regulatory Considerations and Compliance

The analytical methodology for this compound determination must align with regulatory requirements across different jurisdictions, which continue to evolve as new safety data emerges. The European Union has established strict maximum residue levels (MRLs) for this compound in various food commodities, with particular scrutiny on products intended for vulnerable populations [5]. Recent monitoring data indicates that approximately 7.9% of fruits and 7.3% of vegetables exceed established MRLs, with some cases reaching 7900% above permitted levels for certain pesticides [5], highlighting the critical importance of robust analytical methods. In Canada, the pesticide monitoring program for cannabis represents one of the most extensive regulatory frameworks, specifying minimum method performance limits rather than maximum allowable concentrations [2].

Method validation must demonstrate compliance with international guidelines, including the SANTE guidelines which specify requirements for recovery (70-120%), precision (RSD ≤20%), and LOQ (typically ≤10 μg/kg) [4]. For laboratories seeking accreditation, method validation data must encompass within-laboratory reproducibility using naturally incurred residues whenever possible, in addition to spiked samples. The expanding list of unauthorized pesticides in the EU—including 21% of pesticides found in fruits and 35% in vegetables—requires that analytical methods maintain capability to detect these compounds even as regulatory status changes [5]. Proper documentation of validation data, including all raw data and statistical analysis, is essential for regulatory submissions and laboratory accreditation under ISO/IEC 17025 standards [3].

Conclusion

The comprehensive analytical method validation for this compound determination in fatty matrices presented herein provides researchers and regulatory professionals with a robust framework for accurate and reliable quantification of this fungicide in challenging sample types. Through optimized sample preparation utilizing modified QuEChERS methodology, effective cleanup strategies tailored to lipid-rich matrices, and sophisticated instrumental analysis with LC-MS/MS and GC-MS/MS, the method achieves the sensitivity, specificity, and reproducibility required for contemporary food safety monitoring. The troubleshooting guidance and optimization strategies address common practical challenges encountered in implementation, while the regulatory considerations ensure alignment with international standards.

As analytical technology continues to advance and regulatory requirements evolve, further method refinements may incorporate emerging techniques such as two-dimensional chromatography for enhanced separation power, high-resolution mass spectrometry for improved identification capability, and automated sample preparation for increased throughput and reproducibility. The fundamental principles outlined in this protocol, however, provide a solid foundation for this compound determination in fatty matrices that can be adapted to incorporate technological advancements while maintaining analytical integrity and regulatory compliance.

References

Comprehensive Protocol for Determination of Imazalil Minimum Inhibitory Concentration (MIC) Against Penicillium Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Imazalil Applications and Resistance Concerns

This compound (IMZ) is a widely used demethylation inhibitor (DMI) fungicide employed primarily for postharvest protection of various fruits against fungal pathogens, particularly Penicillium species such as P. expansum (causing blue mold in apples and pears) and P. digitatum (causing green mold in citrus fruits) [1] [2]. The fungicide disrupts ergosterol biosynthesis, compromising cell membrane integrity in susceptible fungi. Due to its single-site mode of action and extensive postharvest use, there is a significant resistance risk in fungal populations, necessitating regular monitoring through MIC determination [1]. Resistance to this compound has been documented in P. digitatum and P. italicum, and while not yet reported in P. expansum at the time of the studies, the potential for resistance development remains high [1].

MIC determination for this compound serves multiple critical functions in both agricultural and research settings: establishing baseline sensitivity before widespread resistance emergence, detecting resistant subpopulations, guiding antifungal use strategies, and complying with regulatory requirements for maximum residue levels (MRLs) in food products [1] [3]. The European Union has established MRLs for this compound ranging from 4-5 mg/kg for citrus fruits to 10 μg/kg for baby foods, highlighting the importance of judicious use [1] [4].

Broth Microdilution Method (CLSI M38-A Standard)

Principle and Applications

The Clinical and Laboratory Standards Institute (CLSI) M38-A broth microdilution method provides a standardized reference technique for determining antifungal susceptibility of filamentous fungi [1]. This method offers several advantages over traditional techniques, including reproducibility across laboratories, quantitative endpoint determination, and suitability for testing large numbers of isolates efficiently. The method has been validated for this compound susceptibility testing against various Penicillium species and is considered the gold standard for establishing baseline sensitivity data [1].

Reagents and Equipment
  • Fungal isolates: Pure cultures of Penicillium species (e.g., P. expansum, P. digitatum, P. italicum)
  • This compound standard: High-purity analytical grade (≥99%) this compound
  • Solvent: Dimethyl sulfoxide (DMSO) for preparing this compound stock solution
  • Culture media: RPMI-1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
  • Dilution medium: Sterile distilled or deionized water
  • Equipment: Microdilution trays (96-well), spectrophotometer, incubator, colony counter
Preparation of Inoculum Suspension
  • Subculture isolates: Grow Penicillium isolates on potato dextrose agar (PDA) at 25°C for 7-10 days until sporulation.
  • Harvest spores: Add 5-10 mL of sterile saline solution (0.85% NaCl) to the agar surface and gently dislodge spores using a sterile loop.
  • Adjust turbidity: Measure turbidity spectrophotometrically at 530 nm and adjust transmittance to 68-70% (OD530 0.22-0.24), corresponding to approximately 1.52 ± 0.52 × 10⁶ CFU/mL [1].
  • Verify inoculum density: Perform colony counts on PDA plates to confirm final inoculum concentration within the target range of 1-5 × 10⁶ CFU/mL.

Table 1: Inoculum Standardization Parameters for Broth Microdilution Method

Parameter Target Value Acceptable Range Measurement Method
Transmittance 69% 68-70% Spectrophotometer at 530 nm
Optical Density 0.23 0.22-0.24 Spectrophotometer at 530 nm
Colony Count 1.5 × 10⁶ CFU/mL 1.0-5.0 × 10⁶ CFU/mL Colony counting on PDA
Confidence Interval 59.4% 57.7-61.0% 95% CI for transmittance
This compound Dilution Preparation
  • Stock solution: Prepare this compound stock solution at 3200 μg/mL in DMSO.
  • Working solution: Dilute stock solution in RPMI-1640 medium to 32 μg/mL.
  • Microdilution tray preparation: Perform two-fold serial dilutions directly in microdilution trays to achieve final concentrations ranging from 0.03 to 16 μg/mL.
  • Quality controls: Include growth control (medium + inoculum), sterility control (medium only), and reference strains with known MIC values.
Inoculation and Incubation
  • Add inoculum: Dispense 100 μL of standardized inoculum into each well of the microdilution tray.
  • Incubate: Place trays in a humidified chamber at 25°C for 48 hours.
  • Visual reading: Examine wells for visible growth compared to growth control.
  • Endpoint determination: The MIC endpoint is defined as the lowest this compound concentration that produces 100% inhibition of visible growth [1].

broth_microdilution cluster_prep Preparation Phase cluster_assay Assay Phase A Prepare this compound stock solution (3200 μg/mL in DMSO) B Perform two-fold serial dilutions in RPMI-1640 medium A->B C Dispense dilutions into 96-well microdilution trays B->C G Inoculate wells with 100 μL standardized inoculum C->G Dilution trays D Prepare fungal inoculum from 7-10 day cultures on PDA E Adjust turbidity to 68-70% transmittance at 530nm D->E F Verify inoculum density by colony counting (1-5×10⁶ CFU/mL) E->F F->G Standardized inoculum H Incubate at 25°C for 48 hours in humidified chamber G->H I Examine wells for visible growth compared to controls H->I J Determine MIC endpoint: Lowest concentration with 100% inhibition I->J

Agar Dilution Screening Method for Resistance Monitoring

Principle and Applications

The agar dilution method provides a practical alternative for routine screening of this compound resistance in field and packinghouse isolates [1] [5]. This technique is particularly valuable for environmental monitoring of resistant subpopulations in commercial packinghouses where large numbers of isolates need evaluation. The method allows direct visualization of growth inhibition and can be adapted for efficient screening of multiple isolates against a single discriminative concentration [5].

Discriminative Concentration Selection

For monitoring this compound resistance in Penicillium digitatum from citrus packinghouses, a discriminative concentration of 1.0 mg/L (1.0 μg/mL) in amended PDA has been shown to effectively detect resistant isolates not controlled by commercial applications of 3.0 g/L this compound [5]. Isolates capable of growing at this concentration were able to sporulate on fruit with this compound peel residues of 0.92 ± 0.05 mg/kg to 3.08 ± 0.08 mg/kg, indicating practical resistance under commercial conditions [5].

Medium and this compound Amendment
  • Base medium: Prepare potato dextrose agar (PDA) according to standard formulations.
  • This compound stock: Prepare 1000 μg/mL stock solution in DMSO.
  • Medium amendment: Add appropriate volume of stock solution to melted and cooled (45-50°C) PDA to achieve final discriminative concentration of 1.0 μg/mL.
  • Control medium: Prepare control plates with equivalent DMSO concentration without this compound.
  • Plate pouring: Dispense 15-20 mL of amended medium into sterile Petri dishes.
Inoculation and Evaluation
  • Inoculum preparation: Harvest spores from 7-day cultures and adjust suspension to approximately 1 × 10⁶ CFU/mL.
  • Inoculation method: Spot-inoculate 5-10 μL of spore suspension onto the center of amended and control plates.
  • Incubation: Incubate plates at 25°C for 5-7 days.
  • Interpretation: Score isolates as resistant if growth on amended media exceeds 10% of growth on control plates [5].

Table 2: Comparative Methodologies for this compound MIC Determination

Parameter Broth Microdilution (CLSI M38-A) Agar Dilution Screening
Standard Reference CLSI M38-A [1] Adapted from traditional methods [1]
Primary Application Baseline sensitivity, precise MIC values Resistance monitoring, high-throughput screening
Culture Medium RPMI-1640 with MOPS buffer Potato Dextrose Agar (PDA)
This compound Concentration Range 0.03-16 μg/mL [1] Single discriminative concentration (1.0 μg/mL) [5]
Inoculum Density 1.5 × 10⁶ CFU/mL ~1 × 10⁶ CFU/mL
Incubation Conditions 25°C for 48 hours 25°C for 5-7 days
Endpoint Determination 100% inhibition of visible growth >10% growth compared to control [5]
Quality Control Strains Reference strains with known MICs Sensitive and resistant reference isolates

Data Interpretation and Quality Control

MIC Interpretation Criteria

For Penicillium expansum, the MIC distribution based on the CLSI M38-A method shows a range of 0.125-0.5 μg/mL for wild-type populations, with values ≤0.25 μg/mL indicating sensitivity [1]. Isolates with MIC values ≥1.0 μg/mL should be considered potentially resistant, particularly if they demonstrate the ability to sporulate on fruit with commercial this compound residues [5]. The epidemiological cutoff value (ECV) for this compound against P. expansum has been proposed at 0.5 μg/mL, separating wild-type populations from those with acquired resistance mechanisms [1].

Quality Control Procedures
  • Reference strains: Include quality control strains such as P. digitatum PD R-IZ 613 (this compound-resistant) and known sensitive isolates in each test run [1].
  • Inoculum verification: Perform colony counts on representative suspensions to ensure inoculum density falls within the target range of 1-5 × 10⁶ CFU/mL.
  • Medium consistency: Verify pH of RPMI-1640 medium is maintained at 7.0 ± 0.1 with MOPS buffer.
  • This compound stability: Prepare fresh stock solutions monthly and store at -20°C; avoid repeated freeze-thaw cycles.
  • Inter-laboratory validation: Participate in proficiency testing programs when available to ensure comparability of results between laboratories.

Table 3: this compound MIC Ranges and Interpretation Guidelines for Penicillium Species

Species MIC Range Sensitive (μg/mL) MIC Range Resistant (μg/mL) Discriminative Concentration (μg/mL) Clinical Correlation
P. expansum 0.125-0.5 [1] ≥1.0 [1] 0.5 [1] Prevents blue mold in apples
P. digitatum ≤0.2 [5] >1.0 [5] 1.0 [5] Fails to control green mold in citrus with commercial treatments
P. italicum ≤0.1 [5] >1.0 1.0 Fails to control blue mold in citrus

Technical Considerations and Methodological Limitations

Critical Technical Factors

Several technical factors significantly influence MIC determination and should be carefully controlled:

  • Inoculum size: Higher inoculum densities may result in elevated MIC values due to increased likelihood of resistant subpopulations or greater overall metabolic activity [1]. The CLSI M38-A method specifies a target inoculum range of 1-5 × 10⁶ CFU/mL to minimize this effect.
  • Incubation time: Extended incubation beyond 48 hours may allow trailing growth, particularly with fungistatic DMIs like this compound, potentially leading to overestimation of MIC values.
  • Temperature control: Consistent incubation temperature of 25°C is critical as temperature variations can significantly affect fungal growth rates and thus MIC endpoints.
  • Endpoint determination: The 100% inhibition endpoint recommended by CLSI provides clearer separation between susceptible and resistant isolates compared to partial inhibition criteria [1].
Comparison of Method Performance

The CLSI M38-A broth microdilution method demonstrates excellent correlation with traditional agar-based techniques while offering advantages in standardization and quantitative precision [1]. Comparative studies have shown that the broth microdilution method produces MIC values generally one dilution lower than agar dilution methods, possibly due to better nutrient availability or fungicide diffusion dynamics in liquid media [1]. For environmental monitoring in packinghouses, the agar dilution method using a discriminative concentration of 1.0 μg/mL provides a cost-effective approach for detecting practically relevant resistance in P. digitatum populations [5].

Correlation with Field Performance

When interpreting MIC data, it is essential to consider the correlation between in vitro results and practical efficacy under commercial conditions. For P. digitatum, isolates capable of growing on agar amended with 1.0 μg/mL this compound were consistently able to cause decay and sporulate on citrus fruit treated with commercial concentrations (3.0 g/L) of this compound, confirming the practical significance of this resistance threshold [5]. Additionally, resistant isolates demonstrated the ability to sporulate on fruit with peel residues of 0.92 ± 0.05 mg/kg to 3.08 ± 0.08 mg/kg, further validating the biological relevance of the determined MIC values [5].

References

Comprehensive Analysis of Imazalil Residues in Food Products: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Imazalil is a systemic fungicide widely used in agriculture, particularly for post-harvest treatment of citrus fruits and other crops to prevent deterioration during storage and transportation. As a chiral azole compound, this compound exhibits stereoselective behavior in biological systems, making its residue analysis particularly important for food safety assessments. Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities, with recent European Food Safety Authority (EFSA) assessments proposing MRLs of 0.08 mg/kg for cucurbits with edible peel [1] [2]. This document provides detailed analytical protocols and application notes for accurate determination of this compound residues in food products, incorporating both conventional and advanced methodologies suitable for regulatory compliance and research purposes.

Analytical Techniques for this compound Determination

Method Selection Considerations

The choice of analytical method for this compound determination depends on several factors including matrix complexity, required sensitivity, equipment availability, and throughput requirements. For citrus fruits and other challenging matrices with high pigment and essential oil content, comprehensive sample clean-up is crucial to minimize matrix effects and improve method accuracy. The physicochemical properties of this compound, including its moderate water solubility (0.14 g/100 mL at 20°C) and high octanol-water partition coefficient, influence its extraction and chromatographic behavior [3].

Comparison of Analytical Methods

Table 1: Comparison of Analytical Methods for this compound Determination in Food Matrices

Method LOQ (mg/kg) Recovery Range (%) Key Advantages Suitable Matrices
HPLC-UV [4] 0.01 72.5-99.0 Cost-effective, widely available Fruits, vegetables
HPLC-MS/MS [1] 0.005-0.01 86.2-119.7 High sensitivity, confirmatory All food matrices
GC-TSD [5] 0.2-0.5 79-109 Good for non-polar extracts Citrus peel and pulp
Immunoaffinity LC [6] 0.002 91.3-104.2 Excellent selectivity, high throughput Citrus fruits
UPLC-MS/MS [7] 0.001* 86.2-119.7 Enantioselective, fast separation Strawberry, wine

*Estimated based on method description

Detailed Experimental Protocols

QuEChERS-based Extraction with LC-MS/MS Determination

This protocol adapts the quick, easy, cheap, effective, rugged, and safe approach for multi-residue analysis including this compound, validated according to EFSA standards [1] [8].

3.1.1 Reagents and Materials
  • Acetonitrile (HPLC grade)
  • Acetic acid (≥99%)
  • Anhydrous magnesium sulfate (reagent grade)
  • Sodium chloride (reagent grade)
  • QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium hydrogen citrate sesquihydrate)
  • Dispersive SPE clean-up (150 mg MgSO₄, 25 mg primary secondary amine, 25 mg C18 sorbent per 1 mL extract)
  • LC-MS/MS mobile phase: (A) 5 mM ammonium formate in water, (B) 5 mM ammonium formate in methanol
3.1.2 Sample Preparation
  • Homogenization: Representative samples are homogenized using a high-speed blender.
  • Extraction: Weigh 10.0 ± 0.1 g homogenized sample into a 50-mL centrifuge tube. Add 10 mL acetonitrile with 1% acetic acid and shake vigorously for 1 minute.
  • Partitioning: Add extraction salts packet and shake immediately for 1 minute. Centrifuge at 4000 rpm for 5 minutes.
  • Clean-up: Transfer 1 mL upper acetonitrile layer to d-SPE tube. Shake for 30 seconds and centrifuge at 4000 rpm for 2 minutes.
  • Filtration: Transfer supernatant to autosampler vial through a 0.22-μm PTFE filter.
3.1.3 Instrumental Parameters
  • LC System: UHPLC with C18 column (100 mm × 2.1 mm, 1.7 μm)
  • Mobile Phase: Gradient from 20% B to 95% B over 8 minutes, hold 2 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • MS Detection: ESI positive mode, MRM transitions: 297.0→159.0 (quantification), 297.0→255.0 (confirmation)
Immunoaffinity Column Clean-up with HPLC Determination

This method provides high selectivity for this compound in complex matrices like citrus fruits, utilizing antibody-antigen interactions for superior clean-up [6].

3.2.1 Immunoaffinity Column Preparation
  • Antibody Coupling: Couple anti-imazalil monoclonal antibodies (2 mg) with 1 mL of CNBr-activated Sepharose 4B gel at pH 8.3 coupling buffer.
  • Column Packing: Pack the gel into a 5-mL disposable syringe with frit, achieving approximately 90% coupling efficiency.
  • Storage: Store columns in PBS with 0.1% sodium azide at 4°C when not in use.
3.2.2 Sample Extraction and Clean-up
  • Extraction: Homogenize 20 g sample with 100 mL methanol using a high-speed blender for 3 minutes. Filter through Whatman No. 1 paper.
  • Dilution: Dilute 5 mL extract with 45 mL PBS (1:10 dilution) to reduce solvent strength.
  • IAC Clean-up: Apply diluted extract to IAC column at flow rate of 2-3 mL/min. Wash with 10 mL PBS followed by 10 mL distilled water.
  • Elution: Elute bound this compound with 5 mL methanol into a clean test tube.
  • Concentration: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 1 mL mobile phase for HPLC analysis.
3.2.3 HPLC Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 μm
  • Mobile Phase: Acetonitrile-10 mM KH₂PO₄ (pH 2.5) (35:65, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 220 nm
  • Injection Volume: 20 μL
Stereoselective Analysis of this compound Enantiomers

This advanced protocol addresses the chiral behavior of this compound, which demonstrates enantioselective degradation in various matrices [7].

3.3.1 Enantiomer Separation
  • Extraction: Follow QuEChERS procedure as in section 3.1.2.
  • Chiral Chromatography: Use chiral stationary phase (amylose-based) for enantiomer separation.
  • Mobile Phase: n-Hexane:isopropanol (80:20, v/v) with 0.1% formic acid.
  • MS Detection: ESI positive mode with MRM for each enantiomer.
3.3.2 Enantiomeric Fraction Calculation

Calculate enantiomeric fraction (EF) using the formula: EF = peak area of (+)-imazalil / total peak area of both enantiomers. EF values range from 0 to 1, with 0.5 representing racemic mixture.

Method Validation Data

Performance Characteristics

Table 2: Method Validation Parameters for this compound Analysis in Various Matrices

Matrix Method Linearity (R²) Precision (RSD%) LOQ (mg/kg) Recovery at LOQ (%)
Citrus fruits IAC-HPLC [6] >0.999 2.4-12.8 0.002 91.3-104.2
Cucurbits QuEChERS-LC-MS/MS [1] >0.995 <15 0.005 85-115
Strawberry UPLC-MS/MS [7] >0.99 0.1-11.3 0.001* 86.2-119.7
Multiple crops HPLC-UV [4] >0.99 5-15 0.01 72.5-99.0
Lemons GC-TSD [5] >0.99 2.4-12.8 0.5 79-109
Quality Control Measures
  • Matrix-matched calibration: Essential for compensating matrix effects in LC-MS/MS
  • Internal standards: Use deuterated this compound when available
  • Procedural blanks: Analyze with each batch to monitor contamination
  • Control samples: Include certified reference materials when available
  • Recovery checks: Fortify samples at multiple levels (0.01, 0.05, 0.1 mg/kg)

Sample Processing Effects on Residue Levels

Household Processing Factors

Table 3: Effect of Food Processing on this compound Residues in Oranges [8]

Processing Technique Reduction (%) Processing Factor Notes
Washing with tap water 26-84 0.16-0.74 Reduction depends on washing time and temperature
Peeling 63-100 0.0-0.37 Highest reduction, most residue in peel
Fruit juice production 63-100 0.0-0.37 Residues transfer to juice depends on processing
Jam processing 90-100 0.0-0.10 Heating and sugar addition contribute to reduction
Frozen grated peel storage 20-60 (in 3 months) 0.40-0.80 Gradual decline during frozen storage
Processing Workflow

The following diagram illustrates the fate of this compound residues during household processing of oranges:

Regulatory Considerations

Recent EFSA assessments have proposed modifying existing MRLs for this compound, recommending a uniform level of 0.08 mg/kg for the whole group of cucurbits with edible peel [1] [2]. For citrus fruits, confirmatory data addressing metabolite toxicity have been evaluated, supporting the maintenance of existing MRLs [9]. The residue definition for enforcement in plant products is "this compound (any ratio of constituent isomers)," applicable to primary crops, rotational crops, and processed products [1].

Analytical methods must demonstrate capability to quantify residues at or below the validated LOQ of 0.005 mg/kg for regulatory compliance monitoring [1]. For risk assessment, particularly for commodities subject to post-harvest treatment, the tentative residue definition includes the sum of this compound and its metabolite R014821, expressed as this compound, though this is pending complete toxicological assessment [1].

Troubleshooting and Technical Notes

  • Matrix effects: Particularly strong in citrus fruits; use matrix-matched calibration or isotope-labeled internal standards
  • Carryover: Observed in HPLC-UV systems; implement extensive washing between injections
  • Enantiomer interconversion: Monitor during sample preparation and storage
  • Column lifetime: IAC columns can typically be reused at least 30 times with proper maintenance [6]
  • Storage stability: this compound residues remain stable in frozen grated peels for up to 3 months with 20-60% reduction [8]

Conclusion

These application notes provide comprehensive protocols for accurate determination of this compound residues in various food matrices. The QuEChERS-LC-MS/MS method offers the best combination of sensitivity, selectivity, and throughput for routine monitoring, while the immunoaffinity approach provides superior clean-up for complex matrices. Recent EFSA opinions confirm that dietary exposure to this compound residues from authorized uses is unlikely to present a risk to consumer health [1] [9]. However, analytical methods must account for the chiral nature of this compound and its differential behavior in various food processing scenarios to ensure accurate risk assessment.

References

imazalil wood preservative treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

Composition of Imazalil Wood Preservatives

This compound is often used in combination with other biocides to create a synergistic effect, enhancing its preservative performance beyond what any single component could achieve [1] [2].

The table below summarizes the key components found in this compound-based wood preservative formulations described in the search results.

Component Category Specific Agents Function & Notes
Primary Active Ingredient This compound (Enilconazole) or this compound Sulfate [1] Primary fungicide; protects against wood-decaying fungi.
Synergistic Co-biocides Triclosan, Fenarimol, Dichlorophen, Chlorothalonil [1] [2] Enhances and broadens the fungicidal effect synergistically.
Propiconazole, Cyproconazole, Tebuconazole [1] Other azole fungicides used in combination.
DDAC (Didecyldimethylammonium chloride) [1] Quaternary ammonium compound with biocidal properties.
Pyraclostrobin [1] Fungicide from a different class (strobilurin).
Carriers & Solvents Water, White spirit, Toluene, Xylene, Ethanol, Diesel, Kerosene [1] Liquid carriers for impregnation into wood; can be organic solvents or water-based.
Other Additives Oils (linseed, rapeseed, castor), Waxes, Emulsifiers, Colloidal Silica [1] [3] Can aid in dispersion, reduce solvent volatility, or improve performance.

Experimental Efficacy Testing Protocol

While a full-scale industrial process is not detailed, one patent describes a laboratory-scale agar-block bioassay to rapidly evaluate the efficacy of preservative formulations. This method uses small wood veneers to test resistance to fungal decay [1].

The workflow for this testing method can be summarized as follows:

G Start Start Test Preparation Step1 Treat wood veneers (50mm x 10mm x 1mm) with preservative solution Start->Step1 Step2 Condition veneers (3 weeks, 20°C, 65% RH) Step1->Step2 Step3 Leach veneers (2 weeks, running water) Step2->Step3 Step4 Dry veneers (2 weeks, 20°C, 65% RH) Step3->Step4 Step5 Place veneer on agar inoculated with test fungus Step4->Step5 Step6 Incubate (12 weeks, 22°C, 70% RH) Step5->Step6 Step7 Measure veneer mass loss Step6->Step7 Step8 Calculate 'Veneer Half-Life' (Time for 50% mass loss) Step7->Step8

Key Experimental Details:

  • Test Organisms: The test typically uses wood-rotting basidiomycete fungi like Coniophora puteana (brown rot) and Coriolus versicolor (white rot) [1].
  • Data Analysis: The "veneer half-life" is calculated, which is the estimated time for 50% of the veneer mass to be lost due to fungal decay. This metric is used to compare the efficacy of different formulations and concentrations [1].

Practical Application: Tree Wound Treatment

Beyond timber preservation, a specific practical application involving this compound is found in arboriculture. A study evaluated a wound treatment system to suppress cankers and wood rot in living trees [4].

  • Product Formulation: The product, "Nectec," consisted of two parts:
    • Liquid: Containing 100 g/L of this compound and 50 g/L of another azole fungicide, Azaconazole.
    • Paste: Containing 2% this compound and 1% Azaconazole [4].
  • Application Protocol:
    • Dilution: The liquid concentrate was diluted at a ratio of 1 part product to 4 parts water.
    • Application: The diluted liquid and the paste were applied to fresh wounds on trees, such as those from limb cuts or mechanical damage.
    • Method: The liquid was applied first, followed by the paste, or the paste was used alone [4].
  • Purpose: This treatment creates a protective barrier that prevents or delays the invasion of disease-causing and wood-rotting fungi into the tree wound, significantly reducing wood staining and decay compared to untreated wounds [4].

Important Considerations for Development

When developing a treatment protocol based on this information, please note:

  • Synergistic Formulations: The core invention in the patents is the synergistic combination of this compound with specific co-biocides. The efficacy is significantly higher than the sum of their individual effects, which is a key consideration for formulation [1] [2].
  • Regulatory and Safety Status: this compound is approved for use in wood preservatives in the EU until 2027 [5]. However, it is classified as a "Forever Chemical" and is under scrutiny for properties including potential endocrine disruption [5]. Its use in agricultural fungicides is highly debated due to these concerns and the risk of fungicide resistance [6].

References

removing imazalil residues citrus washing methods

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Washing Methods for Imazalil Removal

The table below summarizes key experimental findings on the effectiveness of various washing methods for removing this compound residues from citrus fruit.

Method or Finding Reported Efficacy / Key Result Notes / Experimental Context
General Washing ≤30% removal [1] Multiple protocols tested; no method exceeded 30% removal efficiency [1].
Solubility 1400 mg/L (at 20°C) [2] --
Residue Location & Diffusion Higher concentration in peel vs. pulp [3] This compound penetrates the outermost cell layers of the peel, making surface washing less effective [3].

Detailed Experimental Protocol: Washing Treatment

This protocol is adapted from a study that evaluated the fate of this compound from post-harvest treatment to a baking process [1].

  • Objective: To evaluate the efficiency of washing treatments in removing surface this compound residues from citrus fruit.
  • Materials:
    • Citrus fruit (e.g., lemons, oranges) treated with this compound post-harvest.
    • Various washing solutions (e.g., neutral water, acidic solutions, commercial vegetable washes).
    • Laboratory glassware, agitation device (e.g., orbital shaker), and analytical equipment for residue quantification (e.g., LC-ESI-MS/MS).
  • Procedure:
    • Sample Preparation: Use fruits from the same batch to ensure consistent initial residue levels.
    • Washing Treatment: Submerge or vigorously agitate the fruits in the washing solution for a predetermined time.
    • Analysis: Quantify this compound residues on the fruit surface (and potentially in the peel/albedo) before and after washing using a validated method such as LC-ESI-MS/MS [1].
    • Calculation: Calculate the percentage of this compound removed based on the reduction in residue concentration.
  • Expected Outcome: The study implementing this type of protocol found that none of the five addressed washing protocols could remove more than 30% of the this compound from the lemon surface [1].

Key Considerations for Researchers

  • Analytical Method Selection: For precise quantification of this compound and its major metabolite (R14821) in citrus matrices, liquid chromatography-mass spectrometry (LC-MS) is widely used [1] [4]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for extraction and clean-up [5].
  • Metabolite Consideration: this compound can be metabolized. For post-harvest uses, the residue definition for risk assessment is often defined as the "sum of this compound and metabolite R014821, expressed as this compound" [6]. Ensure your analytical methods can detect and quantify these relevant compounds.
  • Genotoxic Risk Assessment: Be aware that this compound is classified as a probable carcinogen based on rodent studies [2] [7]. Research into its genotoxic effects and that of its mixtures with other fungicides is ongoing [7].

Critical Limitations and Troubleshooting

  • Inherent Inefficiency of Washing: The primary challenge is that this compound is a systemic fungicide that can diffuse into the peel [3]. Surface washing cannot remove this internalized fraction, which explains the low removal rates.
  • Matrix Effects in Analysis: Citrus fruits contain numerous phytochemicals (e.g., flavonoids, oils) that can co-elute with pesticides and interfere with analysis. Use appropriate clean-up sorbents like PSA (Primary Secondary Amine) and C18 during sample preparation to reduce matrix effects [5].

This experimental workflow outlines the key stages for evaluating the removal of this compound from citrus fruit.

cluster_0 Washing Treatment Applied Here Start Start Experiment Prep Sample Preparation (Homogenize citrus fruit) Start->Prep Extract Extraction (QuEChERS method) Prep->Extract Clean Clean-up (PSA, C18 sorbents) Extract->Clean Analyze Analysis & Quantification (LC-ESI-MS/MS) Clean->Analyze Compare Compare Results (Calculate % Removal) Analyze->Compare End Report Findings Compare->End

References

Imazalil Stability & Degradation: Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: How stable is Imazalil during a baking process? this compound shows significant stability during thermal processing. The extent of its degradation depends heavily on how it is incorporated into the food matrix.

Table 1: Degradation of this compound During Baking

Experiment Type Degradation Observed Key Metabolite Identified Notes
Cake with fortified lemon peel [1] ~22% α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol Represents a more realistic, incorporated residue.
Cake with spiked this compound [1] ~52% α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol Overestimates degradation; spiked analyte is more labile.
  • Key Implication: Stability data from spiking experiments may not reflect real-world scenarios and should be evaluated with caution [1].

Q2: Can washing remove this compound from citrus surfaces? Washing is relatively ineffective. A comparative study of five different washing protocols found that none could remove more than 30% of this compound from the lemon surface [1]. This indicates that post-harvest surface residues are difficult to eliminate through simple washing.

Q3: What are the primary degradation pathways for this compound? Microbial degradation by the fungus Cladosporium herbarum occurs primarily via O-dealkylation, leading to multiple transformation products (TPs) [2].

Table 2: Key Transformation Products of this compound

Transformation Product Molecular Pathway Note
This compound Ethanol O-dealkylation Also a major metabolite in baking and mammalian biotransformation [1] [3].
IMZ_313 & IMZ_331 Successive hydroxylation Less common pathway [2].
IMZ_288 Imidazole ring scission Reported for the first time in this fungal pathway [2].

Detailed Experimental Protocols

Protocol 1: Monitoring this compound Fate from Citrus to Baked Goods This protocol is adapted from the study that tracked this compound from lemon treatment through cake baking [1].

  • 1. Sample Preparation:

    • Treatment: Apply this compound to lemon surfaces as a post-harvest treatment.
    • Washing: Test the efficiency of various washing solutions on the treated peel.
    • Baking: Prepare a model cake matrix. Incorporate the this compound-containing lemon peel (for real-world simulation) or spike this compound directly into the cake batter (for stability assessment).
  • 2. Extraction and Analysis:

    • Extraction: Use the EN 15662:2008 method, which demonstrated higher extraction efficiency than the AOAC 2007.1 method. For the fatty cake matrix, a modified version of the EN method that includes a freeze-out step is validated and provides recoveries >90% [1].
    • Quantification: Perform quantification using LC-ESI-MS/MS.
    • Degradation Monitoring: Use LC-QTOF to identify and monitor degradation products, such as this compound ethanol.
  • 3. Data Analysis:

    • Conduct a mass balance of this compound throughout the washing and baking processes.

Protocol 2: Investigating Microbial Biodegradation of this compound This protocol is based on the study using Cladosporium herbarum [2].

  • 1. Cultivation:

    • Strain: Cladosporium herbarum.
    • Medium: Use a Minimal Salt Medium with Nitrogen and casein hydrolysate (MSMN) or Potato Dextrose Broth (PDB).
    • Exposure: Amend the media with this compound (e.g., from FUNGAZIL 500 EC) at concentrations up to 100 mg/L.
  • 2. Genetic and Enzymatic Mechanism Analysis:

    • Genomic/Transcriptomic Analysis: Sequence the fungal genome and conduct RNA sequencing to identify upregulated genes, particularly CYP450 monooxygenases.
    • Inhibition Test: Verify the role of CYP450 enzymes by adding inhibitors like Piperonyl Butoxide (PBT) or 1-Aminobenzotriazole (ABT) to the culture and observing the cessation of degradation.
  • 3. Transformation Product Identification:

    • Analysis: Use LC-QTOF-HRMS for high-resolution mass spectrometry.
    • Screening: Employ suspect and non-target screening to identify transformation products.
    • Pathway Elucidation: Propose a biotransformation pathway based on the identified TPs.

Experimental Workflow and Degradation Pathway Visualization

cluster_0 Key Analytical Steps Start Start Experiment Prep Sample Preparation Start->Prep Wash Washing Treatment Prep->Wash Bake Baking Process Wash->Bake Anal Extraction & Analysis Bake->Anal Data Data Analysis Anal->Data LC_MSMS Quantification: LC-ESI-MS/MS Anal->LC_MSMS LC_QTOF Degradation Monitoring: LC-QTOF Anal->LC_QTOF Freeze Fatty Matrix Cleanup: Freeze-Out Step Anal->Freeze

Diagram 1: Workflow for analyzing this compound fate in food processing.

This compound This compound TP_ODealkyl TP (O-dealkylation) This compound->TP_ODealkyl Primary Path TP_Hydroxy TP (Hydroxylation) This compound->TP_Hydroxy Secondary Path TP_Ethanol This compound Ethanol TP_ODealkyl->TP_Ethanol TP_RingScission TP (Ring Scission) TP_Hydroxy->TP_RingScission

Diagram 2: Key microbial degradation pathways of this compound.

References

overcoming imazalil resistance Penicillium species

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Imazalil Resistance

1. What are the primary molecular mechanisms of this compound resistance in Penicillium digitatum?

Resistance to this compound, a sterol demethylation inhibitor (DMI) fungicide, is polygenic and arises through several key mechanisms [1] [2]. The major documented pathways are summarized in the table below.

Table 1: Major Molecular Mechanisms of this compound Resistance in P. digitatum

Mechanism Category Specific Genetic Alteration Functional Consequence Resistance Type / Notes
Target Site Overexpression [1] [3] [4] Tandem repeat of a 126-bp enhancer in the promoter of CYP51A gene [3]. Increased production of the target enzyme (14α-demethylase), requiring higher fungicide dose for inhibition [4]. R1 genotype [5]
Insertion of a 199-bp transposable element in the promoter of CYP51A gene [4]. Overexpression of the target enzyme [4]. R2 genotype
Insertion of a 199-bp transposable element in the promoter of the CYP51B gene [4]. Overexpression of the target enzyme [4]. R3 genotype (now predominant in many areas [4])
Enhanced Drug Efflux [5] [1] [6] Overexpression of ABC transporters (e.g., PMR1, PMR5) [5]. Active export of the fungicide from the fungal cell, reducing intracellular accumulation [5] [1]. Contributes to Multidrug Resistance (MDR) phenotypes [1].
Overexpression of MFS transporters (e.g., PdMFS6, PdMfs1) [6]. Active export of various toxic compounds, including fungicides [6]. PdMFS6 is also linked to increased fungal virulence on citrus fruit [6].
Other Regulatory Factors [4] Disruption of transcription factors (e.g., PdflbC). Increased sensitivity to this compound, suggesting a role in regulating resistance pathways. Exact link to ergosterol biosynthesis may be indirect [4].

These mechanisms can operate independently or in combination, leading to multi-drug resistant (MDR) phenotypes where the fungus is resistant to several fungicide classes simultaneously [1] [6].

2. How can I monitor and characterize this compound resistance in Penicillium populations?

Regular monitoring is crucial for resistance management. The established protocol involves determining the effective concentration that inhibits 50% of fungal growth (EC₅₀) for your isolates.

Protocol: Determining Baseline Sensitivity to this compound using Broth Microdilution

This method is adapted from the CLSI M38-A standard, which has been validated as a reliable and efficient alternative to traditional methods like agar dilution for testing a large number of Penicillium isolates [7].

  • Materials Required:

    • Penicillium spore suspension (2.5 × 10⁵ conidia/mL) [6].
    • Potato Dextrose Broth (PDB) or other suitable liquid medium [6] [4].
    • This compound stock solution.
    • 96-well microtiter plates.
    • Microplate reader or visual inspection for growth.
  • Procedure:

    • Prepare Fungicide Dilutions: Serially dilute the this compound stock in PDB across the 96-well plate to create a concentration gradient (e.g., 0, 0.5, 1, 2, 4, 8, 10 µg/mL) [6].
    • Inoculate: Add 100 µL of the standardized spore suspension to each well [7] [6].
    • Incubate: Seal the plate and incubate at 25°C for 48 hours [4].
    • Measure Growth: Assess fungal growth by measuring optical density (e.g., at 600-650 nm) or via visual scoring [7].
    • Calculate EC₅₀: Use non-linear regression analysis (e.g., with a logistic function like Y = C/(1+Exp(-A-B × X))) to determine the this compound concentration that inhibits growth by 50% compared to the untreated control [2].
  • Interpretation: Compare the EC₅₀ values of your field isolates to the known baseline sensitivity of the pathogen population. Isolates with significantly higher EC₅₀ values are considered resistant. For reference, a study on P. expansum found a mean MIC of 0.0625 µg/mL for sensitive isolates [7], while resistant P. digitatum isolates can exhibit EC₅₀ values exceeding 2.0 µg/mL [2].

Strategies for Overcoming Resistance

3. What practical strategies can extend the useful life of this compound against resistant Penicillium?

Managing resistance requires an integrated approach that combines chemical and non-chemical tactics.

Table 2: Strategies for Curative Control and Resistance Management

Strategy Implementation Rationale & Efficacy
Double Application of this compound [8] Apply this compound first in an aqueous dip tank, followed by a second application in wax coating. Superior green mold control and sporulation inhibition. The initial dip provides curative action, while the wax coating offers prolonged protective activity [8].
Combine with Food-Grade Additives [9] Mix this compound (200-400 mg/L) with sodium bicarbonate (SBC; 0.5-2%) in the treatment solution. A synergistic effect improves control of resistant strains. SBC alone shows modest decay control but significantly enhances performance when combined with this compound [9].
Apply with Heat [9] Heat the this compound treatment solution to 40°C. Heat improves fungicide performance. Dipping fruit in 200 mg/L this compound at 40°C can achieve control and residue levels comparable to 400 mg/L at 20°C, staying below maximum residue limits (MRLs) [9].
Use in Rotation/ Mixture with Other Fungicides [2] [10] Rotate this compound with fungicides from different FRAC groups (e.g., fludioxonil, pyrimethanil) that have different modes of action. Mitigates the selection pressure for resistance to any single fungicide. Fludioxonil and azoxystrobin (Graduate A+) are newer options effective against Penicillium decays [10].

The relationships between these strategies and their outcomes in an integrated workflow can be visualized as follows:

G Start Start: Confirmed this compound Resistance Issue Strat1 Strategy: Double Application Start->Strat1 Strat2 Strategy: Combine with Sodium Bicarbonate (SBC) Start->Strat2 Strat3 Strategy: Apply with Heat Start->Strat3 Strat4 Strategy: Rotate with Non-DMI Fungicides Start->Strat4 Outcome1 Outcome: Improved curative and protective control Strat1->Outcome1 Implement Outcome2 Outcome: Synergistic effect against resistant strains Strat2->Outcome2 Implement Outcome3 Outcome: Enhanced efficacy and optimized residue levels Strat3->Outcome3 Implement Outcome4 Outcome: Reduced selection pressure for resistance Strat4->Outcome4 Implement

Key Takeaways for Researchers

  • Resistance is Multifaceted: When designing control strategies, remember that resistance involves both target-site overexpression and efflux pump activation, which can lead to MDR.
  • Monitoring is Fundamental: Establishing a baseline EC₅₀ for your local Penicillium populations using standardized methods is critical for detecting shifts in sensitivity early.
  • Integration is Key: There is no single "silver bullet." The most sustainable approach involves integrating chemical methods (double applications, combinations, rotations) with physical methods (heat) to combat resistant strains effectively while complying with residue regulations.

References

optimizing imazalil recovery fatty matrices

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Why is my imazalil recovery low in fatty samples? Standard QuEChERS methods can struggle with the high lipid content in fatty matrices. These lipids can co-extract with the target analyte, causing interference during instrumental analysis and leading to low recovery. A freeze-out cleanup step is highly effective for addressing this issue [1].

  • Which QuEChERS method is better for this compound, the EU or AOAC version? Research indicates an advantage for the EN 15662:2008 (the "EU" method) over the AOAC 2007.1 method for extracting this compound, due to its higher extraction efficiency for this specific fungicide [1].

  • Can I use a spiked solution to accurately assess this compound stability during processing? You should be cautious. Studies show that This compound degradation during a baking process was significantly higher when spiked into the matrix (52%) compared to when it originated from contaminated lemon peel (22%). This suggests that spiking experiments may not always reflect the real-world behavior of the pesticide and could overestimate degradation [1].

Troubleshooting Guide & Optimized Protocols

Optimized QuEChERS Method with Freeze-Out

This protocol, validated for a fatty cake matrix, has demonstrated recovery rates exceeding 90% for this compound [1].

  • Step 1: Extraction

    • Extract a 15 g sample with 15 mL of acetonitrile.
    • Add a salt mixture for partitioning (e.g., 6 g anhydrous MgSO₄ and 1.5 g sodium acetate from the EU method) [1] [2].
    • Shake vigorously and centrifuge.
  • Step 2: Cleanup via Freeze-Out

    • Transfer the upper acetonitrile layer to a separate tube.
    • Place the tube in a freezer for a period of time (typically several hours or overnight). This causes the co-extracted fats to solidify.
    • Quickly filter or decant the now fat-free acetonitrile extract for analysis [1].

The workflow for this optimized method can be visualized as follows:

G Start Fatty Matrix Sample (15 g) A Extract with Acetonitrile (15 mL) Start->A B Add Salts (MgSO₄, NaAc) and Centrifuge A->B C Collect ACN Layer B->C D Freeze-Out Step (Fat Solidification) C->D E Filter/Decant D->E End Cleaned Extract for LC-MS/MS Analysis E->End

Sorbent Cleanup for Dispersive-SPE (d-SPE)

For less complex fatty matrices or as a complementary step, a d-SPE cleanup can be applied. The choice of sorbents is critical, as some are ineffective for basic pesticides like this compound [2].

The table below compares the effectiveness of different sorbents:

Sorbent Effectiveness for this compound Role in Cleanup Key Consideration
C18 + PSA Effective [2] Removes fatty acids and pigments A validated combination for QuEChERS.
Florisil (in MSPD) Not effective [2] General-purpose cleanup Do not rely on Florisil-based methods for this compound.
GCB Use with caution Removes pigments May adsorb planar analytes; use judiciously [3].

The decision-making process for implementing a cleanup strategy is summarized below:

G Start Assess Matrix Fat Content A Is the matrix highly fatty? Start->A B Is the matrix moderately fatty or pigmented? A->B No Action1 Apply Freeze-Out Step (Highly Effective) A->Action1 Yes Action2 Use d-SPE with C18 & PSA B->Action2 Yes Action3 Proceed with standard QuEChERS cleanup B->Action3 No

Key Experimental Considerations

  • Spiking vs. Real-World Contamination: When validating your method, be aware that results from spiked experiments may not perfectly replicate the behavior of incurred residues from real-world contamination, potentially overestimating degradation [1].
  • Instrumental Analysis: The optimized methods described are typically coupled with Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) for final quantification, which provides the necessary sensitivity and selectivity [1] [4].

References

Experimental Protocols & Methodologies for Imazalil

Author: Smolecule Technical Support Team. Date: February 2026

The core experimental approaches for extracting and analyzing imazalil, particularly from food matrices like orange juice, are outlined below.

Sample Extraction Techniques

Two primary extraction techniques have been compared for recovering this compound enantiomers from spiked orange juice samples [1].

  • Dispersive Liquid-Liquid Micro Extraction (DLLME): This technique was applied, but the results indicated that it was less effective for this specific application.
  • Solid Phase Extraction (SPE): Recovery assays demonstrated that SPE is the better choice as it provides higher recovery values for this compound enantiomers from orange juice [1].

For a multi-residue pesticide analysis that could be adapted for this compound, the QuEChERS method is widely recommended. A typical protocol is as follows [2]:

  • Homogenize the sample.
  • Extract the homogenized sample with a solution of 1% acetic acid in acetonitrile.
  • Induce phase separation between the organic (acetonitrile) and water layers using a salt mixture, typically anhydrous magnesium sulfate and sodium acetate.
  • Clean the extract using a dispersive Solid-Phase Extraction (d-SPE) step with a mixture of primary secondary amine (PSA) and anhydrous magnesium sulfate to remove interfering substances like sugars and organic acids.
  • Prepare for analysis by diluting the final acetonitrile extract with water (e.g., in a 1:3 ratio) before LC-MS/MS injection, bypassing the need for solvent evaporation [2].
Instrumental Analysis Parameters

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the standard technique for determining this compound and other fungicide residues. The following parameters, optimized for multi-residue analysis, can serve as a starting point [2].

  • Chromatography:
    • Column: Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm).
    • Mobile Phase: A) 0.1% formic acid and 5 mM ammonium formate in water; B) 0.1% formic acid and 5 mM ammonium formate in methanol.
    • Gradient: Starts at 5% B, increasing to 95% B over 9 minutes.
    • Flow Rate: 0.5 mL/min.
    • Run Time: 12 minutes.
  • Mass Spectrometry:
    • Ionization: Positive Electrospray Ionization (ESI+).
    • Mode: Dynamic Multiple Reaction Monitoring (dMRM).
    • Precursor Ion: For this compound, the [M+H]+ ion is typically the most abundant and is selected as the precursor ion [3].

Key Quantitative Data for Experimental Design

The table below summarizes critical quantitative data from the literature to guide your experimental design and troubleshooting.

Aspect Parameter Value / Finding Context / Significance
Extraction Recovery SPE vs. DLLME SPE provides higher recovery [1] Use SPE for more accurate quantification of this compound levels.
Chiral Degradation Enantiomer Fraction (EF) change in 24h (-)-imazalil EF decreases from 0.548 to 0.471 [1] Indicates enantioselective degradation; crucial for chiral analysis.
Method Sensitivity (LOQ) Pesticides in Tomato 5 μg/kg achievable for most pesticides in LC-MS/MS multi-residue method [2] Benchmark for method performance; your system should aim for similar sensitivity.
Recovery Validation Spiking Recovery (Accuracy) Average recovery > 70% with RSD < 20% is acceptable [2] Key validation parameter to prove method accuracy and precision.

Troubleshooting Guide & FAQs

Here are answers to common challenges and questions researchers face during this compound analysis.

FAQ 1: Why is my recovery of this compound from spiked samples low? Low recovery can stem from inefficient extraction or analyte loss during cleanup.

  • Check your extraction technique. For orange juice and similar matrices, Solid Phase Extraction (SPE) has been shown to provide superior recovery compared to Dispersive Liquid-Liquid Micro Extraction (DLLME) [1].
  • Evaluate your solvent. this compound is sparingly soluble in water but dissolves readily in organic solvents like acetonitrile and acetone [4]. Ensure your extraction and reconstitution solvents are appropriate.
  • Investigate your cleaning (d-SPE) step. The use of PSA and MgSO₄ is standard, but overloading the sorbent or using an incorrect amount can lead to low recovery. The QuEChERS method recommends a specific salt and sorbent mixture for optimal cleanup and recovery [2].

FAQ 2: How can I ensure my analytical method is sensitive and precise enough? Follow a method validation protocol to establish key performance parameters [2] [5].

  • Precision (Repeatability): The Relative Standard Deviation (RSD) of replicate injections (system precision) should be ≤ 2.0%, and for recovery at the LOQ, it should be ≤ 10.0% [2] [5].
  • Linearity: The calibration curve should have a correlation coefficient (r) of ≥ 0.995 across your intended range (e.g., from LOQ to 200% of the target concentration) [5].
  • Limit of Quantitation (LOQ): The LOQ should be low enough to detect residues at or below the regulatory limits. A value of 5 μg/kg has been achieved for similar pesticides and is a good target [2].

FAQ 3: My samples are complex. How do I confirm the detected peak is this compound and not an interference?

  • Use LC-MS/MS in MRM mode. This is the gold standard for confirmation. Monitor two specific precursor-to-product ion transitions for this compound and ensure their intensity ratio matches that of the standard within accepted limits (typically ±20-30%) [3] [2]. This provides a high degree of certainty.
  • Check specificity. Analyze a blank matrix sample (e.g., pesticide-free orange juice) to confirm there is no interference at the retention time of this compound [2].

Workflow for this compound Residue Analysis

The following diagram illustrates the general workflow for analyzing this compound residues, integrating the techniques discussed.

A Sample Collection (Orange Juice) B Sample Extraction A->B Homogenize C SPE Cleanup B->C Extract with Solvent (e.g., ACN) D LC-MS/MS Analysis C->D Reconstitute & Filter E Data & Quantification D->E Interpret MRM Signals

References

Technical Guide: Using Imazalil to Overcome Continuous Cropping Obstacles

Author: Smolecule Technical Support Team. Date: February 2026

The core of the problem is that planting the same crop repeatedly in the same soil leads to the buildup of specific pathogens and a decline in yield. For Ganoderma lucidum, the primary pathogen identified is Xylogone ganodermophthora [1].

Mode of Action and Efficacy

Imazalil is a systemic imidazole fungicide that works by inhibiting the demethylation of sterols, disrupting the cell membrane of target fungi [2] [3]. Its efficacy against the pathogen causing continuous cropping obstacles in G. lucidum is summarized below.

Table 1: Summary of this compound's Efficacy Against X. ganodermophthora

Aspect Finding Experimental Context
Target Pathogen Xylogone ganodermophthora Identified via PCR and sequencing from continuous cropping soil [1].
Inhibition Rate Notable inhibitory effect; up to 52.23% inhibition of G. lucidum growth by the pathogen was countered by this compound [1]. Laboratory plate confrontation tests [1].
Comparison to Other Agents Effective at low concentrations (10 μL/mL), alongside Acticide DB20 [1]. Indoor toxicity screening of multiple physical factors and chemical agents [1].
Field Control Effectively controlled pathogen growth and promoted the growth of G. lucidum [1]. Validation of laboratory findings in a field setting [1].
Experimental Protocol: Pathogen Identification and Control

The following workflow outlines the key experimental steps for verifying the presence of the pathogen and assessing the efficacy of this compound, as detailed in the research [1].

G start Start: Suspected Continuous Cropping Obstacle step1 Soil Sampling & DNA Extraction start->step1 step2 PCR Amplification with Specific Primers step1->step2 step3 Confirm Pathogen (X. ganodermophthora) step2->step3 step4 Plate Confrontation Assay step3->step4 step5 Measure Inhibition Rate of G. lucidum Growth step4->step5 step6 Screen Control Agents (e.g., this compound) step5->step6 step7 Validate Effective Treatment in Field Trials step6->step7

Key Experimental Details:

  • Soil Sampling and Pathogen Identification:
    • Collect soil from the cropping area. The study used soils with different cropping histories (e.g., 2-year and 4-year continuous cropping) [1].
    • Extract total soil DNA using a commercial kit [1].
    • Perform PCR amplification using primers specific to X. ganodermophthora (e.g., Forward: 5′-GCGATAAGTAATGCGAATTG-3′, Reverse: 5′-CTCCAGAGCGAGATGATG-3′) [1].
  • Plate Confrontation Assay:
    • Inoculate G. lucidum and the pathogen X. ganodermophthora on opposite sides of a PDA plate, 3 cm apart [1].
    • Incubate and measure the colony diameters of both the confrontation group and a control group (only G. lucidum).
    • Calculate the inhibition rate using the formula: Inhibition rate (%) = [(Diameter of control group - Diameter of confrontation group) / (Diameter of control group - Diameter of inoculated block)] × 100 [1].
  • Control Agent Screening & Application:
    • Prepare a solution of this compound. The cited research found a low concentration of 10 μL/mL to be effective in laboratory tests [1].
    • Apply the treatment. Methods can include incorporating the fungicide into the growth medium for in-vitro tests or as a soil drench in field validation studies [1].

Key Considerations for Researchers

When designing experiments with this compound, please consider the following:

  • Specificity of Solution: This data validates this compound specifically for Ganoderma lucidum continuous cropping obstacles caused by X. ganodermophthora [1]. Its efficacy for other crop-pathogen systems requires separate investigation.
  • Regulatory and Safety Status: this compound is regulated for use as a pesticide. The EPA has classified it as a probable human carcinogen, and it is considered moderately toxic (EPA Toxicity Class II) [3] [4]. Always adhere to your institution's chemical safety protocols.
  • Residue and Resistance Management: this compound is persistent in soil, with a half-life of up to 190 days [3]. To mitigate resistance risks, consider rotating or mixing with fungicides that have different modes of action, as recommended for citrus decay control [5].

Future Research Directions

The search results indicate several promising avenues for further investigation:

  • Exploring Microbial Agents: Composite microbial inoculants (e.g., containing Bacillus and Trichoderma species) have shown success in alleviating continuous cropping obstacles for other crops like cowpea by improving soil microbiota [6]. Research could explore their combined use with reduced this compound doses.
  • Understanding Soil Microbiology: Studying the assembly processes of soil microbial communities over different continuous cropping periods can reveal fundamental mechanisms behind the obstacles and identify keystone taxa for targeted interventions [7].

References

imazalil extraction efficiency different methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Imazalil Extraction Methodologies

The table below summarizes the key parameters and performance data of different extraction techniques for this compound, as found in recent literature.

Extraction Method Clean-up / Phase Separation Analysis Instrument Reported Recovery (%) LOQ / LOD Applicable Matrices
Solid-Phase Extraction (SPE) [1] Two specialized SPE columns LC-MS/MS 73.2 - 105.3 10 µg/kg Various fruits & vegetables
QuEChERS [2] d-SPE (MgSO₄ + PSA) LC-MS/MS 71 - 120 0.0005 - 0.05 mg/kg Fruit washing sludge
Liquid-Liquid Extraction (LLE) [3] Hexane:Ethyl Acetate (1:1) GC-TSD 79 - 109 0.2/0.5 mg kg⁻¹ Lemon peel and pulp
Dispersive Liquid-Liquid Microextraction (DLLME) [4] Solvent dispersion & centrifugation Chiral HPLC (Inferred lower than SPE) (Not specified) Orange juice
Immunoaffinity Column (IAC) [5] Antibody-antigen binding LC-ESI-MS/MS ~90 (from lemon) 5 ng/g (in lemon) Citrus fruits

Detailed Experimental Protocols

Here are the step-by-step workflows for two of the most robust methods: the Multi-Residue LC-MS/MS Method and the QuEChERS Approach.

Multi-Residue LC-MS/MS Method with SPE Clean-up

This method is suitable for the simultaneous analysis of this compound and several other post-harvest fungicides with high sensitivity [1].

  • Sample Preparation: Homogenize the fruit or vegetable sample.
  • Extraction: Extract a sub-sample (exact mass not specified in search results) with 20 mL of acetonitrile using a ceramic homogenizer to facilitate the process [1].
  • Clean-up: Pass the extract through two specialized Solid-Phase Extraction (SPE) columns. This step is crucial for removing matrix interferences and is tailored for the target fungicides [1].
  • Analysis: Analyze the purified extract using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
  • Method Performance: This validated method achieves a limit of quantification (LOQ) of 10 µg/kg and recoveries within the range of 73.2% to 105.3% for this compound and other fungicides [1].
QuEChERS Method for Complex Matrices

This method is quick, easy, and effective for complex matrices like sludge from fruit washing tanks [2].

G Start Weigh 10 g homogenized sample Tube1 Place in 50 mL tube with MgSO₄, NaCl, Na Citrate salts Start->Tube1 Extract Add 10 mL Acetonitrile Vortex 1 min Tube1->Extract Centrifuge1 Centrifuge 5 min at 3000 rpm Extract->Centrifuge1 Split Split supernatant (6 mL) Centrifuge1->Split FracA Fraction A: Direct Analysis Split->FracA 2 mL FracB Fraction B: d-SPE Clean-up (MgSO₄ + PSA) Split->FracB 6 mL Analyze Filter and Analyze by LC-MS/MS FracA->Analyze FracC Fraction C: Evaporation & Reconstitution in MeOH/H₂O FracB->FracC FracC->Analyze

  • Notes on Workflow: The protocol involves testing different fractions (A, B, C) to optimize the balance between recovery and extract cleanliness. Fraction C (evaporation and reconstitution) is typically necessary for complex, dirty matrices to achieve the best results and avoid instrument contamination [2].

Frequently Asked Questions (FAQs)

Q1: What is the biggest advantage of using an Immunoaffinity Column (IAC) for clean-up? The primary advantage is exceptional selectivity. IACs use antibodies that are specific to this compound, which allows for a very clean extract by binding only to the target molecule and ignoring most other matrix components. This can drastically simplify sample preparation and improve method robustness, with the columns being reusable up to 30 times [5].

Q2: I am working with citrus peel. Are there any special considerations? Yes, citrus peel is where fungicide residues are most concentrated. Studies have shown that standard washing treatments are largely ineffective, removing no more than 30% of surface this compound [6]. Furthermore, if you are developing a method for a processed product (e.g., a cake containing lemon peel), be aware that the food matrix (especially fats) can protect the pesticide during processing, leading to higher-than-expected residues. A "freeze-out" step during extraction can be effective in recovering this compound from such fatty matrices [6].

Q3: When should I choose DLLME over SPE? DLLME is a very fast and solvent-efficient technique. However, one study on orange juice found that SPE provided higher recovery values for this compound enantiomers compared to DLLME [4]. Therefore, SPE is generally preferred when high accuracy and precision are critical, while DLLME might be suitable for rapid screening.

Q4: My recovery for this compound is low. What could be the problem?

  • Check your extraction solvent: Acetonitrile is widely used and effective in multi-residue methods [1] [2].
  • Evaluate the clean-up: Overly aggressive clean-up (e.g., too much PSA) can sometimes adsorb the target analyte. The QuEChERS protocol suggests testing different fractions to find the optimal balance [2].
  • Consider the matrix effect: Spiking a pure solvent versus a real food matrix can yield different recovery results. Always validate your method with the actual matrix you are testing, as components in the peel can affect extraction efficiency [6].

References

Fungicide Toxicity Profiles & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, a clear comparison of toxicity data and standardized experimental protocols is fundamental. The table below summarizes acute toxicity findings for imazalil, azoxystrobin, and their mixture on hook snout carp (Opsariichthys bidens) [1].

Toxicant LC50 (96-h, mean ± SE) Toxicity Classification Key Biochemical Alterations
This compound 5.76 ± 0.16 mg/L Moderate SOD, CAT activity; Gene expression (cu-sod, il-1, esr)
Azoxystrobin 2.81 ± 0.08 mg/L High GST, CarE activity; Gene expression (cu-sod, esr)
This compound + Azoxystrobin (1:1) 3.47 ± 0.10 mg/L (Synergistic) High Combined oxidative stress, immune, and endocrine disruption
Genotoxicity Assessment of Common Fungicide Mixtures

Beyond aquatic toxicity, genotoxic risk is a critical endpoint for environmental and health assessments. The following data, derived from established methodologies, provides insight into the mutagenic potential of this compound and related fungicides [2].

Table 2: Genotoxicity of Citrus Postharvest Fungicides and Mixtures Test System: Salmonella typhimurium Ames Test (with and without metabolic activation S9)

Test Substance Strain TA 98 (Frameshift) Strain TA 100 (Base-pair) Interpretation
This compound Negative Negative Non-mutagenic under test conditions
Thiabendazole Positive Positive Mutagenic (both frameshift and base-pair)
Pyrimethanil Negative Negative Non-mutagenic under test conditions
Fungicide Mixture (1:1:1) Inconclusive Inconclusive Requires further investigation

Experimental Protocol: Ames Test [2]

  • Principle: Detects reverse mutations in Salmonella typhimurium bacteria, indicating potential genotoxicity.
  • Procedure:
    • Strains: Use TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).
    • Preparation: Inoculate bacteria in nutrient broth to ~10^8 CFU/mL.
    • Dosing: Layer onto minimal agar: 2 mL top agar, test fungicide (e.g., 20.4 µg/plate this compound), and 100 µL bacterial culture.
    • Metabolic Activation: Include parallel plates with 500 µL of S9 liver enzyme mix.
    • Controls: Run concurrent negative (solvent) and positive controls.
    • Incubation & Analysis: Incubate at 37°C for 48 hours. Count revertant colonies; a dose-responsive increase indicates mutagenicity.

Experimental Protocol: Comet Assay (In Vitro) [2]

  • Principle: Measures DNA strand breaks in individual eukaryotic cells (e.g., human lymphocytes).
  • Procedure:
    • Cell Preparation: Isolate lymphocytes from human peripheral blood.
    • Exposure: Treat cells with fungicides for 4 and 24 hours.
    • Embedding: Create a three-layer gel slide: base layer (0.5% NMA), cell-containing layer (0.5% LMPA + lymphocytes), and top layer (0.5% LMPA).
    • Lysis: Immerse slides in cold, high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10% DMSO) for at least 1 hour to remove cellular proteins.
    • Electrophoresis: Place slides in alkaline electrophoresis buffer (pH >13) for 20-40 minutes to unwind DNA, then run electrophoresis at low voltage (~25V).
    • Neutralization & Staining: Neutralize with buffer, stain with DNA-binding fluorescent dye (e.g., ethidium bromide).
    • Scoring: Analyze 100 randomly selected cells per sample under a fluorescence microscope; quantify DNA damage by measuring tail length and intensity.

Troubleshooting FAQs: Mitigating Aquatic Toxicity

Q1: Our ecological risk assessment indicates high aquatic risk from this compound. What are the primary strategies for mitigation? A1: Risk mitigation should be multi-faceted [3] [1]:

  • Prevent Environmental Release: Strictly control packinghouse effluent. Avoid rinsing treated fruit in open water systems and implement wastewater treatment (e.g., adsorption, advanced oxidation) before discharge.
  • Manage Fungicide Combinations: Be aware that combining this compound with other fungicides like azoxystrobin can produce synergistic toxicity, increasing hazard to aquatic life beyond an additive effect [1]. Risk assessments should evaluate mixtures, not just individual compounds.
  • Adopt Alternative Assessment Methods: Utilize New Approach Methodologies (NAMs) like the Fish Embryo Acute Toxicity (FET) Test (OECD TG 236) or the RTgill-W1 Cell Line Assay (OECD TG 249) for screening. These methods align with the 3Rs principle, reduce animal testing, and can be more efficient for early-stage risk characterization [4].

Q2: What are the key mechanisms of this compound and azoxystrobin toxicity in fish models? A2: Research on hook snout carp indicates these fungicides disrupt fundamental physiological pathways through different but interacting mechanisms [1]:

  • This compound: Primarily induces oxidative stress and disrupts the endocrine system, as evidenced by altered gene expression related to estrogen signaling (esr).
  • Azoxystrobin: As a strobilurin fungicide, it inhibits mitochondrial respiration, leading to oxidative stress and significant neurotoxicity. It also shows strong endocrine-disrupting effects.
  • Combined Exposure: The mixture exacerbates these effects, leading to greater oxidative damage, immune suppression (altered il-1), and endocrine disruption, confirming a synergistic toxicological outcome.

Experimental Workflow for Aquatic Toxicity Assessment

The following diagram illustrates a tiered testing strategy that integrates alternative methods and traditional fish tests for a comprehensive risk assessment.

G Start Start: Substance Screening Tier1 Tier 1: New Approach Methodologies (NAMs) Start->Tier1 FET Fish Embryo Toxicity Test (OECD TG 236) Tier1->FET Cell Fish Cell Line Assay (RTgill-W1, OECD TG 249) Tier1->Cell QSAR In Silico Models (QSAR) Tier1->QSAR Tier2 Tier 2: Vertebrate Testing (If required by NAM results/regulation) FET->Tier2 High toxicity or uncertainty Data Refined Risk Assessment FET->Data Low toxicity Cell->Tier2 High toxicity or uncertainty Cell->Data Low toxicity QSAR->Tier2 High toxicity or uncertainty QSAR->Data Low toxicity Tier2->Data Fish Acute Fish Toxicity Test (OECD TG 203)

References

imidazole fungicide cross-resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Imidazole Cross-Resistance

FAQ: What are the primary molecular mechanisms behind imidazole cross-resistance?

Cross-resistance occurs when a single mechanism in a pathogen confers resistance to both agricultural azole fungicides and clinical azole drugs. The primary driver is the high structural conservation of the drug target across diverse fungal species [1].

  • Shared Target Site: Azoles target the enzyme 14α-demethylase, crucial for ergosterol biosynthesis. This enzyme is encoded by CYP51 genes in molds and plant pathogens, and ERG11 in yeasts. Key amino acid residues in the enzyme's active site are highly conserved, meaning a mutation in one species can have the same resistance effect in another [1].
  • Target-Site Mutations: Mutations in the CYP51 or ERG11 genes can alter the drug-binding site, reducing the binding affinity of azole molecules. These mutations are often quantitative, leading to a gradual, step-wise decrease in sensitivity [2] [3].
  • Enhanced Drug Efflux: Pathogens can upregulate transmembrane transporter proteins (e.g., ABC and MFS transporters). These pumps actively export azole fungicides out of the cell, decreasing the intracellular concentration to sub-toxic levels [1].
  • Target Enzyme Overexpression: Increased expression of the CYP51 or ERG11 gene can lead to a higher concentration of the target enzyme within the cell, effectively diluting the fungicide's effect and requiring a higher dose for inhibition [1].

The following diagram illustrates how these mechanisms contribute to cross-resistance from a One Health perspective.

G cluster_mechanisms Fungal Resistance Mechanisms AgriculturalAzoles Agricultural Azole Use SelectivePressure Selective Pressure on Fungi AgriculturalAzoles->SelectivePressure ClinicalAzoles Clinical Azole Drugs ClinicalAzoles->SelectivePressure Mechanism1 Target-site (CYP51/ERG11) Mutations SelectivePressure->Mechanism1 Mechanism2 Enhanced Drug Efflux Pumps SelectivePressure->Mechanism2 Mechanism3 Target Gene Overexpression SelectivePressure->Mechanism3 CrossResistance Cross-Resistant Pathogen Mechanism1->CrossResistance Mechanism2->CrossResistance Mechanism3->CrossResistance TreatmentFailure Compromised Clinical Treatment CrossResistance->TreatmentFailure CropLoss Agricultural Crop Loss CrossResistance->CropLoss

Documented Cross-Resistance Phenotypes

FAQ: What specific genetic mutations are linked to imidazole cross-resistance?

Specific mutations in the cyp51A gene of Aspergillus fumigatus have been strongly correlated with elevated resistance to imidazole fungicides. The following table summarizes key mutations and their phenotypic effects based on antifungal susceptibility testing [4].

Table 1: Cyp51A Mutations and Associated Imidazole Resistance Profiles in A. fumigatus

Cyp51A Mutation Phenotype and Key Findings MIC against Imazalil MIC against Prochloraz
TR34/L98H Confers resistance to many triazole fungicides, but typically not to imidazoles. 2 - 4 mg/L [4] 0.5 - 2 mg/L [4]

| TR34/L98H/ S297T/F495I | Confers strong cross-resistance to both triazole and imidazole fungicides. The F495I mutation is a key determinant for high-level imidazole resistance [4]. | 8 mg/L [4] | ≥32 mg/L [4] | | TR46/Y121F/T289A | Associated with high resistance to triazoles and some imidazoles like this compound. | ≥32 mg/L [4] | 16 - 32 mg/L [4] |

Key Insight: The F495I substitution is particularly critical. It is orthologous to mutations in other plant pathogens (e.g., F506I in Penicillium digitatum) known to cause imidazole resistance, confirming its direct role in reducing drug binding [4].

Experimental Guide for Detection & Monitoring

FAQ: What are the key methods for detecting and monitoring imidazole cross-resistance?

A combination of phenotypic and genotypic methods is essential for accurate resistance monitoring.

Phenotypic Assay: Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of fungicides and is adapted from standardized methods [4].

  • Principle: To determine the lowest concentration of an antifungal agent that prevents visible growth of a microorganism.
  • Materials:
    • Test organism (e.g., fungal spores or yeast cells from a fresh culture).
    • RPMI 1640 or other appropriate assay medium.
    • Stock solutions of imidazole (e.g., this compound, Prochloraz) and triazole (e.g., Itraconazole, Tebuconazole) fungicides.
    • Sterile 96-well microtiter plates.
    • Plate reader (for spectrophotometric reading) or visual reading platform.
  • Procedure:
    • Inoculum Preparation: Adjust the fungal spore or yeast suspension to a standardized density (e.g., 1-5 x 10⁴ CFU/mL) in the assay medium.
    • Drug Dilution: Prepare a two-fold serial dilution series of each fungicide in the assay medium across the wells of the microtiter plate.
    • Inoculation: Add the standardized inoculum to each well.
    • Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C for human pathogens) for 24-72 hours.
    • Endpoint Reading: Determine the MIC as the lowest drug concentration that inhibits 100% (visual) or 50-90% (spectrophotometric) of fungal growth compared to the drug-free control.
  • Troubleshooting Tip: Include quality control strains with known MICs. If MICs are consistently too high or low, check inoculum density and drug stock integrity.
Genotypic Assay: Molecular Detection of Resistance Mutations

This protocol outlines methods for identifying known resistance-conferring mutations [5].

  • Principle: To detect specific single-nucleotide polymorphisms (SNPs) or insertions in the CYP51/ERG11 gene that are correlated with resistance.
  • Materials:
    • Fungal genomic DNA.
    • Specific primers for CYP51/ERG11 gene amplification.
    • PCR reagents, qPCR system, or DNA sequencing reagents.
    • Equipment for PCR, qPCR, or DNA sequencing.
  • Procedure:
    • DNA Extraction: Purify high-quality genomic DNA from fungal isolates.
    • Target Amplification: Amplify the CYP51/ERG11 gene or its hotspot regions using PCR.
    • Mutation Detection (Choose one):
      • Method A (Sequencing): Sanger sequence the PCR amplicons and align sequences to a wild-type reference to identify mutations.
      • Method B (qPCR Assay): Design allele-specific probes (e.g., TaqMan) for high-throughput detection of specific mutations like F495I.
    • Data Analysis: Correlate the presence of mutations with phenotypic resistance data.
  • Troubleshooting Tip: For qPCR, optimize primer and probe concentrations to ensure specificity. Include positive and negative controls in each run.

The workflow for a comprehensive resistance monitoring strategy is shown below.

G cluster_methods Key Techniques Start Fungal Isolate Collection Step1 Phenotypic Screening (Antifungal Susceptibility Testing) Start->Step1 Step2 Genotypic Analysis (PCR & Sequencing of CYP51/ERG11) Step1->Step2 Isolates with reduced susceptibility A MIC Determination Step3 Data Integration & Correlation Step2->Step3 B Sanger Sequencing C Allele-Specific qPCR Outcome Resistance Profile Confirmed Step3->Outcome

Key Takeaways for Researchers

  • Focus on Hotspots: When screening for imidazole cross-resistance, prioritize sequencing known mutation hotspots in CYP51, such as the region encompassing codon F495 in A. fumigatus and its orthologous sites in other fungi [4].
  • One Health Context: Be aware that resistance can originate in agricultural settings. Consider the environmental footprint of azole fungicides when interpreting the emergence of resistant clinical isolates [1] [6].
  • Combination Approach: Relying on a single method is insufficient. Integrate phenotypic data (MIC) with genotypic confirmation (sequencing) for a robust and predictive resistance monitoring program [5].

References

Comparative Guide: Imazalil vs. Ketoconazole as CYP3A4 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a detailed comparison between the fungicide imazalil and the pharmaceutical ketoconazole regarding their inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, a critical factor in drug metabolism and safety assessment.

Summary of Comparative Effects

The table below summarizes the key experimental findings for this compound and ketoconazole.

Feature This compound Ketoconazole
Primary Context Food contaminant, pesticide [1] Pharmaceutical antifungal agent [2]
CYP3A4 Inhibition Strong inhibitor [1] Strong, clinically relevant inhibitor; "gold standard" for DDI studies [3] [4]
Inhibition Mechanism Not fully detailed in search results Competitive inhibition; disrupts PXR/SRC-1/HNF4α complex, reducing CYP3A4 expression [5]
Reported Potency (IC₅₀) Potent inhibitor (IC₅₀ < 2 µM) [6] Potent inhibitor; specific values vary by experimental system [4]
Key Experimental Models Human intestinal Caco-2 cells [1] Human liver microsomes, clinical DDI studies, PBPK modeling [7] [4] [8]
Effect on Other CYPs Induces CYP1A1 via an AhR-independent pathway [1] Recognized strong inhibitor for CYP3A4; listed as a selective inhibitor for in vitro studies by FDA [3]
Clinical DDI Evidence Potential for interactions inferred from in vitro data [1] Extensive evidence; used as a prototype inhibitor in clinical DDI studies (e.g., with midazolam, alprazolam) [7]

Detailed Experimental Data and Methodologies

CYP3A4 Inhibition by this compound
  • Experimental Protocol: The effects of this compound were investigated using human intestinal Caco-2 cells, a model for the human intestinal absorptive epithelium. Cells were exposed to this compound at "realistic intestinal concentrations." CYP3A4 activity was measured in cells induced with 1,25-vitamin D₃, likely using a substrate probe to quantify metabolic activity [1].
  • Key Findings: The study concluded that this compound is a strong inhibitor of CYP3A4 activity. This finding is significant as the intestine is the first site of exposure for ingested compounds and a major site of CYP3A4 expression, influencing drug bioavailability. The research also highlighted that this compound induces CYP1A1, but via a mechanism not involving the classic aryl hydrocarbon receptor (AhR) ligand binding [1].
CYP3A4 Inhibition by Ketoconazole
  • In Vitro Protocol (Human Liver Microsomes): A common method involves incubating human liver microsomes (HLM) with a CYP3A4-specific probe substrate (e.g., midazolam or testosterone). Ketoconazole is added at varying concentrations, and the rate of metabolite formation is measured (e.g., via LC-MS/MS) to determine the IC₅₀ (concentration causing 50% inhibition). Enzyme inhibition kinetic experiments further characterize the type of inhibition [4] [8].
  • In Vivo Protocol (Clinical DDI Study): A typical clinical study uses a crossover design in healthy subjects. Participants receive a sensitive CYP3A4 substrate (e.g., midazolam) alone and then co-administered with ketoconazole. Serial blood samples are collected to determine the pharmacokinetics (AUC, Cmax, half-life) of the substrate. The increase in the substrate's exposure (AUC) quantifies the magnitude of the DDI [7].
  • Key Findings: Ketoconazole is a cornerstone for assessing CYP3A4-mediated DDIs. Its mechanism involves directly inhibiting the enzyme's activity and also disrupting the transcriptional regulation of the CYP3A4 gene by interfering with the interaction between the Pregnane X Receptor (PXR), Steroid Receptor Coactivator-1 (SRC-1), and Hepatocyte Nuclear Factor 4α (HNF4α) [5]. Dosing regimen studies show that the magnitude of interaction can depend on both the inhibitor regimen and the pharmacokinetic properties of the co-administered substrate [7].

Mechanism of Ketoconazole in CYP3A4 Gene Regulation

The diagram below illustrates the molecular mechanism by which ketoconazole inhibits CYP3A4 expression, as revealed in specialized studies.

G PXR PXR Complex PXR/SRC-1/HNF4α Transcription Complex PXR->Complex SRC1 SRC1 SRC1->Complex HNF4a HNF4a HNF4a->Complex CYP3A4_Gene CYP3A4_Gene Complex->CYP3A4_Gene Activates CYP3A4_Expression CYP3A4 Expression CYP3A4_Gene->CYP3A4_Expression Leads to Rifampin Rifampin Rifampin->PXR Activates Ketoconazole Ketoconazole Ketoconazole->Complex Disrupts

Figure 1: Mechanism of ketoconazole inhibition of CYP3A4 expression. The inducer rifampin activates PXR, which forms a complex with coactivator SRC-1 and master regulator HNF4α. This complex binds to and activates the CYP3A4 gene. Ketoconazole inhibits this process by disrupting the formation of this critical transcriptional complex [5].

Implications for Research and Development

  • Ketoconazole serves as a model compound and clinical tool for evaluating CYP3A4-mediated drug-drug interactions during drug development. Its effects are well-quantified, and it is referenced in regulatory guidelines [3].
  • This compound represents a toxicological risk from environmental or dietary exposure. Co-ingestion of this compound-contaminated food with medications that are CYP3A4 substrates could potentially alter drug bioavailability and lead to adverse effects, though clinical evidence is needed to confirm this risk [1].
  • Assay Considerations: The search results highlight that inhibition potency can be influenced by the choice of substrate and experimental system [7] [9]. It is considered good practice to evaluate inhibition using two structurally unrelated CYP3A4 substrates [3].

References

Comparative Efficacy of Imazalil and Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on the performance of imazalil compared to other fungicides, primarily from a study on controlling citrus green mold caused by Penicillium digitatum [1].

Fungicide Typical Application Context Key Efficacy Findings Noted Advantages Noted Limitations
This compound Postharvest control of citrus green mold [2]. Highly effective against sensitive isolates; mixtures with pyrimethanil were the most effective for decay control [1]. Well-established use; high efficacy in mixtures. Resistance issues with some fungal isolates [1].
Fludioxonil Postharvest fungicide [1]. Very high efficacy at early application timings; excellent anti-sporulation activity [1]. High efficacy and strong anti-sporulation effect; performs well in mixtures. Efficacy decreases as the time between infection and application increases [1].
Azoxystrobin Postharvest fungicide [1]. Very high efficacy at early application timings; excellent anti-sporulation activity [1]. High efficacy and strong anti-sporulation effect; performs well in mixtures. Efficacy decreases as the time between infection and application increases [1].
Pyrimethanil Postharvest fungicide [1]. Showed the highest level of green mold control in lab studies when applied 9-21 hours after inoculation [1]. Effective with a longer application window post-inoculation. The least effective fungicide in suppressing sporulation; lower efficacy when mixed into fruit coating [1].

Experimental Data and Protocols

The comparative data in the table above is largely derived from a specific laboratory and packingline study. Here are the methodological details:

  • Pathogen and Inoculation: The experiments used lemon fruit wound-inoculated with isolates of Penicillium digitatum that were either sensitive or resistant to this compound and thiabendazole [1].
  • Fungicide Application: Aqueous fungicide solutions were applied at varying times (e.g., 9 to 21 hours) after inoculation. Researchers also tested application by mixing fungicides into a commercial fruit coating [1].
  • Measured Outcomes: The primary outcomes were the incidence of green mold decay and the anti-sporulation activity of the fungicides, meaning their ability to prevent the fungus from producing new spores on decaying fruit [1].

Application and Formulation Considerations

The effectiveness of these fungicides can be significantly influenced by application methods:

  • Application Timing is Critical: The efficacy of fludioxonil and azoxystrobin was very high when applied soon after inoculation but decreased as the time after inoculation increased. Pyrimethanil showed high efficacy even at later application timings (9-21 hours post-inoculation) [1].
  • Aqueous vs. Coating Application: The efficacy of all tested fungicides was significantly lower when mixed into a packing fruit coating compared to applications as an aqueous solution or in a storage coating [1].
  • Mixtures as a Superior Strategy: Mixtures of fungicides were a central focus of the research. Azoxystrobin-fludioxonil mixtures were significantly more effective than single-fungicide treatments. Furthermore, mixtures of this compound with pyrimethanil were identified as the most effective strategy for controlling decay [1].

Mechanism of Action and Safety

  • Mechanism: this compound belongs to the conazole group (also known as Demethylation Inhibitors - DMIs). These fungicides target the CYP51 enzyme (14α-demethylase) in the ergosterol biosynthetic pathway of fungi. Disrupting this pathway impairs the formation of the fungal cell membrane [2].
  • Safety and Environmental Concerns: Some conazole fungicides have been investigated for potential endocrine-disrupting effects [3]. Additionally, their persistence in the environment is a concern, leading to research on methods for their removal from water systems [4].

High-Throughput Efficacy Screening

For researchers developing new fungicides, high-throughput methodologies are crucial. The following diagram illustrates a generalized workflow for screening fungicide efficacy against oomycete pathogens, adapted from recent methodological research [5].

G cluster_cultivation Pathogen Cultivation cluster_exposure Fungicide Exposure cluster_analysis Growth Assessment & Analysis start Start Efficacy Screening cult1 Produce Inoculum (Sporangia/Zoospores/Mycelium) start->cult1 cult2 Standardize Inoculum Concentration cult1->cult2 exp1 Dispense into Multiwell Plates cult2->exp1 exp2 Apply Test Compounds (Varying Concentrations) exp1->exp2 exp3 Incubate exp2->exp3 ass1 Measure Growth (Optical Density/Visual) exp3->ass1 ass2 Dose-Response Modeling (Calculate EC₅₀) ass1->ass2 ass3 Statistical Analysis (ANOVA/Non-parametric) ass2->ass3 end Interpret Efficacy Results ass3->end

This workflow highlights critical steps where protocol choices impact results. Inoculum selection is a key decision; sporangia are often preferred over zoospores from axenic cultures for better reproducibility [5]. Standardized inoculum concentration is essential for consistent absorbance readings in optical density (OD) measurements [5]. Finally, appropriate statistical analysis is crucial, as traditional parametric tests require specific assumptions, and data transformation can complicate result interpretation [5].

References

imazalil tebuconazole propiconazole potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy: Tebuconazole vs. Propiconazole

The table below summarizes key comparative data for tebuconazole and propiconazole from the search results.

Fungicide Primary Use Context Efficacy Data & Comparative Findings Key Pathogens Targeted

| Tebuconazole | Field crops (e.g., Fusarium Head Blight in wheat) [1] | • FHB Index Control: ~40% reduction (less effective than other triazoles in the study) [1]. • DON Toxin Control: ~23% reduction (less effective than other triazoles in the study) [1]. | Primarily plant pathogens like Fusarium species [1]. | | Propiconazole | Postharvest protection of citrus; field crops [2] [1] | • FHB Index Control: ~32% reduction (less effective than tebuconazole and others in the study) [1]. • DON Toxin Control: ~12% reduction (less effective than tebuconazole and others) [1]. • Citrus Sour Rot Control: Highly effective; optimal concentrations from 64–512 μg/ml [2]. | Galactomyces citri-aurantii (sour rot), Penicillium digitatum (green mold) [2]; Fusarium species [1]. |

Experimental Context and Methodologies

The data in the table above comes from specific experimental settings, which are crucial for a correct interpretation.

  • For Fusarium Head Blight (FHB) in Wheat [1]:

    • Protocol: This data comes from a multivariate meta-analysis of over 100 fungicide studies. The efficacy is presented as a percent reduction in the FHB index and Deoxynivalenol (DON) toxin levels relative to an untreated control.
    • Key Insight: The study directly compared multiple triazoles. It found that tebuconazole was more effective than propiconazole against FHB, though both were outperformed by fungicides like metconazole and prothioconazole [1].
  • For Postharvest Citrus Diseases [2]:

    • Protocol: Laboratory and experimental packing-line studies tested propiconazole as a drench or in fruit coatings. Efficacy was measured as the reduction in decay incidence (%) after artificial inoculation with the sour rot pathogen.
    • Key Insight: Propiconazole was identified as a highly effective new postharvest fungicide for managing sour rot, a disease for which few effective treatments exist [2]. Tank mixtures with other fungicides also effectively controlled green mold.

Mechanism of Action and Testing Workflow

Both tebuconazole and propiconazole are demethylation-inhibiting (DMI) triazole fungicides. The following diagram illustrates their shared mechanism and a generalized protocol for in vitro susceptibility testing.

Node1 DMI Triazole Fungicide (e.g., Tebuconazole, Propiconazole) Node2 Inhibits Ergosterol Synthesis Node1->Node2 Mode of Action Node3 Disruption of Fungal Cell Membrane Node2->Node3 Node4 Suppression of Fungal Growth & Reproduction Node3->Node4 NodeA Fungal Inoculum Preparation NodeB Broth Microdilution Assay NodeA->NodeB Experimental Workflow NodeC Incubation (4-7 days, 26-35°C) NodeB->NodeC Experimental Workflow NodeD Visual MIC Determination (~75% Growth Inhibition) NodeC->NodeD Experimental Workflow NodeE Subculture for MFC Determination (No Growth = Fungicidal) NodeD->NodeE Experimental Workflow

The diagram above highlights the shared biochemical target of these fungicides. The experimental workflow is based on modified standardized methods, such as the NCCLS M38-P reference method, which is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [3].

References

imazalil clinical environmental isolate susceptibility

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Susceptibility of Isolates to Imazalil

The table below summarizes the activity of this compound against various fungal isolates, characterized by their genetic profiles. The Minimal Inhibitory Concentration (MIC) is a standard measure of drug effectiveness; a lower MIC indicates greater susceptibility [1] [2].

Strain Origin / Type Genetic Profile (cyp51A mutation) This compound MIC (mg/L) Susceptibility Interpretation
Clinical & Environmental Wild-type (WT) 0.10 – 2.0 [2] Susceptible
Clinical & Environmental TR34/L98H 2.0 – 8.0 [2] Reduced Susceptibility
Clinical & Environmental TR34/L98H/S297T/F495I ≥ 8.0 [1] Resistant
Clinical TR46/Y121F/T289A ≥ 32 [1] Resistant
Clinical G54R / G54V 0.06 [1] Susceptible

Key Resistance Mechanisms

The core mechanism of azole resistance in Aspergillus fumigatus involves mutations in the cyp51A gene, which encodes the target enzyme for this drug class.

  • Target-Site Mutation (F495I): The F495I substitution is a key driver of this compound-specific resistance. Structural alignments suggest this mutation is orthologous to those conferring imidazole resistance in other plant pathogens, indicating a conserved resistance mechanism [1].
  • Promoter Duplication + Mutation (TR34/L98H): A tandem repeat in the promoter region (TR34) combined with the L98H amino acid substitution leads to overexpression of a protein with reduced affinity for azoles, conferring broad resistance [2].
  • Combined Mutations: The triple mutation TR34/L98H/S297T/F495I demonstrates a stepwise accumulation of resistance mechanisms, leading to higher levels of resistance, particularly to imidazole drugs like this compound [1].

This relationship between genetic mutations and the resulting phenotypic resistance can be visualized in the following pathway.

G WT Wild-Type cyp51A Step1 TR34 Promoter Repeat & L98H Substitution WT->Step1 Mutation R_Intermediate Reduced Susceptibility (MIC: 2-8 mg/L) Step1->R_Intermediate Confers Step2 Additional F495I Substitution R_High High-Level Resistance (MIC: ≥8 mg/L) Step2->R_High Confers R_Intermediate->Step2 Further Mutation

Experimental Protocols for Susceptibility Testing

The data presented are derived from standardized and validated microbiological methods.

In Vitro Antifungal Susceptibility Testing (EUCAST)

This is the benchmark method for determining MIC values against Aspergillus fumigatus [1].

  • Procedure: A standardized inoculum of fungal conidia (spores) is prepared and exposed to a series of this compound concentrations in liquid culture microplates. The plates are incubated at a defined temperature, and microbial growth is assessed visually or spectrophotometrically. The lowest concentration that prevents visible growth is recorded as the MIC [1].
  • Quality Control: Testing includes quality-controlled reference strains to ensure accuracy. Studies typically test multiple isolates per strain to account for biological variability.
Agar-Based Growth Phenotyping

This method provides a visual confirmation of resistance on solid media [1].

  • Procedure: Fungal isolates are spotted onto Minimal Medium (MM) agar plates amended with a specific, discriminatory concentration of this compound. Growth is compared to a control plate without the fungicide after a set incubation period. The ability to grow at concentrations that inhibit wild-type strains confirms resistance [1] [3].

Interpretation Guide for Professionals

  • Monitor for Specific Mutations: The TR34/L98H/S297T/F495I haplotype is a significant marker for multi-azole resistance that includes imidazoles. Its presence in both clinical and environmental isolates highlights a One Health challenge [1] [2].
  • Consider Agricultural Link: The emergence of strains with the F495I mutation suggests that the use of imidazole fungicides in the environment may exert selection pressure, driving resistance in clinical pathogens [1].
  • Utilize Discriminatory Concentrations: For environmental monitoring, a concentration of 1.0 mg/L of this compound in agar has been validated to discriminate between resistant and susceptible isolates of Penicillium digitatum in packinghouses, a concept that can be adapted for surveillance of other fungi [3].

References

imazalil Acticide DB20 Xylogone ganodermophthora control

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Fungicides

The table below summarizes the key experimental findings for Imazalil and Acticide DB20 against X. ganodermophthora [1]:

Fungicide Effective Concentration Inhibition Effect on Pathogen Impact on Ganoderma lucidum Growth Key Findings
This compound 10 μL/mL Notable inhibitory effect Promotes growth Effective in both indoor toxicity tests and field control; successfully mitigates continuous cropping obstacle.
Acticide DB20 (DB20) 10 μL/mL Effectively inhibits growth Information not specified Considered a specific, effective drug against the pathogen.

The study concluded that between the two, This compound had a more notable inhibitory effect on the growth of X. ganodermophthora [1].

Detailed Experimental Protocols

For fellow researchers to evaluate and replicate the findings, here are the methodologies from the key study.

Verification of Pathogen in Soil and Plate Confrontation Test

A core part of the research was to confirm the presence of X. ganodermophthora in continuous cropping soil and to quantify its impact on G. lucidum [1].

  • Soil DNA Extraction and PCR Amplification: DNA was extracted from different soil samples (including control soil, wild soil, and soil used for cultivating G. lucidum for 2 and 4 years) using a commercial soil DNA extraction kit. Specific primers were designed based on a known X. ganodermophthora gene sequence (MH327528):
    • Forward primer (jkj-f): 5′-GCGATAAGTAATGCGAATTG-3′
    • Reverse primer (jkj-r): 5′-CTCCAGAGCGAGATGATG-3′ The PCR reaction mixture and thermocycler conditions were as detailed in the search results. The amplification products were then analyzed using gel electrophoresis on a 2% agarose gel to verify the pathogen's presence [1].
  • Plate Confrontation Test: This test measured the inhibitory effect of the pathogen on the fungus.
    • The control group had only G. lucidum inoculated on a PDA (Potato Dextrose Agar) plate.
    • The confrontation group had X. ganodermophthora inoculated 3 cm away from G. lucidum on the same plate.
    • The inhibition rate was calculated after measuring colony diameters using the formula [1]: Inhibition rate (%) = [(Diameter of colony in control group - Diameter of colony in confrontation group) / (Diameter of colony in control group - Diameter of inoculated block)] × 100 This test revealed an inhibition rate of up to 52.23%, demonstrating the significant negative impact of the pathogen on G. lucidum growth [1].
Fungicide Screening and Efficacy Testing

The process for identifying effective fungicides involved the following steps:

  • Inclusion of Various Agents: The study screened nine different chemicals, including this compound and Acticide DB20, alongside physical control methods like high and low temperatures [1].
  • Indoor Toxicity Test: The effect of these agents on X. ganodermophthora was tested in a controlled laboratory setting. It was found that physical factors had no obvious inhibitory effect, whereas low concentrations (10 μL/mL) of both this compound and Acticide DB20 could effectively inhibit the pathogen's growth [1].
  • Field Control Trials: The most promising agent from laboratory tests, this compound, was then evaluated in field conditions. These experiments confirmed that this compound could effectively control the pathogen's growth in the realistic context of G. lucidum cultivation and promote the growth of the fungus [1].

The workflow for these experiments is summarized in the following diagram:

Start Start: Research Objective Identify control agents for X. ganodermophthora Step1 Soil DNA Analysis & Pathogen Verification Start->Step1 Step2 Plate Confrontation Test (Quantify Pathogen Impact) Step1->Step2 Step3 Screen Control Methods (9 Chemicals & Physical Factors) Step2->Step3 Step4 Indoor Toxicity Test on Pathogen Step3->Step4 Step5 Field Control Trials with Most Promising Agent Step4->Step5 End Conclusion: this compound identified as effective control agent Step5->End

Important Considerations for Researchers

When considering the application of these fungicides, particularly this compound, it is critical to be aware of toxicological and regulatory profiles.

  • Genotoxicological Risk Assessment: A separate 2025 study performed a genotoxicological risk assessment of this compound and other fungicides. Key findings include [2]:
    • Ames Test: Thiabendazole, another fungicide tested in the same study, was found to induce mutations. The mutagenicity of this compound and pyrimethanil was also noted with statistical significance (p < 0.05) [2].
    • Comet Assay: DNA-strand breaks were observed in human lymphocytes treated with fungicides dissolved in DMSO [2].
    • Health Implications: The study concludes that long-term exposure to fungicide residues can increase the risks of developing genotoxic tumors, raising new questions about consumer health risks [2].
  • Regulatory Status: The U.S. Environmental Protection Agency (EPA) has classified this compound as a probable human carcinogen [2]. In the European Union, the Maximum Residue Level (MRL) for this compound in citrus is set at 4–5 mg/kg [2].

Conclusion for Research and Development

However, the more recent toxicological data underscores significant potential health risks associated with this compound, including genotoxicity and a classification as a probable carcinogen [2]. This presents a critical area for further research and development:

  • For agricultural and mycological researchers, the focus might be on optimizing application to minimize residue.
  • For drug development professionals, these findings highlight the necessity of conducting thorough toxicological profiling for any compound considered for therapeutic use, even those derived from agricultural contexts.

References

imazalil other post-harvest fungicides residue persistence

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Persistence of Postharvest Fungicides

The data below summarizes the degradation characteristics of imazalil and other common fungicides based on experimental studies.

Table 1: Residue Persistence on Clementine Mandarins at 4°C [1] This study was conducted under industrial postharvest conditions over 28 days. Fungicides were applied via cascade or wax methods.

Fungicide Application Concentration (mg/L) Application Method Half-life (Days) Initial Residue (mg/kg) Final Residue after 28 days (mg/kg)
This compound 1000, 2000 Cascade, Wax 15 - 18 Varies by method 0.12 - 0.24
Orthophenylphenol Information Missing Information Missing ~15 Information Missing ~0.68
Pyrimethanil 1000, 2000 Cascade Little to no degradation Information Missing ~0.56

Table 2: Persistence and Properties in Soil [2] [3] This data is relevant for understanding environmental behavior, especially if fungicide residues enter soil via treated fruits or wastewater.

Fungicide Soil Adsorption (Kfads, L/kg) Half-life in Soil (Days) Water Solubility (Base)
This compound 15.8 - 38.5 (Strong) 76.3 (Slow) 0.14 g/100 mL
Penflufen 3.05 - 4.15 (Low) 192 (Very Slow) Information Missing

Detailed Experimental Protocols

The comparative data is derived from specific, validated experimental methods. Here are the protocols from the key studies cited.

1. Protocol for Citrus Fruit Residue Analysis [1] This methodology details how the data in Table 1 was obtained.

  • Treatment: Clementine mandarins were treated with this compound, orthophenylphenol, and pyrimethanil using industrial-scale cascade and wax application methods at doses of 1000 and 2000 mg/L. Fruits were stored at 4°C for 28 days.
  • Sampling: Samples were taken over the storage period to monitor residue degradation.
  • Extraction and Cleanup: An in-house validated procedure was used, involving sample extraction followed by a dispersive clean-up step to remove impurities.
  • Determination: Residue levels of the three fungicides were determined using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Protocol for Soil Degradation and Ecology Studies [3] This methodology underpins the environmental behavior data in Table 2.

  • Soil Preparation: Eight different types of agricultural soils were characterized for their physicochemical properties.
  • Treatment: Soils were treated with this compound and penflufen at recommended field application rates.
  • Incubation: Soils were incubated under controlled laboratory conditions. Samples were taken at predetermined intervals.
  • Extraction and Analysis: Residues were extracted using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Analysis was performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Adsorption-Desorption: These characteristics were determined using the batch equilibrium method.

3. Protocol for Uptake and Persistence Factors [4] This study investigated how application parameters affect initial fungicide deposition.

  • Treatment: Citrus fruits were subjected to dip treatments in this compound and thiabendazole solutions.
  • Variable Parameters: The study tested different dip solution concentrations, temperatures (20°C vs. 50°C), and dip durations (0.5 to 3 minutes).
  • Analysis: Residue uptake was measured after treatment, and persistence was monitored over 9 weeks of storage. The effect of "home washing" on residue removal was also evaluated.

Factors Influencing Residue Persistence

Experimental data shows that residue levels are not solely determined by the fungicide itself, but also by application methods and environmental conditions.

  • Application Method: The initial residue of this compound on fruit was significantly higher when applied in wax as an emulsifiable concentrate compared to cascade application [1].
  • Temperature: Dip treatment temperature greatly impacts initial fungicide uptake. One study found that a treatment at 50°C produced an this compound deposition approximately 8 times higher than the same treatment at 20°C [4].
  • Formulation and Compatibility: The efficacy and stability of fungicides can be influenced by the addition of sanitizing agents. For example, while fludioxonil was compatible with chlorine, This compound was not [5].

Experimental Workflow for Fungicide Residue Analysis

The diagram below outlines the general workflow used in the cited studies to generate residue persistence data.

Start Start: Study Design A1 Treatment Application (e.g., Dip, Wax, Cascade) Start->A1 A2 Controlled Storage/Incubation A1->A2 A3 Sampling at Time Intervals A2->A3 B1 Sample Extraction (QuEChERS Method) A3->B1 B2 Purification/Cleanup (Dispersive SPE) B1->B2 B3 Instrumental Analysis (GC-MS or LC-MS/MS) B2->B3 C1 Data Processing B3->C1 End End: Data Interpretation (Half-life, Residue Levels) C1->End

References

imazalil human intestinal Caco-2 cells drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Drug Interaction Potential

Imazalil can influence drug absorption in the intestine through two key mechanisms on xenobiotic-metabolizing enzymes in Caco-2 cells, as shown in the diagram below:

G IMZ This compound Exposure Ahr Aryl Hydrocarbon Receptor (AhR) IMZ->Ahr  Non-ligand CYP3A4 Inhibits CYP3A4 Activity IMZ->CYP3A4 CYP1A1 Induces CYP1A1 Activity Ahr->CYP1A1  AhR-independent Pathway Interaction Potential Drug Interactions CYP1A1->Interaction  Altered bioavailability of CYP1A1-metabolized drugs CYP3A4->Interaction  Altered bioavailability of CYP3A4-metabolized drugs

The primary risk is that co-ingestion of this compound (as a food contaminant) with medications metabolized by these enzymes could modulate drug bioavailability, leading to potential therapeutic failure or increased toxicity [1] [2].

Comparative Toxicity and Inhibitory Potential

The following tables summarize key experimental data on this compound's effects compared to other substances.

Table 1: Cytotoxicity and Oxidative Stress in Caco-2 Cells This table compares the toxicity of this compound with other pesticides after 24 hours of exposure [3].

Pesticide Type Caco-2 IC₅₀ (μM) Key Oxidative Stress Markers in Caco-2
This compound (IMZ) Fungicide 253.5 ± 3.37 Significantly increased ROS and lipid peroxidation; induced loss of Mitochondrial Membrane Potential (MMP).
Imidacloprid (IMD) Insecticide > 1000 Increased ROS and lipid peroxidation; no significant MMP loss.
Glyphosate (GLY) Herbicide >> 1000 No significant changes in markers.

Table 2: Comparison of Effects among Conazole Fungicides This table compares the effects of different conazole fungicides on enzyme activities and efflux pumps in Caco-2 cells [1] [2].

Fungicide Effect on CYP1A1 Effect on CYP3A4 Effect on P-gp / MRP-2
This compound Potent inducer (similar to TCDD/B(a)P) Potent inhibitor No inhibition
Ketoconazole Weak or no effect Weak inhibitor Inhibited both P-gp and MRP-2/BCRP
Propiconazole Weak or no effect Weak or no effect No inhibition
Tebuconazole Weak or no effect Weak or no effect No inhibition

Table 3: Species and Substrate-Dependent Inhibition of OCT2 This table shows the inhibitory effect of this compound on the Organic Cation Transporter 2 (OCT2), which is important for renal drug excretion [4].

Parameter hOCT2 (Human) mOct2 (Mouse)
Inhibition of Metformin Uptake (IC₅₀) 4.7 µM 0.58 µM
Key Implication Potential for drug-pesticide interactions affecting kidney clearance. Stronger inhibitory effect in mice; caution needed when extrapolating animal data to humans.

Experimental Protocols for Caco-2 Studies

The following methodology is a synthesis of standard protocols used in the cited studies to investigate compound effects on Caco-2 cells [1] [2] [5].

1. Cell Culture and Differentiation

  • Cell Line: Use human colon carcinoma Caco-2 cells (e.g., from ATCC or ECACC).
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, 1.5% L-glutamine, and antibiotics (e.g., Penicillin/Streptomycin) at 37°C in a 5% CO₂ atmosphere [2] [6].
  • Monolayer Formation: Seed cells on collagen-coated porous filter inserts (e.g., Transwell, 0.4 µm pore size, 0.33-1.1 cm² surface area) at a density of ~1×10⁵ to 2×10⁵ cells/cm² [2] [7] [6].
  • Differentiation: Culture the cells for 17-21 days, changing the medium every 2-3 days. The cells spontaneously differentiate into a polarized monolayer that resembles intestinal enterocytes.

2. Monolayer Integrity Validation

  • Transepithelial Electrical Resistance (TEER): Measure TEER using an epithelial volt-ohm meter before experiments. Accept only monolayers with TEER values above 200-250 Ω·cm², indicating tight junction formation [5] [7] [8].
  • Paracellular Marker Flux: Use a marker like ¹⁴C-mannitol or fluorescein isothiocyanate (FITC)-dextran. Its low permeability confirms monolayer integrity [9] [5] [6].

3. Dosing and Treatment

  • Test Substance Preparation: Dissolve this compound and other fungicides in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is ≤ 0.1-1% to avoid cytotoxicity [2] [3].
  • Exposure: Apply the test substances dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the apical compartment of the Caco-2 monolayer. Realistic intestinal concentrations (e.g., 2.5 µg/mL for this compound) can be derived from theoretical maximal daily intake calculations [2].
  • Enzyme Induction/Inhibition Studies:
    • For CYP1A1 induction, treat cells for 48-72 hours and measure activity using a substrate like ethoxyresorufin-O-deethylase (EROD) [1] [2].
    • For CYP3A4 inhibition, pre-induce CYP3A4 expression by treating cells with 1,25-vitamin D₃ for several days. Then, assess the inhibition of testosterone 6β-hydroxylation or similar activity after acute exposure to the fungicide [1] [2].

4. Data Analysis

  • Apparent Permeability (Papp): Calculate using the formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the transport rate, A is the filter area, and C₀ is the initial donor concentration [9] [6].
  • Enzyme Kinetics: Determine IC₅₀ values (half-maximal inhibitory concentration) from concentration-response curves.

Key Research Implications

  • Relevance for Oral Drugs: The interaction of this compound with CYP3A4 is particularly significant as this enzyme metabolizes over 50% of all clinical drugs. Inhibition in the intestine can lead to a substantial increase in the bioavailability of these drugs [1] [2].
  • Toxicity Mechanisms: The cytotoxicity of this compound is linked to its ability to induce oxidative stress and apoptosis, which is correlated with its molecular properties like a higher lipophilicity (Log Pow) [3].
  • Beyond Metabolism: Recent research shows that this compound also inhibits drug transporters like OCT2, suggesting a broader interaction potential that can affect both the absorption (intestine) and excretion (kidney) of co-administered drugs [4].

References

imazalil agar dilution versus broth microdilution methods

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Methods

The table below summarizes key experimental data from a study that directly compared the CLSI M38-A broth microdilution method with agar dilution for testing imazalil against Penicillium expansum [1] [2] [3].

Evaluation Parameter Broth Microdilution (M38-A) Agar Dilution Spore Germination Inhibition
Mean Minimum Inhibitory Concentration (MIC) 0.0625 µg/ml 0.11 - 0.12 µg/ml -
Mean Concentration for 50% Inhibition (IC50) - 0.05 - 0.06 µg/ml (colony size) 0.04 µg/ml
Inoculum Density 1×10⁶ to 5×10⁶ CFU/ml (target) [2] Not specified in results Not applicable
Incubation Time 48-72 hours [1] 48-72 hours [1] Not specified
Key Advantage Efficient for screening large numbers of isolates [1] Traditional, direct method Direct measurement of spore germination

Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies used in the comparative studies.

Broth Microdilution (CLSI M38-A Method)

This method was adapted from the CLSI standard for clinical filamentous fungi to assess Penicillium expansum [1] [2].

  • Inoculum Preparation: Fungal spores (conidia) are harvested and the suspension turbidity is adjusted spectrophotometrically. For P. expansum, a transmittance in the range of 57.7–61.0% (at 530 nm) was found to produce a viable count of approximately 1.5 × 10⁶ CFU/ml, which falls within the CLSI target range [2].
  • Drug Dilution & Inoculation: A two-fold serial dilution of this compound is prepared in a broth medium (like RPMI-1640) in 96-well microplates. Each well is then inoculated with the standardized spore suspension [2] [4].
  • Incubation & Reading: The plates are incubated at a specified temperature (e.g., 25-28°C) for 48-72 hours. The MIC is defined as the lowest concentration of this compound that produces 100% visual inhibition of fungal growth compared to a drug-free control [1] [2].
Agar Dilution Method

This traditional method involves incorporating the fungicide directly into the growth medium [1] [2].

  • Medium Preparation: this compound is incorporated into molten agar at a series of concentrations. The drug-amended agar is then poured into Petri dishes.
  • Inoculation: The fungal isolates are typically spot-inoculated onto the surface of the agar plates.
  • Incubation & Reading: Plates are incubated for 48-72 hours. The MIC is determined as the lowest concentration of this compound that results in complete absence of visible fungal growth [1].

Interpretation and Key Findings

  • High In Vitro Activity: The study confirmed that this compound is highly active in vitro against all tested strains of P. expansum, with all parameters falling within the range expected for sensitive Penicillium species [1] [3].
  • Method Agreement & Throughput: There was 100% agreement between the MICs obtained by broth microdilution and agar dilution at 48 hours, decreasing slightly to 97.7% at 72 hours [3]. The broth microdilution method is more suitable for screening a large number of isolates due to its format in 96-well plates, which saves time and labor compared to traditional plating techniques [1] [2].
  • Consideration of Endpoints: Note that MIC measures complete growth inhibition. The IC50 (concentration that inhibits 50% of growth or germination) provides a different, often more sensitive, endpoint. The similar IC50 values for colony size and spore germination suggest a strong correlation between these inhibitory effects for this compound [1].

Experimental Workflow Diagrams

The following diagrams illustrate the core steps of each method to help you visualize the processes.

BrothMicrodilution Broth Microdilution Workflow (CLSI M38-A) start Start with fungal culture inoc_prep Harvest and standardize spore suspension (Target: 1-5 x 10⁶ CFU/ml) start->inoc_prep plate_prep Prepare microdilution plate with serial this compound dilutions in broth inoc_prep->plate_prep inoculate Inoculate wells with standardized suspension plate_prep->inoculate incubate Incubate plate (48-72 hours) inoculate->incubate read_mic Read MIC: Lowest concentration with 100% growth inhibition incubate->read_mic

AgarDilution Agar Dilution Workflow start Start with fungal culture medium_prep Incorporate this compound into molten agar at various concentrations start->medium_prep pour_plate Pour drug-amended agar into Petri dishes medium_prep->pour_plate spot_inoc Spot-inoculate solidified agar plates with isolates pour_plate->spot_inoc incubate Incubate plates (48-72 hours) spot_inoc->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Guidance for Method Selection

Your choice between these methods should be guided by your research objectives:

  • For high-throughput screening of many fungal isolates against this compound, the broth microdilution method is superior due to its efficiency and miniaturization [1] [4].
  • For foundational or confirmatory studies, the agar dilution method is a well-understood and direct approach, though it is more labor-intensive [1] [2].
  • For specialized applications, such as evaluating novel formulations of this compound (e.g., encapsulated in metal-organic frameworks for sustained release), adaptations of these core methods would be necessary [5].

References

imazalil degradation products toxicity parent compound

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Comparison: Imazalil vs. Key Metabolites

The table below summarizes the toxicity profiles of this compound and its primary metabolites based on recent scientific and regulatory evaluations.

Compound Genotoxicity / Carcinogenicity Acute Toxicity (Parent Compound) Key Toxicological Findings
This compound (Parent) Classified as a probable human carcinogen by the U.S. EPA [1] [2]. Some older studies concluded it was non-carcinogenic [3]. Moderately toxic (EPA Toxicity Class II) [3]. Rat oral LD₅₀: 227-343 mg/kg [3]. Affects liver and nervous system in animals [3] [4]. Causes oxidative stress and developmental toxicity in fish [5].
Metabolite R014821 Genotoxic potential could not be ruled out in earlier assessments [6]. New 2025 data indicate it is unlikely to be genotoxic [7]. Information missing A major metabolite from post-harvest use. Its previously unresolved genotoxicity was a critical data gap for risk assessment [6].
Metabolite FK-772 New 2025 data indicate it is unlikely to be genotoxic [7]. Information missing
Metabolite FK-284 New 2025 data indicate it is unlikely to be genotoxic (based on read-across) [7]. Information missing

Experimental Data and Key Findings

Supporting experimental data and regulatory history provide context for the toxicity profiles.

  • Genotoxicity Testing Protocols: Recent studies use standardized in vitro methods. The Salmonella mutagenicity Ames test (using TA98 and TA100 strains) and the alkaline comet assay on human lymphocytes are employed to detect reverse mutations and DNA strand breaks, respectively [1] [2]. These tests, both with and without metabolic activation (S9 enzyme fraction), are central to concluding that metabolites R014821, FK-772, and FK-284 are unlikely to be genotoxic [7].
  • Environmental Degradation and Toxicity: this compound degrades slowly in soil, with a half-life of up to 76.3 days, and can negatively affect soil bacterial communities [8]. In aquatic environments, this compound can cause oxidative stress and disrupt the endocrine system in fish; its toxicity may be synergistic when mixed with other pesticides like azoxystrobin [5].

Regulatory Status and Data Gaps

  • Resolution of Major Data Gaps: For years, the toxicological assessment of metabolites R014821, FK-772, and FK-284 was a major data gap, preventing definitive consumer risk assessments and leading to tentative maximum residue levels (MRLs) in the EU [6]. The 2025 EFSA assessment has concluded that these metabolites are unlikely to be genotoxic, and the toxicological reference values for the parent this compound can be applied to them as a worst-case approach [7]. This has allowed for the confirmation of MRLs for key uses like citrus fruits.
  • Persisting Uncertainties and mixture effects: While the genotoxicity of specific metabolites appears resolved, other concerns remain. The U.S. EPA classifies this compound as a probable carcinogen [1] [2]. Furthermore, studies show that the long-term consumption of fungicide-treated fruits may still pose genotoxic risks [1] [2], and the combined toxic effects of this compound with other pesticides in the environment can be greater than those of the individual compounds [5].

Experimental Workflow for Toxicity Assessment

The diagram below outlines a generalized workflow for evaluating the toxicity of a pesticide and its degradation products, integrating key methods from the research.

G Start Start: Pesticide & Its Degradation Products A In Vitro Assays Start->A B In Vivo Animal Studies Start->B C Environmental Fate & Ecotoxicity Start->C D Regulatory Risk Assessment A->D Data Submission E Genotoxicity (Ames Test, Comet Assay) A->E F Metabolite Identification & Profiling A->F B->D Data Submission G Acute & Chronic Toxicity B->G H Metabolic Pathway Elucidation B->H C->D Data Submission I Soil/Aquatic Toxicity & Degradation C->I J Dietary Exposure (Consumer Intake) D->J K MRL Derivation & Approval D->K J->K

Interpretation Guide

  • Metabolite Concerns Addressed: The recent EFSA opinion significantly changes the risk landscape for this compound, as major uncertainties regarding the genotoxicity of its key metabolites have been resolved [7].
  • Parent Compound Remains a Concern: The primary risks are still associated with the parent this compound compound, which has documented toxic effects on the liver, potential carcinogenicity, and negative impacts on environmental species [3] [5].
  • Mixture Toxicity is Critical: The synergistic effects observed when this compound is mixed with other pesticides like azoxystrobin highlight a crucial area for future research and regulatory consideration, as real-world exposure is rarely to a single compound [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Imazalil is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide.
Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC]
Solid
LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL).

Color/Form

Slightly yellow to brown crystalline mass.
Solidified oil
Brownish oil

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

296.0483185 Da

Monoisotopic Mass

296.0483185 Da

Boiling Point

347 °C
347.00 °C. @ 760.00 mm Hg
319-347Â °C (estimated)

Flash Point

192 °C
192Â °C

Heavy Atom Count

19

Density

1.348 g/ml at 26 °C
Relative density (water = 1): 1.2

LogP

3.82 (LogP)
log Kow = 3.82 (pH 9.2 buffer)
3.82
4.56

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride and nitrogen oxides/.
The substance decomposes on distillation or on burning producing toxic fumes of nitrogen oxides and chloride.

Appearance

Solid powder

Melting Point

52.7 °C
50Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6K0NOF3XQ6

Related CAS

33586-66-2 (mononitrate)
58594-72-2 (unspecified sulfate)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Mesh Heading: fungicides, industrial
MEDICATION (VET): Antifungal
... Used in the therapy of human alternariosis, an uncommon infection.

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

Two single-copy genes, designated atrA and atrB (ATP-binding cassette transporter A and B), were cloned from the filamentous fungus Aspergillus nidulans and sequenced. Based on the presence of conserved motifs and on hydropathy analysis, the products encoded by atrA and atrB can be regarded as novel members of the ATP-binding cassette (ABC) superfamily of membrane transporters. Both products share the same topology as the ABC transporters PDR5 and SNQ2 from Saccharomyces cerevisiae and CDR1 from Candida albicans, which are involved in multidrug resistance of these yeasts. Significant homology also occurs between the ATP-binding cassettes of atrA and atrB, and those of mammalian ABC transporters (P-glycoproteins). The transcription of atrA and, i particular, atrB in mycelium of A. nidulans is strongly enhanced by treatment with several drugs, including antibiotics, azole fungicides and plant defense toxins. The enhanced transcription is detectable within a few minutes after drug treatment and coincides with the beginning of energy-dependent drug efflux activity, reported previously in the fungus for azole fungicides. Transcription of the atr genes has been studied in a wild-type and in a series of isogenic strains carrying the imaA and/or imaB genes, which confer multidrug resistance to various toxic compounds such as the azole fungicide imazalil. atrB is constitutively transcribed at a low level in the wild-type and in strains carrying imaA or imaB. Imazalil treatment enhances transcription of atrB to a similar extent in all strains tested. atrA, unlike atrB, displays a relatively high level of constitutive expression in mutants carrying imaB. Imazalil enhances transcription of atrA more strongly in imaB mutants, suggesting that the imaB locus regulates atrA. Functional analysis demonstrated that cDNA of atrB can complement the drug hypersensitivity associated with DPR5 deficiency in S. cerevisiae.

Vapor Pressure

0.00000119 [mmHg]
1.2X10-6 mm Hg at 20 °C
Vapor pressure at 20Â °C: negligible

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

35554-44-0

Absorption Distribution and Excretion

Comparison of the excretion patterns after oral and intravenous dosing suggests that the bioavailability, and therefore the absorption, of imazalil given orally is high.
Imazalil technical (purity = 98.7%) and 14C-imazalil (117.1 uCi/mL; purity = 99.9%) was administered to 4 groups of 6-8 Wistar rats. Group A: 5 rats/sex & reserve group I (1/sex) were injected in tail vein with 1.25 mg 14C-imazalil/kg (single dose). Group B: 5/sex were dosed by gastric intubation at 1.25 mg 14C-imazalil/kg (single dose). Group C: 5/sex & reserve group K (3/sex) were dosed by gastric intubation at 1.25 mg imazalil/kg/day for 14 days. At 24 hours after the last unlabelled dose, 5/sex received a single oral dose of 14C-imazalil at 1.25 mg/kg. Group D: 5/sex & reserve group L (1/sex) were dosed by gastric intubation at 20 mg 14C imazalil/kg (single dose). At 96 hours post-dosing (Groups B, C & D) were sacrificed for tissue collection. Group A & reserve rats (those not used) were sacrificed & disposed of. Distribution showed that after 96 hrs only 1% of 14C-imazalil was recovered in tissues and carcass. There was a dose-response in tissue levels of compound but there was no accumulation after multiple dosing. There were no sex differences. Approximately 50% of tissue 14C-imazalil was recovered in liver 96 hrs after gavage, levels in liver were approximately 20 times higher and kidney, lung and adrenals 4-10 times higher than corresponding blood levels. All other tissues examined had concentrations of 14C-imazalil < that of blood, with none detected in brain. By all routes and methods of administration, the majority (approximately 90%) of radioactivity was excreted within 24 hrs (primarily in urine & slightly higher in females).
A striking decrease was found in the effectiveness of thiabendazole (TBZ), benomyl, imazalil and prochloraz in controlling blue and green molds as a result of delaying the fungicidal treatments. Although imazalil and prochloraz gave low protective activity, they had high antisporulation efficiency. On the other hand, thiabendazole and benomyl protected fruits against subsequent infection. Storage was found to have a pronounced effect on the residual activity of imazalil compared with thiabendazole. Residues of imazalil and thiabendazole were found in orange jam made from fungicide-treated fruits.
Imazalil is absorbed, distributed, and metabolized rapidly in rodent species. It is a sulfate, of which approximately 90% is excreted within 96 hours.

Metabolism Metabolites

... Little imazalil was excreted unchanged /in rats/: less than 1% of the administered dose in the feces and trace amounts in the urine. The compound was metabolized to at least 25 metabolites. Three major metabolites were identified, (+/-)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-imidaxolidine-2,5-dione (metabolite 8), (+/-)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole (metabolite 10), and (+/-)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol (metabolite 11). The main routes of metabolism were epoxidation, epoxide hydratation, oxidative O-dealkylation, oxidation, and scission and oxidative N-dealkylation. The metabolic pattern was similar after oral and intravenous administration and in animals of each sex.

Wikipedia

Enilconazole

Biological Half Life

The half-time was about 2 hrs /in humans/.

Use Classification

Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

E. F. Godefroi et al., German patent 2,063,857 corresponds to US patent 3,658,813 (1971, 1972 both to Janssen)
alpha,2,4-Trichloroacetophenone + imidazole + allyl chloride (amine formation/carbonyl reduction/ether formation).
By bromination of 2',4'-dichloroacetophenone, followed by reduction with sodium borohydride to form an epoxide intermediate. The epoxide is opened with imidazole, and the resulting alcohol is then etherified.

General Manufacturing Information

Control powdery mildews on cucurbits and ornamentals; powdery mildew on roses; storage diseases (particularly Penicillium, Gloeosporium, Phomopsis spp., etc.) of citrus fruit, pome fruit, bananas, and seed potatoes. Also used as a seed dressing, for control of diseases (particularly Fuasrium and Helminthosporium spp.) of cereals. It is particularly active against benzimidazole-resistant strains of plant-pathogenic fungi.

Analytic Laboratory Methods

Product analysis by GLC. Residues determined by GLC or by HPLC.
FDA Method 211.1. Organochlorine Residues (Nonionic) General Method for Fatty Foods Including Extraction of Fat, Acetonitrile Partition, Florisil Column Cleanup, and Supplemmental Cleanup. GCECD.
FDA Method 212.2. Organochlorine Residues (Nonionic) General Method for Nonfatty Foods Including Acetone Extraction, Isolation in Organic Phase, and Optional Florisil Column Cleanup, and Supplemmental Cleanup. GCECD.
Analyte: imazalil; matrix: food (fruit); procedure: high-performance liquid chromatography with ultraviolet detection at 225 nm; limit of detection: 100 ng/g (citrus fruit), 50 ng/g (banana)

Storage Conditions

Provision to contain effluent from fire extinguishing. Separated from food and feedstuffs. Well closed. Keep in a well-ventilated room.

Stability Shelf Life

Very stable to hydrolysis in dilute acids and alkalis at room temperature, in the absence of light. Stable to temperatures up to 285 °C. Stable to light under normal storage conditions.
... Chemically stable at room temperature in the absence of light and stable at temperatures less than about 285 degrees C.

Dates

Last modified: 08-15-2023
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2: Sharman M, Lenard Z, Hosgood G, Mansfield C. Clotrimazole and enilconazole distribution within the frontal sinuses and nasal cavity of nine dogs with sinonasal aspergillosis. J Small Anim Pract. 2012 Mar;53(3):161-7. doi: 10.1111/j.1748-5827.2011.01181.x. Epub 2012 Feb 2. PubMed PMID: 22300493.
3: Zonderland JL, Störk CK, Saunders JH, Hamaide AJ, Balligand MH, Clercx CM. Intranasal infusion of enilconazole for treatment of sinonasal aspergillosis in dogs. J Am Vet Med Assoc. 2002 Nov 15;221(10):1421-5. PubMed PMID: 12458610.
4: Billen F, Guieu LV, Bernaerts F, Mercier E, Lavoué R, Tual C, Peeters D, Clercx C. Efficacy of intrasinusal administration of bifonazole cream alone or in combination with enilconazole irrigation in canine sino-nasal aspergillosis: 17 cases. Can Vet J. 2010 Feb;51(2):164-8. PubMed PMID: 20436862; PubMed Central PMCID: PMC2808281.
5: Mancianti F, Dabizzi S, Nardoni S. A lufenuron pre-treatment may enhance the effects of enilconazole or griseofulvin in feline dermatophytosis? J Feline Med Surg. 2009 Feb;11(2):91-5. doi: 10.1016/j.jfms.2008.05.006. Epub 2008 Aug 5. PubMed PMID: 18684653.
6: Hnilica KA, Medleau L. Evaluation of topically applied enilconazole for the treatment of dermatophytosis in a Persian cattery. Vet Dermatol. 2002 Feb;13(1):23-8. PubMed PMID: 11896967.
7: Kendall A, Bröjer J, Karlstam E, Pringle J. Enilconazole treatment of horses with superficial Aspergillus spp. rhinitis. J Vet Intern Med. 2008 Sep-Oct;22(5):1239-42. doi: 10.1111/j.1939-1676.2008.0173.x. PubMed PMID: 18844830.
8: Sharp NJ, Sullivan M, Harvey CE, Webb T. Treatment of canine nasal aspergillosis with enilconazole. J Vet Intern Med. 1993 Jan-Feb;7(1):40-3. PubMed PMID: 8455182.
9: Claeys S, Lefebvre JB, Schuller S, Hamaide A, Clercx C. Surgical treatment of canine nasal aspergillosis by rhinotomy combined with enilconazole infusion and oral itraconazole. J Small Anim Pract. 2006 Jun;47(6):320-4. PubMed PMID: 16761984.
10: Guillot J, Malandain E, Jankowski F, Rojzner K, Fournier C, Touati F, Chermette R, Seewald W, Schenker R. Evaluation of the efficacy of oral lufenuron combined with topical enilconazole for the management of dermatophytosis in catteries. Vet Rec. 2002 Jun 8;150(23):714-8. PubMed PMID: 12081306.
11: Van Cutsem J. Antifungal activity of enilconazole on experimental Aspergillosis in chickens. Avian Dis. 1983 Jan-Mar;27(1):36-42. PubMed PMID: 6342595.
12: Bray JP, White RA, Lascelles BD. Treatment of canine nasal aspergillosis with a new non-invasive technique. Failure with enilconazole. J Small Anim Pract. 1998 May;39(5):223-6. PubMed PMID: 9631356.
13: Van Cutsem J, Van Gerven F, Geerts H, Rochette F. Treatment with enilconazole spray of dermatophytosis in rabbit farms. Mykosen. 1985 Aug;28(8):400-7. PubMed PMID: 4047095.
14: Talbot JJ, Kidd SE, Martin P, Beatty JA, Barrs VR. Azole resistance in canine and feline isolates of Aspergillus fumigatus. Comp Immunol Microbiol Infect Dis. 2015 Oct;42:37-41. doi: 10.1016/j.cimid.2015.08.002. Epub 2015 Aug 28. PubMed PMID: 26387063.
15: McCullough SM, McKiernan BC, Grodsky BS. Endoscopically placed tubes for administration of enilconazole for treatment of nasal aspergillosis in dogs. J Am Vet Med Assoc. 1998 Jan 1;212(1):67-9. PubMed PMID: 9426780.
16: Sharp NJ, Sullivan M. Treatment of canine nasal aspergillosis with systemic ketoconazole and topical enilconazole. Vet Rec. 1986 May 17;118(20):560-1. PubMed PMID: 3523960.
17: de Keyser H. [Activity of repeated administration of enilconazole (R 23 979) against Trichophyton verrucosum in cattle. A clinical trial (author's transl)]. Tijdschr Diergeneeskd. 1981 Aug 15;106(16):799-805. Dutch. PubMed PMID: 7281154.
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19: Moriello KA. Kennel Disinfectants for Microsporum canis and Trichophyton sp. Vet Med Int. 2015;2015:853937. doi: 10.1155/2015/853937. Epub 2015 Feb 11. PubMed PMID: 25763290; PubMed Central PMCID: PMC4339702.
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